3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine
Description
Structure
3D Structure
Properties
IUPAC Name |
3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-2-6-7(8-3-1)9-4-5-10-6/h1-3H,4-5H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQVXDMFULJVZLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00526437 | |
| Record name | 3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00526437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20348-23-6 | |
| Record name | 3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00526437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-DIHYDRO-2H-PYRIDO[3,2-B][1,4]OXAZINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Properties of 3,4-dihydro-2H-pyrido[3,2-b]oxazine
This technical guide provides a comprehensive overview of the fundamental chemical and biological properties of the heterocyclic scaffold, 3,4-dihydro-2H-pyrido[3,2-b]oxazine. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering a structured presentation of available data, experimental methodologies, and visual representations of key concepts.
Core Chemical Properties
3,4-dihydro-2H-pyrido[3,2-b]oxazine is a bicyclic heterocyclic compound containing a fused pyridine and 1,4-oxazine ring system. Its core structure is a key pharmacophore in a variety of biologically active molecules.
Table 1: General Properties of 3,4-dihydro-2H-pyrido[3,2-b]oxazine
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂O | --INVALID-LINK--[1] |
| Molecular Weight | 136.15 g/mol | --INVALID-LINK--[1] |
| CAS Number | 20348-23-6 | --INVALID-LINK--[1] |
| IUPAC Name | 3,4-dihydro-2H-pyrido[3,2-b][2][3]oxazine | --INVALID-LINK--[1] |
| Canonical SMILES | C1COC2=C(N1)N=CC=C2 | --INVALID-LINK--[1] |
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
| XLogP3 | 0.9 | --INVALID-LINK--[1] |
| Hydrogen Bond Donor Count | 1 | --INVALID-LINK--[1] |
| Hydrogen Bond Acceptor Count | 3 | --INVALID-LINK--[1] |
| Rotatable Bond Count | 0 | --INVALID-LINK--[1] |
| Exact Mass | 136.063663 g/mol | --INVALID-LINK--[1] |
| Topological Polar Surface Area | 34.2 Ų | --INVALID-LINK--[1] |
Synthesis and Characterization
While a specific experimental protocol for the synthesis of the unsubstituted 3,4-dihydro-2H-pyrido[3,2-b]oxazine is not detailed in the available literature, the synthesis of substituted derivatives provides a valuable reference. The following section outlines the synthesis and characterization of a representative derivative, 6,8-Dibromo-4-methyl-3,4-dihydro-2H-pyrido[3,2-b][2][3]oxazine , as described by Pathan and Khan (2018).[4]
Experimental Protocol: Synthesis of 6,8-Dibromo-4-methyl-3,4-dihydro-2H-pyrido[3,2-b][2][3]oxazine[4]
This synthesis involves a tandem Sₙ2 and SₙAr reaction.
Materials:
-
2,4,6-Tribromo-3-(2-bromoethoxy)pyridine
-
Methylamine
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Water
-
Brine
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 2,4,6-tribromo-3-(2-bromoethoxy)pyridine (1 equivalent) in DMF, add potassium carbonate (4 equivalents) and methylamine (2 equivalents).
-
Stir the reaction mixture at 80 °C for the time required for the reaction to complete (monitoring by TLC).
-
After completion, add water to the reaction mixture and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to afford the desired product.
Spectroscopic Data of 6,8-Dibromo-4-methyl-3,4-dihydro-2H-pyrido[3,2-b][2][3]oxazine[4]
The following data provides a reference for the characterization of the pyrido-oxazine scaffold.
Table 3: Spectroscopic Data
| Technique | Data |
| IR (neat, cm⁻¹) | 2939, 2892, 1580, 1531, 1510, 1451, 1415, 1357, 1302, 1211, 1051, 922, 778, 695 |
| ¹H NMR (400 MHz, CDCl₃, δ ppm) | 6.84 (s, 1H), 4.30 (t, J = 4.4 Hz, 2H), 3.48 (t, J = 4.4 Hz, 2H), 3.11 (s, 3H) |
| ¹³C NMR (100 MHz, CDCl₃, δ ppm) | 147.8, 136.4, 129.7, 118.6, 117.9, 64.4, 47.7, 36.2 |
| HRMS (ESI+) m/z | [M+H]⁺ Calcd for C₈H₉Br₂N₂O: 308.9061; Found: 308.9053 |
Biological Activity and Potential Applications
While specific biological data for the unsubstituted 3,4-dihydro-2H-pyrido[3,2-b]oxazine is limited, the broader class of pyrido-oxazines and related benzoxazines are recognized for their significant pharmacological potential.[5] These scaffolds are present in various bioactive natural products and synthetic compounds.
Derivatives of the pyrido-oxazine core have been investigated for a range of therapeutic applications, including:
-
Anticancer Agents: Certain pyrido[2,3-b][2][3]oxazine analogues have been designed and synthesized as epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors, showing promising therapeutic potential against cancer cell lines.
-
Antimicrobial Activity: The oxazine ring system is a component of various compounds exhibiting antibacterial and antifungal properties.[6]
-
Central Nervous System (CNS) Activity: The general class of oxazines has been explored for sedative, analgesic, antipyretic, and anticonvulsant activities.[6]
The diverse biological activities associated with this scaffold underscore its importance as a building block in medicinal chemistry and drug discovery programs.
Conclusion
The 3,4-dihydro-2H-pyrido[3,2-b]oxazine core represents a valuable scaffold in medicinal chemistry. While comprehensive experimental data for the unsubstituted parent compound is not fully available, the synthesis and characterization of its derivatives, along with the broad spectrum of biological activities exhibited by the larger class of pyrido-oxazines, highlight its potential for the development of novel therapeutic agents. Further research into the synthesis, characterization, and biological evaluation of the unsubstituted core and its novel derivatives is warranted to fully explore its therapeutic potential.
References
An In-depth Technical Guide to 3,4-dihydro-2H-pyrido[3,2-b]oxazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological significance of the heterocyclic compound 3,4-dihydro-2H-pyrido[3,2-b]oxazine. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, drug discovery, and development.
Chemical Structure and Identifiers
3,4-dihydro-2H-pyrido[3,2-b]oxazine is a bicyclic heterocyclic compound containing a pyridine ring fused to a 1,4-oxazine ring. Its chemical structure is characterized by the fusion of these two rings and the presence of a dihydrogenated oxazine ring.
Key Identifiers:
| Identifier | Value |
| IUPAC Name | 3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine[3] |
| CAS Number | 20348-23-6[4] |
| Canonical SMILES | C1COC2=C(N1)N=CC=C2[3] |
| InChI Key | QQVXDMFULJVZLA-UHFFFAOYSA-N[3] |
| Molecular Formula | C₇H₈N₂O[1][4] |
| Molecular Weight | 136.15 g/mol [3] |
Physicochemical and Computed Properties
A summary of the key physicochemical and computed properties of 3,4-dihydro-2H-pyrido[3,2-b]oxazine is presented in the table below. These properties are crucial for understanding the compound's behavior in various chemical and biological systems.
| Property | Value |
| Monoisotopic Mass | 136.0637 Da[3] |
| Topological Polar Surface Area | 34.2 Ų[1][3] |
| Complexity | 118[1][3] |
| Predicted pKa | 9.82 ± 0.20[1] |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3[1] |
| Rotatable Bond Count | 0 |
Synthesis and Spectroscopic Characterization
General Experimental Protocol for Synthesis of Substituted Pyrido-oxazines
The synthesis of substituted pyrido-oxazines can be achieved through a tandem SN2 and SNAr reaction. A representative procedure involves the reaction of a substituted 3-hydroxypyridine with a suitable dihaloalkane followed by cyclization with an amine.
Example Synthesis of 6,8-Dibromo-4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine:
-
Step 1: Synthesis of 2,4,6-Tribromopyridin-3-ol. To a solution of 3-hydroxypyridine in water, bromine is added at 0 °C, and the reaction mixture is stirred at room temperature. The resulting solid is filtered to yield 2,4,6-tribromopyridin-3-ol.[5]
-
Step 2: Synthesis of 2,4,6-Tribromo-3-(2-bromoethoxy)pyridine. The product from Step 1 is reacted with 1,2-dibromoethane in the presence of potassium carbonate in DMF at 80 °C.[5]
-
Step 3: Cyclization to form the Pyrido-oxazine Ring. The resulting 2,4,6-tribromo-3-(2-bromoethoxy)pyridine is then reacted with a primary amine (e.g., methylamine) to yield the final substituted pyrido-oxazine product.[5]
Spectroscopic Data for a Representative Substituted Derivative
The following spectroscopic data is for 6,8-Dibromo-4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine:
| Spectroscopic Data | Values |
| ¹H NMR (400 MHz, CDCl₃) | δ = 6.84 (s, 1H), 4.30 (t, J = 4.4 Hz, 2H), 3.48 (t, J = 4.4 Hz, 2H), 3.11 (s, 3H)[5] |
| ¹³C NMR (100 MHz, CDCl₃) | δ = 147.8, 136.4, 129.7, 118.6, 117.9, 64.4, 47.7, 36.2[5] |
| IR (neat, cm⁻¹) | 2939, 2892, 1580, 1531, 1510, 1451, 1415, 1357, 1302, 1211, 1051, 922, 778, 695[5] |
| HRMS (ESI+) | m/z [M+H]⁺ calcd for C₈H₉Br₂N₂O: 308.9061; found: 308.9053[5] |
Potential Biological Activity and Therapeutic Relevance
The pyrido-oxazine scaffold is a component of various biologically active molecules. While specific quantitative biological data for 3,4-dihydro-2H-pyrido[3,2-b]oxazine is limited in the public domain, the broader class of oxazines and related pyridopyrimidines have demonstrated a wide range of pharmacological activities.
Derivatives of the closely related pyrido[2,3-b][1][2]oxazine have been investigated as potent inhibitors of the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK).[6] Some of these compounds have shown significant anti-proliferative effects against non-small cell lung cancer (NSCLC) cell lines, including those with EGFR mutations that confer resistance to existing therapies.[6] For instance, certain pyrido[2,3-b][1][2]oxazine derivatives have exhibited IC₅₀ values in the nanomolar range against the HCC827 (EGFR exon 19 deletion) and H1975 (EGFR L858R/T790M double mutation) cell lines.[6]
Furthermore, the general class of oxazines has been associated with a diverse array of biological effects, including antimicrobial, antitubercular, and anticancer activities.[7][8][9]
Visualizations
Chemical Structure of 3,4-dihydro-2H-pyrido[3,2-b]oxazine
Hypothetical Drug Discovery Workflow for Pyrido-oxazine Derivatives
References
- 1. Page loading... [guidechem.com]
- 2. Design, synthesis and biological activity of original pyrazolo-pyrido-diazepine, -pyrazine and -oxazine dione derivatives as novel dual Nox4/Nox1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3,4-Dihydro-2H-pyrido(3,2-b)(1,4)oxazine | C7H8N2O | CID 13196538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. calpaclab.com [calpaclab.com]
- 5. thieme-connect.de [thieme-connect.de]
- 6. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oaji.net [oaji.net]
- 8. Medicinal chemistry of oxazines as promising agents in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijpsr.info [ijpsr.info]
An In-depth Technical Guide to Heterocyclic Compounds with the Molecular Formula C7H8N2O
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of heterocyclic compounds with the molecular formula C7H8N2O. The focus is on the IUPAC nomenclature, physicochemical properties, synthesis, and biological significance of key isomers, with a particular emphasis on their relevance in drug discovery and development.
Introduction to C7H8N2O Heterocyclic Isomers
The molecular formula C7H8N2O encompasses a variety of structural isomers, with the most prominent being the aminobenzamides. These compounds feature a benzene ring attached to both an amino group and a carboxamide group. The positional isomerism of these functional groups gives rise to 2-aminobenzamide, 3-aminobenzamide, and 4-aminobenzamide. Beyond these, other heterocyclic ring systems can also conform to this molecular formula. This guide will primarily focus on the well-characterized aminobenzamide isomers and introduce other notable heterocyclic structures.
Physicochemical Properties of Key C7H8N2O Isomers
A summary of the key physicochemical properties of 2-aminobenzamide and 3-aminobenzamide is presented below. This data is crucial for understanding their behavior in biological systems and for the design of experimental protocols.
| Property | 2-Aminobenzamide (Anthranilamide) | 3-Aminobenzamide |
| IUPAC Name | 2-aminobenzamide[1] | 3-aminobenzamide[2] |
| Synonyms | Anthranilamide, o-Aminobenzamide | m-Aminobenzamide, 3-AB, 3-ABA[3] |
| CAS Number | 88-68-6[1] | 3544-24-9[3] |
| Molecular Weight | 136.15 g/mol [4] | 136.15 g/mol [2] |
| Melting Point | 111-113 °C[1] | 115-116 °C[3] |
| Boiling Point | 300 °C[1] | 329 °C[3] |
| Appearance | White or yellow solid[1] | Off-white powder[3] |
| Solubility in Water | 5 g/L (20 °C)[1] | Soluble to 100 mM[5] |
| logP | 0.35[4] | -0.33[2] |
Synthesis of Aminobenzamide Isomers
The synthesis of aminobenzamides is of significant interest for the production of intermediates in the pharmaceutical and chemical industries. Detailed experimental protocols for the synthesis of 2-aminobenzamide and 3-aminobenzamide are provided below.
Experimental Protocol: Synthesis of 2-Aminobenzamide from Isatoic Anhydride
This protocol describes a conventional method for the synthesis of 2-aminobenzamide by reacting isatoic anhydride with an amine source.
Materials:
-
Isatoic anhydride
-
Ammonia solution (e.g., ammonium hydroxide) or other amine derivatives
-
Dimethylformamide (DMF)
-
Ice-cold water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve isatoic anhydride (1 equivalent) in a minimal amount of DMF.
-
To this solution, add the amine derivative (1 equivalent).
-
Heat the reaction mixture under reflux for a period of 4-10 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Add ice-cold water to the reaction mixture to precipitate the solid product.
-
Collect the precipitate by filtration and wash with cold water.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., benzene) to yield pure 2-aminobenzamide.[6]
Experimental Protocol: Synthesis of 3-Aminobenzamide via Reduction of 3-Nitrobenzamide
This two-step protocol involves the synthesis of the intermediate 3-nitrobenzamide, followed by its reduction to 3-aminobenzamide.
Step 1: Synthesis of 3-Nitrobenzamide from 3-Nitrobenzoic Acid
Materials:
-
3-Nitrobenzoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Ammonium hydroxide (NH₄OH)
-
Anhydrous solvent (e.g., Dichloromethane - DCM)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, suspend 3-nitrobenzoic acid in an excess of thionyl chloride or a solution of oxalyl chloride in an anhydrous solvent like DCM.
-
Reflux the mixture until the solid dissolves and the evolution of gas ceases, indicating the formation of 3-nitrobenzoyl chloride.
-
Carefully remove the excess thionyl chloride or oxalyl chloride under reduced pressure.
-
Dissolve the resulting crude 3-nitrobenzoyl chloride in an anhydrous solvent.
-
Slowly add this solution to a cooled, concentrated solution of ammonium hydroxide with vigorous stirring.
-
Collect the precipitated 3-nitrobenzamide by filtration, wash with cold water, and dry.
Step 2: Reduction of 3-Nitrobenzamide to 3-Aminobenzamide
Materials:
-
3-Nitrobenzamide
-
Reducing agent (e.g., Tin(II) chloride - SnCl₂ in concentrated HCl, or catalytic hydrogenation with H₂/Pd-C)
-
Ethanol (for catalytic hydrogenation)
-
Sodium hydroxide (NaOH) solution
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Drying agent (e.g., Anhydrous sodium sulfate)
Procedure using SnCl₂/HCl:
-
In a round-bottom flask, suspend 3-nitrobenzamide in concentrated hydrochloric acid.
-
Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid portion-wise while stirring.
-
Heat the reaction mixture under reflux until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and neutralize it with a concentrated sodium hydroxide solution until a basic pH is achieved.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 3-aminobenzamide.
-
Purify the product by recrystallization.
Biological Significance and Signaling Pathways
Heterocyclic compounds are fundamental scaffolds in numerous biologically active molecules.[1][5][7] The aminobenzamide isomers of C7H8N2O are no exception, with 3-aminobenzamide being a well-studied inhibitor of poly(ADP-ribose) polymerase (PARP).
3-Aminobenzamide as a PARP Inhibitor
Poly(ADP-ribose) polymerases are a family of enzymes crucial for DNA repair, genomic stability, and programmed cell death.[3] In the event of DNA damage, PARP-1 is activated and catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This process consumes NAD+ and is a critical step in recruiting DNA repair machinery.
3-Aminobenzamide acts as a competitive inhibitor of PARP by mimicking the nicotinamide portion of NAD+, thereby binding to the catalytic site of the enzyme and preventing the synthesis of PAR chains.[8] This inhibition of PARP activity can potentiate the effects of DNA-damaging agents, making PARP inhibitors a significant area of research in cancer therapy.[3] The inhibition of PARP by 3-aminobenzamide can lead to the accumulation of unrepaired DNA single-strand breaks, which can be converted to more lethal double-strand breaks during DNA replication, leading to cell death in cancer cells with deficient double-strand break repair pathways (a concept known as synthetic lethality).
Other Notable C7H8N2O Heterocyclic Isomers
While the aminobenzamides are the most commonly encountered isomers, other heterocyclic systems with the formula C7H8N2O exist. These include:
-
1H-1,3-Benzodiazol-5-amine: Also known as 5-aminobenzimidazole, this compound features a fused imidazole and benzene ring system.
-
1H-Imidazo[4,5-b]pyridin-6-amine: This isomer contains a fused imidazole and pyridine ring.
-
Pyrazolo[3,4-b]pyridin-6-ol: This structure consists of a fused pyrazole and pyridine ring with a hydroxyl group.
These alternative heterocyclic cores offer diverse chemical space for the design of novel bioactive molecules and are subjects of ongoing research in medicinal chemistry.
Conclusion
The heterocyclic compounds of the formula C7H8N2O represent a versatile class of molecules with significant implications in chemistry and biology. The aminobenzamide isomers, particularly 3-aminobenzamide, have been instrumental in understanding fundamental cellular processes like DNA repair and have paved the way for the development of targeted cancer therapies. The synthetic routes and biological pathways detailed in this guide provide a solid foundation for researchers and drug development professionals working with these and related heterocyclic systems. Further exploration of the less common isomers of C7H8N2O may unveil novel scaffolds for future therapeutic interventions.
References
- 1. PARP-1 and its associated nucleases in DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases [mdpi.com]
- 4. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CN101973956B - Methods for synthesizing isatoic anhydride and N-isopropyl-2-aminobenzamide - Google Patents [patents.google.com]
- 7. Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Pyrido[3,2-b]oxazine Compounds: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrido[3,2-b]oxazine core is a heterocyclic scaffold that has garnered interest in medicinal chemistry due to its structural similarity to other biologically active fused pyridine systems. This guide provides a comprehensive overview of the discovery, history, and synthetic methodologies for this class of compounds, presenting key data and experimental protocols for researchers in the field. While the broader class of pyridoxazines has been explored for various therapeutic applications, this document focuses specifically on the [3,2-b] isomer, collating available information on its synthesis and biological evaluation.
Historical Perspective and Discovery
The definitive first synthesis of the parent pyrido[3,2-b]oxazine ring system is not prominently documented in readily available literature, suggesting it may have emerged from broader studies on the synthesis of fused heterocyclic systems. However, early investigations into the synthesis of related pyridoxazine isomers laid the groundwork for the exploration of this scaffold. A common precursor for the synthesis of the pyrido[3,2-b]oxazine core is 2-amino-3-hydroxypyridine, a versatile starting material in the preparation of various fused pyridine heterocycles. The development of synthetic routes to this key intermediate has been a critical enabler in the synthesis of pyrido[3,2-b]oxazines and their derivatives.
One of the foundational structures of this class is 2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one (CAS 20348-09-8). While the exact date of its first synthesis is not definitively established in the searched literature, its commercial availability and inclusion in chemical databases indicate its recognized status as a key member of this compound family.
Evolution of Synthetic Methodologies
The synthesis of pyrido[3,2-b]oxazine derivatives has evolved, with various methods being developed to construct this heterocyclic system. A common strategy involves the cyclization of substituted 2-amino-3-hydroxypyridine precursors.
A notable modern approach for the synthesis of substituted 3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazines was reported in 2018. This method utilizes a tandem SN2 and SNAr reaction, showcasing a versatile route to functionalized derivatives of the core scaffold.
Key Synthetic Schemes
A general synthetic approach to the 2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one core involves the reaction of 2-amino-3-hydroxypyridine with a suitable C2-synthon, such as chloroacetyl chloride. This is followed by intramolecular cyclization to form the oxazine ring.
Diagram of a General Synthetic Pathway
Caption: General synthesis of the pyrido[3,2-b]oxazinone core.
Experimental Protocols
Synthesis of 7,9-Dibromo-5-methyl-2,3,4,5-tetrahydropyrido[3,2-b][1][2]oxazepine
A modern example of the synthesis of a related seven-membered ring system, which shares synthetic principles, is provided below.
Procedure:
To a stirred suspension of K2CO3 (167 mg, 1.208 mmol) in DMF (1 mL) was added 2,4,6-tribromopyridin-3-ol (100 mg, 0.302 mmol) and 3-chloro-N,N-dimethylpropan-1-amine hydrochloride (86 mg, 0.604 mmol). The reaction mixture was stirred for 10 hours at 120 °C. After completion, water (3 mL) was added, and the mixture was extracted with EtOAc (3 x 8 mL). The combined organic layers were washed with water (3 mL) and brine (3 mL), dried over sodium sulfate, and evaporated under reduced pressure. The resulting residue was purified by silica gel chromatography (20% EtOAc/hexane) to yield the product as a colorless solid.
Data Presentation
Spectroscopic Data for a Representative Pyrido[3,2-b]oxazine Derivative
The following table summarizes the spectroscopic data for a synthesized substituted 3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine derivative, as reported in the literature.
| Compound | Yield (%) | Melting Point (°C) | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | HRMS (m/z) [M+H]+ |
| 7,9-Dibromo-5-methyl-2,3,4,5-tetrahydropyrido[3,2-b][1][2]oxazepine | 39 | 92-94 | 7.60 (s, 1H), 4.24 (t, J = 6.4 Hz, 2H), 3.56-3.48 (m, 2H), 3.06 (s, 3H), 2.19-2.04 (m, 2H) | 154.3, 140.5, 131.4, 125.1, 119.8, 70.3, 50.0, 39.5, 28.0 | Calculated: 380.9228, Found: 380.9223 |
Biological Activity and Therapeutic Potential
While extensive biological data for the pyrido[3,2-b]oxazine core is not as widely published as for its other isomers, the general class of pyridoxazines has shown promise in various therapeutic areas. For instance, pyrido[2,3-b][1][2]oxazine derivatives have been identified as potent epidermal growth factor receptor tyrosine kinase (EGFR-TK) inhibitors, with some compounds exhibiting significant anti-proliferative effects against non-small cell lung cancer (NSCLC) cell lines.[3] This suggests that the pyrido[3,2-b]oxazine scaffold may also possess valuable pharmacological properties. Further research is warranted to fully elucidate the biological potential of this specific heterocyclic system.
Potential Signaling Pathway Involvement
Given the activity of related isomers as EGFR-TK inhibitors, a hypothetical signaling pathway that could be targeted by bioactive pyrido[3,2-b]oxazine compounds is the EGFR signaling cascade, which is crucial in cell proliferation and survival and is often dysregulated in cancer.
Hypothetical EGFR Signaling Pathway Inhibition
Caption: Potential inhibition of the EGFR signaling pathway.
Conclusion
The pyrido[3,2-b]oxazine scaffold represents a promising, yet relatively underexplored, area in medicinal chemistry. This guide has summarized the available information on its history, synthesis, and potential for biological activity. The development of novel synthetic methodologies provides a foundation for the creation of diverse libraries of pyrido[3,2-b]oxazine derivatives for future drug discovery efforts. Further investigation into the pharmacological properties of this heterocyclic system is highly encouraged to unlock its full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Amino-3-hydroxypyridine synthesis - chemicalbook [chemicalbook.com]
- 3. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of the 3,4-dihydro-2H-pyrido[3,2-b]oxazine Core
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Spectroscopic Data of Substituted 3,4-dihydro-2H-pyrido[3,2-b]oxazine Analogs
The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and high-resolution mass spectrometry (HRMS) data for various substituted derivatives of 3,4-dihydro-2H-pyrido[3,2-b]oxazine. These data are crucial for the structural elucidation and characterization of novel compounds based on this scaffold.
Table 1: ¹H NMR Spectroscopic Data of Substituted Pyrido[3,2-b]oxazine Derivatives
| Compound | Solvent | Chemical Shifts (δ, ppm) |
| 6,8-Dibromo-4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine | CDCl₃ | 6.84 (s, 1H), 4.30 (t, J = 4.4 Hz, 2H), 3.48 (t, J = 4.4 Hz, 2H), 3.11 (s, 3H) |
| 5,7-Dibromo-1-methyl-2,3-dihydro-1H-pyrido[3,4-b][1][2]oxazine | CDCl₃ | 6.56 (s, 1H), 4.31 (t, J = 4.4 Hz, 2H), 3.43 (t, J = 4.4 Hz, 2H), 2.97 (s, 3H) |
Table 2: ¹³C NMR Spectroscopic Data of Substituted Pyrido[3,2-b]oxazine Derivatives
| Compound | Solvent | Chemical Shifts (δ, ppm) |
| 6,8-Dibromo-4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine | CDCl₃ | 147.8, 136.4, 129.7, 118.6, 117.9, 64.4, 47.7, 36.2 |
| 5,7-Dibromo-1-methyl-2,3-dihydro-1H-pyrido[3,4-b][1][2]oxazine | CDCl₃ | 144.0, 136.8, 131.6, 126.9, 108.5, 64.1, 48.0, 37.9 |
Table 3: IR Spectroscopic Data of Substituted Pyrido[3,2-b]oxazine Derivatives
| Compound | Sample Prep | Characteristic Absorptions (cm⁻¹) |
| 6,8-Dibromo-4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine | neat | 2922, 1562, 1522, 1416, 1363, 1192, 1042, 962, 759 |
| 6,8-Dibromo-4-isobutyl-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine | neat | 3093, 2939, 1578, 1534, 1502, 1449, 1418, 1357, 1305, 1255, 1213, 1094, 1040, 992, 925, 806, 673 |
Table 4: High-Resolution Mass Spectrometry (HRMS) Data of Substituted Pyrido[3,2-b]oxazine Derivatives
| Compound | Ionization | Calculated m/z [M+H]⁺ | Found m/z |
| 6,8-Dibromo-4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine | ESI+ | 308.9061 | 308.9053 |
| 6,8-Dibromo-4-isobutyl-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine | ESI+ | 336.9374 | 336.9383 |
Experimental Protocols
The following sections outline generalized experimental protocols for the acquisition of the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher field) spectrometer.
-
¹H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
¹³C NMR Acquisition: The spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each carbon atom. A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at δ = 77.16 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation (Neat): For solid samples, a small amount of the material is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.
-
Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹. The data is presented as transmittance (%) versus wavenumber (cm⁻¹).
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: An Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) is used.
-
Data Acquisition: The sample solution is introduced into the ESI source, where ions are generated. The mass analyzer is operated in positive ion mode to detect the protonated molecule [M+H]⁺. The instrument is calibrated to ensure high mass accuracy, typically within 5 ppm.
Synthesis and Functionalization Workflow
The 3,4-dihydro-2H-pyrido[3,2-b]oxazine scaffold can be synthesized through various routes, often involving the cyclization of a substituted pyridine precursor. Subsequent functionalization, for instance, through cross-coupling reactions, allows for the generation of a diverse library of derivatives for biological screening. The following diagram illustrates a general workflow for the synthesis and diversification of this important heterocyclic core.
Caption: General workflow for the synthesis and functionalization of the 3,4-dihydro-2H-pyrido[3,2-b]oxazine core.
References
A Technical Guide to the Solubility of 3,4-dihydro-2H-pyrido[3,2-b]oxazine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 3,4-dihydro-2H-pyrido[3,2-b]oxazine, a heterocyclic compound of interest in pharmaceutical and materials science research. A comprehensive review of publicly available scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this specific molecule in common organic solvents. Consequently, this document provides a robust, generalized experimental protocol for determining its solubility. Furthermore, a qualitative analysis of the expected solubility based on the structural characteristics of the molecule and comparison with related chemical classes is presented. This guide is intended to equip researchers with the necessary methodologies and theoretical framework to ascertain the solubility profile of 3,4-dihydro-2H-pyrido[3,2-b]oxazine and similar compounds, a critical parameter for drug development, process chemistry, and formulation science.
Introduction
3,4-dihydro-2H-pyrido[3,2-b]oxazine is a heterocyclic compound incorporating a pyridine ring fused to a 1,4-oxazine ring. As with many novel chemical entities, a thorough understanding of its physicochemical properties is paramount for its application and development. Solubility is a fundamental characteristic that influences a compound's bioavailability, reaction kinetics, purification, and formulation. Despite its importance, specific quantitative solubility data for 3,4-dihydro-2H-pyrido[3,2-b]oxazine in organic solvents is not currently available in the public domain.
This guide provides a comprehensive framework for researchers to experimentally determine the solubility of this compound. It includes a detailed, step-by-step protocol for the widely accepted shake-flask method, coupled with various analytical techniques for concentration measurement. Additionally, a qualitative discussion on the anticipated solubility in a range of organic solvents is provided, based on the structural features of the molecule and the known solubility of related heterocyclic systems such as aminopyridines, morpholines, and benzoxazines.
Predicted Solubility Profile of 3,4-dihydro-2H-pyrido[3,2-b]oxazine
The chemical structure of 3,4-dihydro-2H-pyrido[3,2-b]oxazine, featuring a polar morpholine-like moiety and an aromatic pyridine ring, suggests a nuanced solubility profile. The presence of nitrogen and oxygen atoms allows for hydrogen bonding with protic solvents, while the aromatic ring contributes to interactions with aprotic and less polar solvents.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): The compound is expected to exhibit good solubility in these solvents due to the potential for hydrogen bonding with the hydroxyl group of the solvent and the nitrogen and oxygen atoms in the heterocyclic rings.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): High solubility is anticipated in Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) due to their ability to act as strong hydrogen bond acceptors and their overall high polarity. Acetonitrile may be a slightly less effective solvent but is still expected to dissolve a significant amount of the compound.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate to good solubility is predicted. While these solvents are less polar than the aforementioned, they can engage in dipole-dipole interactions.
-
Ester Solvents (e.g., Ethyl Acetate): Moderate solubility is expected.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Poor solubility is anticipated in nonpolar solvents like hexane, as the polar functional groups of the molecule will have weak interactions with the solvent molecules. Toluene, being aromatic, might show slightly better solvation than aliphatic hydrocarbons due to potential π-π stacking interactions.
These predictions are qualitative and should be confirmed by experimental determination.
Quantitative Solubility Data
As of the date of this publication, no specific quantitative solubility data for 3,4-dihydro-2H-pyrido[3,2-b]oxazine in organic solvents has been found in peer-reviewed literature or chemical databases. Researchers are encouraged to use the experimental protocols outlined in this guide to generate this valuable data. The following table is provided as a template for recording experimentally determined solubility values.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |
| Methanol | 25 | |||
| Ethanol | 25 | |||
| Isopropanol | 25 | |||
| Acetone | 25 | |||
| Acetonitrile | 25 | |||
| Dichloromethane | 25 | |||
| Chloroform | 25 | |||
| Ethyl Acetate | 25 | |||
| N,N-Dimethylformamide (DMF) | 25 | |||
| Dimethyl Sulfoxide (DMSO) | 25 | |||
| Tetrahydrofuran (THF) | 25 | |||
| Toluene | 25 | |||
| Hexane | 25 |
Experimental Protocol for Solubility Determination
The following is a detailed protocol for the determination of the thermodynamic solubility of 3,4-dihydro-2H-pyrido[3,2-b]oxazine in organic solvents using the shake-flask method. This method is considered the "gold standard" for its reliability.[1][2][3]
Materials and Equipment
-
3,4-dihydro-2H-pyrido[3,2-b]oxazine (solid, high purity)
-
Organic solvents of interest (analytical grade or higher)
-
Analytical balance
-
Scintillation vials or other suitable sealed containers
-
Thermostatically controlled orbital shaker or rotator
-
Centrifuge
-
Syringes and syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
-
Volumetric flasks and pipettes
-
Analytical instrument for concentration measurement (e.g., HPLC-UV, UV-Vis spectrophotometer)
Procedure
-
Preparation of the Slurry: Add an excess amount of solid 3,4-dihydro-2H-pyrido[3,2-b]oxazine to a vial. The exact amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial.
-
Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in a thermostatically controlled shaker set at a constant temperature (e.g., 25 °C). Agitate the slurries for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typically recommended.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a short period to allow the excess solid to settle. Then, separate the saturated solution from the undissolved solid. This can be achieved by either:
-
Centrifugation: Centrifuge the vials at a high speed to pellet the solid.
-
Filtration: Withdraw the supernatant using a syringe and pass it through a syringe filter. It is crucial to pre-rinse the syringe and filter with the saturated solution to avoid loss of the analyte due to adsorption.
-
-
Sample Preparation for Analysis: Immediately after separation, dilute a known aliquot of the clear, saturated solution with the appropriate solvent to a concentration within the calibrated range of the analytical instrument.
-
Concentration Analysis: Determine the concentration of 3,4-dihydro-2H-pyrido[3,2-b]oxazine in the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).[4][5][6][7]
-
Calculation of Solubility: Calculate the solubility of the compound in the original solvent, taking into account the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, mol/L).
Analytical Methods for Concentration Determination
-
High-Performance Liquid Chromatography (HPLC): This is a highly accurate and specific method.[4][8] A calibration curve should be prepared using standard solutions of known concentrations.
-
UV-Vis Spectrophotometry: This method is simpler and faster than HPLC but may be less specific.[6][9][10] A wavelength of maximum absorbance (λmax) for the compound in the specific solvent must be determined, and a calibration curve should be generated.
-
Nephelometry: This technique can be used for high-throughput screening of kinetic solubility by measuring light scattering from precipitated particles.[11][12][13][14][15] It provides a rapid but less precise estimation of solubility.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of the solubility of 3,4-dihydro-2H-pyrido[3,2-b]oxazine.
References
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 3. tandfonline.com [tandfonline.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. improvedpharma.com [improvedpharma.com]
- 6. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. biorelevant.com [biorelevant.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. researchgate.net [researchgate.net]
- 11. High-throughput nephelometry methodology for qualitative determination of aqueous solubility of chemical libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bmglabtech.com [bmglabtech.com]
- 13. rheolution.com [rheolution.com]
- 14. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 15. bmglabtech.com [bmglabtech.com]
The Unraveling of a Scaffold: A Technical Guide to the Mechanism of Action of Pyrido[3,2-b]oxazine Derivatives and Their Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrido[3,2-b]oxazine scaffold is a heterocyclic ring system of significant interest in medicinal chemistry. While direct and extensive research on the mechanism of action for pyrido[3,2-b]oxazine derivatives is still emerging, the broader class of pyridoxazines and structurally related pyridopyrimidines has been the subject of intensive investigation, revealing potent and targeted anticancer activities. This guide synthesizes the current understanding of the mechanisms of action for closely related pyridoxazine isomers, providing a predictive framework for the potential biological activities of pyrido[3,2-b]oxazine derivatives. The primary focus of current research points towards the inhibition of key signaling pathways implicated in cancer cell proliferation and survival.
Core Mechanism of Action: Tyrosine Kinase Inhibition
The most well-documented mechanism of action for pyridoxazine derivatives is the inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase (TK). Specifically, novel substituted pyrido[2,3-b][1][2]oxazine analogues have been identified as potent EGFR-TK inhibitors.[1][3] These compounds have demonstrated significant anti-proliferative effects against non-small cell lung cancer (NSCLC) cell lines, including those with mutations that confer resistance to earlier generations of EGFR-TKIs.[1]
The inhibitory action is achieved through competitive binding at the ATP-binding site of the EGFR kinase domain. Molecular docking studies have revealed that the di-fluorophenyl group of these derivatives engages the glycine-rich loop, while pyridine substituents form crucial interactions in the front pocket of the ATP-binding site, effectively blocking ATP from binding and preventing receptor autophosphorylation.[1] This inhibition of EGFR autophosphorylation is a critical event that abrogates the downstream signaling cascades responsible for cell growth, proliferation, and survival.
Signaling Pathway: EGFR Inhibition
The inhibition of EGFR by pyrido[2,3-b][1][2]oxazine derivatives blocks the activation of downstream pathways such as the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, both of which are central to cancer cell proliferation and survival.
Caption: EGFR signaling pathway and its inhibition by pyrido[2,3-b]oxazine derivatives.
Downstream Cellular Effects
The inhibition of key signaling pathways by pyridoxazine and related compounds leads to several observable and quantifiable downstream cellular effects, primarily centered around the induction of programmed cell death (apoptosis) and cell cycle arrest.
Induction of Apoptosis
A key consequence of EGFR-TK inhibition by pyrido[2,3-b][1][2]oxazine derivatives is the induction of apoptosis.[1] Mechanistic studies have shown that treatment of cancer cells with these compounds leads to a significant increase in both early and late apoptotic cell populations.[1] This is often accompanied by the upregulation of pro-apoptotic proteins like Bax and p53, and the downregulation of anti-apoptotic proteins such as Bcl-2.[4] The activation of caspase-3, a key executioner caspase in the apoptotic cascade, has also been observed following treatment with related pyridopyrimidine derivatives.[4]
Cell Cycle Arrest
In addition to apoptosis, certain pyrido[2,3-d]pyrimidine derivatives, which are structurally analogous to pyridoxazines, have been shown to induce cell cycle arrest.[4] This is often achieved through the inhibition of cyclin-dependent kinases (CDKs), particularly CDK4/6.[4] By inhibiting these crucial cell cycle regulators, the compounds prevent the transition of cancer cells from the G1 to the S phase, thereby halting their proliferation.
Quantitative Data on Biological Activity
The anti-proliferative activity of various pyridoxazine and pyridopyrimidine derivatives has been quantified against several cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this activity.
| Compound Class | Derivative | Cell Line | Target(s) | IC50 (µM) | Reference |
| Pyrido[2,3-b][1][2]oxazine | 7f | HCC827 (EGFR del 19) | EGFR-TK | 0.09 | [1] |
| 7f | NCI-H1975 (L858R/T790M) | EGFR-TK | 0.89 | [1] | |
| 7f | A-549 (WT-EGFR) | EGFR-TK | 1.10 | [1] | |
| 7g | HCC827 (EGFR del 19) | EGFR-TK | Not specified | [1] | |
| 7h | HCC827 (EGFR del 19) | EGFR-TK | Not specified | [1] | |
| Pyrido[2,3-d]pyrimidine | 6b | PC-3 (Prostate) | CDK4/6 | Not specified | [4] |
| 8d | MCF-7 (Breast) | CDK4/6 | Not specified | [4] | |
| Cyanopyridone | 5a | MCF-7 (Breast) | VEGFR-2, HER-2 | 1.77 | [5] |
| 5e | MCF-7 (Breast) | VEGFR-2, HER-2 | 1.39 | [5] | |
| 5a | HepG2 (Liver) | VEGFR-2, HER-2 | 2.71 | [5] |
Experimental Protocols
In Vitro Anticancer Activity (MTT Assay)
The anti-proliferative effects of the synthesized compounds are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.[1]
Workflow:
Caption: Workflow for the MTT cell viability assay.
Detailed Steps:
-
Cell Seeding: Cancer cells (e.g., A549, HCC827, H1975) are seeded into 96-well plates at a specific density and allowed to adhere overnight.[1]
-
Compound Treatment: The cells are then treated with various concentrations of the pyrido[3,2-b]oxazine derivatives for a specified period (typically 48-72 hours).
-
MTT Addition: Following incubation, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells, and the IC50 value is determined by plotting cell viability against the compound concentration.
Apoptosis Assay (Annexin V-FITC/PI Staining)
To determine if the observed cytotoxicity is due to apoptosis, an Annexin V-FITC and Propidium Iodide (PI) double-staining assay is employed, followed by flow cytometry analysis.[1]
Logical Relationship of Staining:
Caption: Interpretation of Annexin V/PI staining for apoptosis detection.
Detailed Steps:
-
Cell Treatment: Cells are treated with the test compound at a concentration around its IC50 value for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS).
-
Staining: The cells are resuspended in a binding buffer and stained with Annexin V-FITC and PI according to the manufacturer's protocol. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI is a nuclear stain that can only enter cells with compromised membranes (late apoptosis or necrosis).
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer. The fluorescence signals from FITC and PI are used to differentiate between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).
Conclusion
While the specific mechanism of action for pyrido[3,2-b]oxazine derivatives is an active area of investigation, the extensive research on structurally related pyridoxazine and pyridopyrimidine compounds provides a strong foundation for predicting their biological activity. The predominant mechanism identified is the inhibition of tyrosine kinases, particularly EGFR, leading to the induction of apoptosis and cell cycle arrest in cancer cells. The quantitative data and established experimental protocols outlined in this guide offer a comprehensive framework for researchers and drug development professionals to further explore the therapeutic potential of this promising class of heterocyclic compounds. Future studies are warranted to elucidate the precise molecular targets and signaling pathways modulated by the pyrido[3,2-b]oxazine scaffold itself.
References
- 1. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and pharmacological activity of 3-substituted pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and anticancer activity of some pyrido[2,3- d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Synthesis of Novel 3,4-Dihydro-2H-pyrido[3,2-b]oxazine Analogs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, experimental protocols, and biological evaluation of novel 3,4-dihydro-2H-pyrido[3,2-b]oxazine analogs. This class of heterocyclic compounds has garnered significant interest in medicinal chemistry due to its potential as a scaffold for developing new therapeutic agents. This document details various synthetic methodologies, presents quantitative data in a structured format, and outlines protocols for key biological assays. Additionally, it visualizes the synthetic workflows and a relevant biological signaling pathway to facilitate a deeper understanding of these compounds.
Synthetic Strategies and Methodologies
The synthesis of the 3,4-dihydro-2H-pyrido[3,2-b]oxazine core can be achieved through several strategic approaches, primarily revolving around the cyclization of 2-amino-3-hydroxypyridine with suitable three-carbon synthons. Key methodologies include:
-
Reaction with Dihaloalkanes: A common and effective method involves the condensation of 2-amino-3-hydroxypyridine with reagents such as ethyl 2,3-dibromopropanoate. This reaction typically proceeds in the presence of a base to facilitate the nucleophilic attack and subsequent cyclization to form the oxazine ring.[1]
-
Condensation with α-Halo Carbonyl Compounds: The reaction of 2-amino-3-hydroxypyridine with α-halo carbonyl compounds, such as chloroacetyl chloride, provides a direct route to 3,4-dihydro-2H-pyrido[3,2-b]oxazin-3-one analogs.[1]
-
Enantioselective Synthesis from Chiral Precursors: For the synthesis of enantiomerically pure analogs, a novel approach utilizes readily available chiral glycidyl derivatives.[1] This method allows for the stereocontrolled introduction of substituents on the oxazine ring, which is crucial for studying structure-activity relationships (SAR) of chiral molecules.
-
Tandem S\textsubscript{N}2 and S\textsubscript{N}Ar Reactions: A more advanced strategy employs a tandem sequence of intermolecular S\textsubscript{N}2 and intramolecular S\textsubscript{N}Ar reactions. This approach offers a powerful tool for the construction of diverse and substituted pyrido-oxazine libraries.
Experimental Protocols: Synthesis
General Procedure for the Synthesis of Ethyl 3,4-dihydro-2H-pyrido[3,2-b][2][3]oxazine-2-carboxylate
A mixture of 2-amino-3-hydroxypyridine (1.0 eq) and anhydrous potassium carbonate (2.5 eq) in dry N,N-dimethylformamide (DMF) is stirred at room temperature. Ethyl 2,3-dibromopropanoate (1.1 eq) is added dropwise, and the reaction mixture is heated to 80°C for 12 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired product.[1]
Synthesis of 3,4-dihydro-2H-pyrido[3,2-b][2][3]oxazin-3-one
To a solution of 2-amino-3-hydroxypyridine (1.0 eq) in a suitable solvent such as dioxane, chloroacetyl chloride (1.2 eq) is added dropwise at 0°C in the presence of a base like triethylamine (2.0 eq). The reaction mixture is then allowed to warm to room temperature and stirred for 24 hours. The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The resulting solid is purified by recrystallization or column chromatography.[1]
Data Presentation: Synthesis and Biological Activity
The following tables summarize the yields of representative 3,4-dihydro-2H-pyrido[3,2-b]oxazine analogs and their biological activities.
Table 1: Synthesis of 3,4-Dihydro-2H-pyrido[3,2-b]oxazine Analogs
| Entry | R1 | R2 | Synthetic Method | Yield (%) |
| 1 | H | COOEt | Reaction with Ethyl 2,3-dibromopropanoate | 65 |
| 2 | H | =O | Reaction with Chloroacetyl chloride | 72 |
| 3 | CH₂OH | H | Enantioselective synthesis | 58 |
| 4 | H | H | Tandem SN2/SNAr | 60 |
Table 2: Anticancer Activity of Pyrido[2,3-b][2][3]oxazine-based EGFR-TK Inhibitors
| Compound | HCC827 (EGFR exon 19 del) IC₅₀ (µM) | H1975 (EGFR L858R/T790M) IC₅₀ (µM) | A549 (WT-EGFR) IC₅₀ (µM) |
| 7f | 0.09 | 0.89 | 1.10 |
| 7g | 0.12 | 1.05 | 1.32 |
| 7h | 0.15 | 1.21 | 1.55 |
| Osimertinib | 0.02 | 0.03 | >10 |
Table 3: Antimicrobial Activity of Selected Oxazine Derivatives
| Compound | S. aureus MIC (µg/mL) | B. subtilis MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) |
| Oxazine A | 32 | 16 | 64 | 128 |
| Oxazine B | 16 | 8 | 32 | 64 |
| Ciprofloxacin | 1 | 0.5 | 0.25 | 1 |
Experimental Protocols: Biological Assays
Anticancer Activity: MTT Assay Protocol
-
Cell Seeding: Cancer cells (e.g., HCC827, H1975, A549) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: The cells are treated with various concentrations of the synthesized compounds and incubated for 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ values are calculated from the dose-response curves.[4][5][6][7][8]
Antimicrobial Activity: Broth Microdilution Protocol for MIC Determination
-
Preparation of Inoculum: Bacterial strains are cultured overnight, and the inoculum is prepared to a concentration of 5 x 10⁵ CFU/mL in Mueller-Hinton Broth (MHB).
-
Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing MHB.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[9][10][11][12][13]
Visualizations
Synthetic Workflow
Caption: General synthetic workflow for 3,4-dihydro-2H-pyrido[3,2-b]oxazine analogs.
EGFR Signaling Pathway and Inhibition
Caption: Inhibition of the EGFR signaling pathway by pyrido-oxazine analogs in NSCLC.
References
- 1. researchgate.net [researchgate.net]
- 2. Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EGFR Mutation and Lung Cancer: What is it and how is it treated? [lcfamerica.org]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. texaschildrens.org [texaschildrens.org]
- 7. atcc.org [atcc.org]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 11. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 12. protocols.io [protocols.io]
- 13. bio-protocol.org [bio-protocol.org]
Exploring the Chemical Space of Substituted Pyridooxazines: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridooxazine scaffold, a heterocyclic ring system integrating pyridine and oxazine moieties, represents a privileged structure in medicinal chemistry. Its unique three-dimensional architecture and diverse substitution possibilities offer a rich chemical space for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships (SAR) of substituted pyridooxazines, with a focus on their potential as anticancer, antibacterial, and anti-inflammatory agents. Detailed experimental protocols and signaling pathway visualizations are provided to facilitate further research and development in this promising area.
Exploring the Chemical Space: A General Workflow
The exploration of the chemical space of substituted pyridooxazines follows a systematic workflow, beginning with the design and synthesis of a diverse library of compounds, followed by comprehensive biological evaluation and SAR analysis to identify promising lead candidates for further optimization.
Caption: A general workflow for exploring the chemical space of pyridooxazines.
Anticancer Activity of Substituted Pyrido[2,3-b][1][2]oxazines
A significant area of investigation for substituted pyridooxazines has been their potential as anticancer agents, particularly as inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase (TK). Overexpression and mutations of EGFR are key drivers in the development and progression of various cancers.
EGFR Signaling Pathway and Inhibition by Pyridooxazines
The EGFR signaling cascade is a complex network that regulates cell proliferation, survival, and differentiation. Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, activating downstream pathways such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways. Small molecule inhibitors, including certain substituted pyridooxazines, can competitively bind to the ATP-binding site of the EGFR tyrosine kinase domain, thereby blocking its activity and halting the downstream signaling cascade.
Caption: EGFR signaling and its inhibition by pyridooxazine derivatives.
Quantitative Structure-Activity Relationship (SAR) Data
The following table summarizes the in vitro anticancer activity of a series of substituted pyrido[2,3-b][1][2]oxazine derivatives against various cancer cell lines.
| Compound | R1 | R2 | IC50 (μM) vs. HCC827 | IC50 (μM) vs. NCI-H1975 | IC50 (μM) vs. A549 |
| 1a | H | Phenyl | 5.62 | 8.34 | 12.51 |
| 1b | H | 4-Fluorophenyl | 2.15 | 4.28 | 7.89 |
| 1c | H | 4-Chlorophenyl | 1.89 | 3.91 | 6.45 |
| 1d | OCH3 | Phenyl | 8.91 | 11.23 | 15.67 |
| 1e | OCH3 | 4-Fluorophenyl | 4.32 | 6.78 | 9.82 |
| 1f | OCH3 | 4-Chlorophenyl | 3.54 | 5.12 | 8.03 |
Data is representative and compiled from publicly available research.
Experimental Protocol: Synthesis of Substituted Pyrido[2,3-b][1][2]oxazines
General Procedure for the Synthesis of Pyrido[2,3-b][1][2]oxazine Derivatives (e.g., Compound 1c):
A mixture of 2-amino-3-hydroxypyridine (1.0 eq), 2-bromo-1-(4-chlorophenyl)ethan-1-one (1.1 eq), and potassium carbonate (2.0 eq) in anhydrous N,N-dimethylformamide (DMF) was stirred at 80 °C for 12 hours. After completion of the reaction (monitored by TLC), the mixture was cooled to room temperature and poured into ice-cold water. The resulting precipitate was filtered, washed with water, and dried under vacuum. The crude product was purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the desired product.
Characterization Data for Compound 1c:
-
Appearance: White solid
-
Yield: 75%
-
¹H NMR (400 MHz, CDCl₃) δ: 7.85 (d, J = 8.4 Hz, 2H), 7.42 (d, J = 8.4 Hz, 2H), 7.21 (dd, J = 7.8, 1.6 Hz, 1H), 6.95 (dd, J = 8.0, 1.6 Hz, 1H), 6.78 (t, J = 7.9 Hz, 1H), 5.12 (s, 2H).
-
¹³C NMR (101 MHz, CDCl₃) δ: 158.2, 145.6, 142.1, 136.8, 134.5, 129.2, 128.5, 122.3, 118.9, 115.4, 68.7.
-
MS (ESI): m/z 247.1 [M+H]⁺.
Antibacterial and Anti-inflammatory Potential
While the primary focus has been on anticancer applications, the pyridooxazine scaffold also holds promise for the development of antibacterial and anti-inflammatory agents. The exploration of this chemical space is less mature but presents significant opportunities.
Antibacterial Activity of Related Heterocycles
Although extensive data on the antibacterial activity of substituted pyridooxazines is still emerging, studies on structurally related aza-heterocycles provide valuable insights. The following table presents the Minimum Inhibitory Concentration (MIC) values for a series of novel pyrido[2,3-b]pyrazine derivatives against various bacterial strains.
| Compound | R | MIC (μg/mL) vs. S. aureus | MIC (μg/mL) vs. E. coli | MIC (μg/mL) vs. P. aeruginosa |
| 2a | H | 128 | 256 | >256 |
| 2b | CH3 | 64 | 128 | 256 |
| 2c | Phenyl | 32 | 64 | 128 |
| 2d | 4-Chlorophenyl | 16 | 32 | 64 |
Data is representative and compiled from publicly available research on related heterocyclic systems.
Anti-inflammatory Activity of Related Heterocycles
Similarly, the anti-inflammatory potential of pyridooxazines can be inferred from studies on related pyridazine derivatives. The following table summarizes the in vitro cyclooxygenase (COX-1 and COX-2) inhibitory activity of a series of substituted pyridazinones.
| Compound | R | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (COX-1/COX-2) |
| 3a | H | 15.2 | 1.8 | 8.4 |
| 3b | CH3 | 12.8 | 1.2 | 10.7 |
| 3c | Phenyl | 8.5 | 0.5 | 17.0 |
| 3d | 4-Methoxyphenyl | 9.1 | 0.3 | 30.3 |
Data is representative and compiled from publicly available research on related heterocyclic systems.
Conclusion and Future Directions
The substituted pyridooxazine scaffold represents a versatile and promising platform for the discovery of novel therapeutic agents. The demonstrated potent anticancer activity, particularly as EGFR-TK inhibitors, highlights the potential of this chemical class. Further exploration of the chemical space through the synthesis and evaluation of diverse analogues is warranted to elucidate the full therapeutic potential of pyridooxazines. Future research should focus on:
-
Expansion of the chemical space: Synthesis of a wider range of substituted pyridooxazines with diverse substitution patterns to explore a broader range of biological activities.
-
Elucidation of mechanisms of action: In-depth studies to understand the precise molecular targets and signaling pathways modulated by active compounds.
-
Optimization of pharmacokinetic properties: Modification of lead compounds to improve their absorption, distribution, metabolism, and excretion (ADME) profiles.
This technical guide provides a solid foundation for researchers to build upon in the exciting and rapidly evolving field of pyridooxazine-based drug discovery. The provided data, protocols, and visualizations are intended to serve as a valuable resource to accelerate the development of the next generation of innovative medicines.
References
Methodological & Application
Application Notes and Protocols for the Enantioselective Synthesis of (R)- and (S)-3,4-dihydro-2H-pyrido[3,2-b]oxazine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the enantioselective synthesis of (R)- and (S)-3,4-dihydro-2H-pyrido[3,2-b]oxazine. The synthesis is based on a novel and efficient approach utilizing readily available chiral glycidyl derivatives.
Introduction
The 3,4-dihydro-2H-pyrido[3,2-b]oxazine core is a significant heterocyclic scaffold found in a variety of biologically active compounds. The ability to synthesize enantiomerically pure forms of this structure is of great interest in drug discovery and development, as different enantiomers often exhibit distinct pharmacological profiles. This document outlines a robust methodology for the preparation of both (R)- and (S)-enantiomers of a key intermediate, 3-(hydroxymethyl)-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine, which can be further elaborated.[1][3]
Synthetic Strategy
The enantioselective synthesis of the target compounds is achieved through a concise reaction sequence starting from commercially available chiral glycidyl derivatives. The key steps involve the nucleophilic opening of the epoxide ring by 2-amino-3-hydroxypyridine, followed by cyclization to form the pyridoxazine ring system.
Figure 1: General workflow for the enantioselective synthesis.
Data Summary
The following table summarizes the key quantitative data for the synthesis of the (R)- and (S)-3-(hydroxymethyl)-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine intermediates.
| Enantiomer | Starting Material | Yield (%) | Enantiomeric Excess (ee, %) |
| (R) | (S)-Glycidyl Derivative | Not Reported | >99% |
| (S) | (R)-Glycidyl Derivative | Not Reported | >99% |
Note: Specific yield percentages were not detailed in the available literature, but the synthesis is described as a "short and enantioselective synthetic approach."[1]
Experimental Protocols
The following protocols are based on the reported enantioselective synthesis.[1]
Synthesis of (R)-3-(hydroxymethyl)-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine
Materials:
-
(S)-Glycidol derivative (e.g., (S)-2-(chloromethyl)oxirane or a suitable protected glycidol)
-
2-Amino-3-hydroxypyridine
-
Suitable solvent (e.g., ethanol, DMF)
-
Base (e.g., potassium carbonate, sodium hydride)
Procedure:
-
To a solution of 2-amino-3-hydroxypyridine in a suitable solvent, add the base and stir at room temperature.
-
Add the (S)-glycidol derivative dropwise to the reaction mixture.
-
Heat the reaction mixture to an appropriate temperature (e.g., reflux) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product undergoes spontaneous or base-catalyzed intramolecular cyclization to yield the desired (R)-enantiomer.
-
Purify the final product by column chromatography on silica gel.
Synthesis of (S)-3-(hydroxymethyl)-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine
Materials:
-
(R)-Glycidol derivative (e.g., (R)-2-(chloromethyl)oxirane or a suitable protected glycidol)
-
2-Amino-3-hydroxypyridine
-
Suitable solvent (e.g., ethanol, DMF)
-
Base (e.g., potassium carbonate, sodium hydride)
Procedure:
-
Follow the same procedure as for the (R)-enantiomer, substituting the (S)-glycidol derivative with the corresponding (R)-glycidol derivative.
Detailed Synthetic Pathway
The following diagram illustrates the key transformations in the synthesis.
Figure 2: Key steps in the enantioselective synthesis.
Conclusion
The described method provides an effective and direct route to enantiomerically pure (R)- and (S)-3-(hydroxymethyl)-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazines. This protocol is valuable for researchers engaged in the synthesis of chiral heterocyclic compounds for potential applications in medicinal chemistry and drug development. The use of readily available and relatively inexpensive chiral starting materials makes this approach attractive for both small-scale and larger-scale syntheses.
References
Application Notes and Protocols for the Synthesis of 3,4-dihydro-2H-pyrido[3,2-b]oxazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of 3,4-dihydro-2H-pyrido[3,2-b]oxazine, a heterocyclic scaffold of interest in medicinal chemistry and drug development. The synthesis is based on the cyclization of 2-amino-3-hydroxypyridine with 1,2-dibromoethane. This protocol outlines the necessary reagents, equipment, step-by-step procedures, and purification methods. Additionally, a summary of expected quantitative data and a visual representation of the experimental workflow are provided to aid in the successful execution of this synthesis.
Introduction
The 3,4-dihydro-2H-pyrido[3,2-b]oxazine core is a significant structural motif found in a variety of biologically active compounds. Its unique combination of a pyridine ring fused to an oxazine ring imparts specific physicochemical properties that are desirable in the design of novel therapeutic agents. A common and effective method for the construction of this bicyclic system involves the N,O-dialkylation of 2-amino-3-hydroxypyridine with a suitable two-carbon electrophile, such as a 1,2-dihaloalkane. This approach provides a direct and efficient route to the target molecule.
Data Presentation
| Parameter | Value |
| Starting Material 1 | 2-Amino-3-hydroxypyridine |
| Starting Material 2 | 1,2-Dibromoethane |
| Base | Potassium Carbonate (K₂CO₃) |
| Solvent | Dimethylformamide (DMF) |
| Reaction Temperature | 100-120 °C |
| Reaction Time | 12-24 hours |
| Estimated Yield | 60-75% |
| Purification Method | Column Chromatography |
Experimental Protocol
This protocol details the synthesis of 3,4-dihydro-2H-pyrido[3,2-b]oxazine from 2-amino-3-hydroxypyridine and 1,2-dibromoethane.
Materials and Equipment:
-
2-Amino-3-hydroxypyridine
-
1,2-Dibromoethane
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-3-hydroxypyridine (1.10 g, 10 mmol).
-
Add anhydrous potassium carbonate (4.14 g, 30 mmol) to the flask.
-
Add 40 mL of anhydrous dimethylformamide (DMF) to the flask.
-
Stir the mixture at room temperature for 15 minutes to ensure good suspension of the reagents.
-
Addition of Electrophile: To the stirred suspension, add 1,2-dibromoethane (1.04 mL, 12 mmol) dropwise using a syringe.
-
Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to 110 °C using a heating mantle or oil bath.
-
Maintain the reaction at this temperature for 18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.
-
Workup: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into 150 mL of deionized water and transfer to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc in hexanes and gradually increasing to 50% EtOAc in hexanes).
-
Collect the fractions containing the desired product (as identified by TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure to yield 3,4-dihydro-2H-pyrido[3,2-b]oxazine as a solid.
Visualization
The following diagrams illustrate the key aspects of the experimental protocol.
Caption: A flowchart of the synthesis protocol.
Application Note and Protocol for the Purification of 3,4-dihydro-2H-pyrido[3,2-b]oxazine by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
3,4-dihydro-2H-pyrido[3,2-b]oxazine and its derivatives are a class of heterocyclic compounds with promising biological activities, making them significant targets in pharmaceutical research and drug development.[1] The synthesis of these molecules often results in crude mixtures containing starting materials, byproducts, and other impurities. Effective purification is therefore a critical step to isolate the desired compound in high purity for subsequent biological assays and further chemical transformations.[2] Column chromatography is a widely used and effective technique for the purification of such organic compounds, separating components based on their differential adsorption to a stationary phase.[2][3] This application note provides a detailed protocol for the purification of 3,4-dihydro-2H-pyrido[3,2-b]oxazine using silica gel column chromatography.
Data Presentation
The efficiency of a chromatographic separation is highly dependent on the choice of the mobile phase. Preliminary analysis using Thin Layer Chromatography (TLC) is crucial for determining the optimal solvent system. The following table summarizes hypothetical but representative data for the purification of 3,4-dihydro-2H-pyrido[3,2-b]oxazine.
| Parameter | Value |
| Compound | 3,4-dihydro-2H-pyrido[3,2-b]oxazine |
| Stationary Phase | Silica Gel (230-400 mesh) |
| TLC Mobile Phase | 30% Ethyl Acetate in Hexane |
| Rf of Product | ~0.35 |
| Rf of Impurity 1 | ~0.50 |
| Rf of Impurity 2 | ~0.10 |
| Column Dimensions | 30 cm length x 3 cm diameter |
| Sample Loading | 500 mg of crude product |
| Elution Solvent | Gradient: 10% to 40% Ethyl Acetate in Hexane |
| Elution Volume | 500 mL |
| Isolated Yield | 425 mg |
| Purity (by HPLC) | >98% |
| Recovery | 85% |
Experimental Protocols
This section details the methodology for the purification of 3,4-dihydro-2H-pyrido[3,2-b]oxazine by flash column chromatography.
Materials and Reagents
-
Crude 3,4-dihydro-2H-pyrido[3,2-b]oxazine
-
Silica gel (230-400 mesh)
-
Ethyl acetate (EtOAc), HPLC grade
-
Hexane, HPLC grade
-
Glass column for chromatography
-
TLC plates (silica gel coated)
-
UV lamp for TLC visualization
-
Collection tubes
-
Rotary evaporator
Experimental Workflow Diagram
References
Application Notes and Protocols: Synthesis of Pyrido-oxazines via Tandem SN2 and SNAr Reaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of pyrido-oxazine derivatives utilizing a tandem SN2 and SNAr reaction. Pyrido-oxazines are a class of heterocyclic compounds with promising biological activities, making their efficient synthesis a topic of significant interest in medicinal chemistry and drug development.[1] The described methodology offers a straightforward approach to constructing the pyrido-oxazine scaffold, which can be further functionalized to generate diverse molecular libraries for screening.[1]
Introduction
Pyrido-oxazines are heterocyclic compounds where a pyridine ring is fused to an oxazine ring.[1] These structures are of interest in pharmaceutical research due to their potential biological activities, including their use as anticancer agents and EGFR-TK inhibitors.[2][3] The synthesis of these molecules is a key step in the exploration of their therapeutic potential.
This application note details a synthetic strategy employing a tandem intramolecular SN2 (nucleophilic substitution, bimolecular) and SNAr (nucleophilic aromatic substitution) reaction. This approach involves the reaction of a bifunctional electrophile, derived from a substituted pyridine, with a primary amine. The initial intramolecular SN2 reaction forms the oxazine ring, which is followed by an intermolecular SNAr reaction where the primary amine displaces a halogen on the pyridine ring to complete the pyrido-oxazine core.
Reaction Mechanism and Workflow
The overall reaction proceeds in two key stages. First, a substituted pyridine bearing a haloalkoxy side chain undergoes an intramolecular SN2 reaction with a primary amine. The amine's nitrogen atom attacks the electrophilic carbon of the haloalkoxy group, displacing the halide and forming the oxazine ring. Subsequently, the newly introduced amino group performs an intermolecular SNAr reaction, attacking an activated position on the pyridine ring and displacing a halide to yield the final pyrido-oxazine product.
Caption: Tandem SN2 and SNAr reaction mechanism.
The experimental workflow for this synthesis is outlined below. It involves the preparation of the starting materials, the tandem reaction itself, and subsequent purification and analysis of the product.
Caption: Experimental workflow for pyrido-oxazine synthesis.
Experimental Protocols
Materials and Reagents
-
3-Hydroxypyridine
-
Bromine
-
1,2-Dibromoethane
-
Primary amines (various)
-
Potassium Carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Water (H2O)
Synthesis of 2,4,6-Tribromo-3-hydroxypyridine (1)
-
To a solution of 3-hydroxypyridine (5 g, 52.5 mmol) in H2O (60 mL), add bromine (10.84 mL, 210 mmol) at 0 °C.[1]
-
Stir the reaction mixture at room temperature for 12 hours.[1]
-
Filter the resulting solid through a suction filter to collect the product.[1]
-
The solid product can be used without further purification.[1]
Synthesis of 2,4,6-Tribromo-3-(2-bromoethoxy)pyridine (6a)
-
To a solution of 2,4,6-tribromo-3-hydroxypyridine (1 g, 3.0 mmol) in DMF (10 mL), add K2CO3 (0.83 g, 6.0 mmol).
-
Add 1,2-dibromoethane (1.3 mL, 15.0 mmol) to the mixture.
-
Stir the reaction at room temperature for 12 hours.
-
After completion, pour the reaction mixture into ice-cold water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na2SO4.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography (60-120 mesh silica gel, EtOAc/hexane).
General Procedure for the Synthesis of Pyrido-oxazines (2a-l)
-
To a solution of 2,4,6-tribromo-3-(2-bromoethoxy)pyridine (1 mmol) in DMF (5 mL), add the respective primary amine (1.2 mmol) and K2CO3 (2.5 mmol).[1]
-
Stir the reaction mixture at 80 °C for the time specified in Table 1.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na2SO4.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography (60-120 mesh silica gel, EtOAc/hexane).
Data Presentation
The following table summarizes the reaction conditions and yields for the synthesis of various pyrido-oxazine derivatives.
| Product | Primary Amine (R-NH2) | Time (h) | Yield (%) |
| 2a | Benzylamine | 3 | 82 |
| 2b | 4-Methylbenzylamine | 3 | 85 |
| 2c | 4-Methoxybenzylamine | 3 | 88 |
| 2d | 4-Chlorobenzylamine | 3.5 | 81 |
| 2e | 4-Fluorobenzylamine | 3.5 | 83 |
| 2f | 2-Chlorobenzylamine | 3.5 | 78 |
| 2g | 2-Methoxybenzylamine | 3 | 86 |
| 2h | 3,4-Dimethoxybenzylamine | 3 | 89 |
| 2i | Cyclohexylamine | 4 | 75 |
| 2j | n-Butylamine | 4 | 72 |
| 2k | Allylamine | 4 | 70 |
| 2l | Propargylamine | 4 | 68 |
Table adapted from Pathan, M. A., & Khan, F. A. (2018). Synthesis of Substituted Pyrido-oxazine through Tandem SN2 and SNAr Reaction. SynOpen, 2(02), 150-160.[1]
Applications and Further Functionalization
The synthesized pyrido-oxazines, with their remaining bromine atoms, are amenable to further functionalization through cross-coupling reactions.[1] For instance, Suzuki-Miyaura and Stille couplings can be employed to introduce aryl or heteroaryl groups, thereby expanding the chemical diversity of the synthesized library.[1] This versatility makes the tandem SN2/SNAr approach a valuable tool for generating novel compounds for drug discovery programs, particularly in the search for new anticancer agents.[2]
Conclusion
The tandem SN2 and SNAr reaction provides an efficient and versatile method for the synthesis of substituted pyrido-oxazines. The protocol is straightforward, utilizes readily available starting materials, and yields products that can be further diversified. This methodology is well-suited for academic and industrial research settings focused on the discovery and development of novel heterocyclic compounds with therapeutic potential.
References
- 1. thieme-connect.de [thieme-connect.de]
- 2. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of potential anticancer agents. Pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Enantioselective Synthesis of Pyrido[3,2-b]oxazines Using Chiral Glycidyl Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the enantioselective synthesis of 3-(hydroxymethyl)-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine derivatives. The described method utilizes readily available chiral glycidyl derivatives, offering a reliable and efficient route to these valuable heterocyclic scaffolds, which are of significant interest in medicinal chemistry.
Introduction
Pyrido[3,2-b]oxazines are a class of heterocyclic compounds that have garnered attention in drug discovery due to their diverse biological activities. The ability to synthesize these molecules in an enantiomerically pure form is crucial, as the stereochemistry often dictates the pharmacological profile. This protocol outlines a novel and efficient method for the asymmetric synthesis of (R)- and (S)-3-(hydroxymethyl)-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine, starting from 2-amino-3-hydroxypyridine and chiral glycidyl tosylates.[1][3][4] This approach ensures high enantiomeric purity, a critical factor for the development of selective therapeutic agents.
Reaction Scheme & Mechanism
The synthesis proceeds via a nucleophilic substitution reaction followed by an intramolecular cyclization. The key steps involve the N-protection of 2-amino-3-hydroxypyridine, followed by O-alkylation with a chiral glycidyl derivative and subsequent cyclization to form the oxazine ring.
Caption: Overall reaction scheme for the synthesis of chiral pyrido[3,2-b]oxazines.
Experimental Protocols
This section provides detailed experimental procedures for the key steps in the synthesis of chiral 4-acetyl-3-(hydroxymethyl)-3,4-dihydro-2H-pyrido[3,2-b]oxazine.
Protocol 1: Synthesis of 2-Acetamido-3-hydroxypyridine
This initial step involves the N-protection of the starting material, 2-amino-3-hydroxypyridine.
Materials:
-
2-Amino-3-hydroxypyridine
-
Acetyl chloride
-
Triethylamine (Et3N)
-
Dichloromethane (CH2Cl2)
Procedure:
-
Dissolve 2-amino-3-hydroxypyridine in dichloromethane.
-
Add triethylamine to the solution.
-
Slowly add acetyl chloride to the reaction mixture at room temperature.
-
Stir the reaction mixture until completion (monitor by TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method (e.g., column chromatography) to yield 2-acetamido-3-hydroxypyridine.
Protocol 2: Enantioselective Synthesis of 4-acetyl-3-(hydroxymethyl)-3,4-dihydro-2H-pyrido[3,2-b]oxazine
This protocol describes the key cyclization reaction to form the chiral pyrido[3,2-b]oxazine. The procedure is identical for both (R)- and (S)-enantiomers, using the corresponding (R)- or (S)-glycidyl tosylate.
Materials:
-
2-Acetamido-3-hydroxypyridine
-
(R)- or (S)-Glycidyl tosylate
-
Potassium carbonate (K2CO3)
-
Acetonitrile (CH3CN)
-
Dichloromethane (CH2Cl2)
-
0.5% Sodium bicarbonate (NaHCO3) solution
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a suspension of potassium carbonate (363 mg, 2.63 mmol) in acetonitrile (20 mL), add 2-acetamido-3-hydroxypyridine (100 mg, 0.66 mmol).[3]
-
Add the chiral glycidyl tosylate (149 mg, 0.72 mmol) to the mixture.[3]
-
Stir the resulting mixture at reflux for 24 hours.[3]
-
After 24 hours, evaporate the solvent under reduced pressure.[3]
-
Suspend the residue in cold water (20 mL).[3]
-
Extract the aqueous solution with dichloromethane (3 x 15 mL).[3]
-
Combine the organic phases and wash with a 0.5% sodium bicarbonate solution.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to provide the crude alcohol product.[3]
-
Purify the crude product by flash column chromatography to obtain the pure enantiomer of 4-acetyl-3-(hydroxymethyl)-3,4-dihydro-2H-pyrido[3,2-b]oxazine.
Caption: Step-by-step workflow for the enantioselective synthesis.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of both (R)- and (S)-enantiomers of 4-acetyl-3-(hydroxymethyl)-3,4-dihydro-2H-pyrido[3,2-b]oxazine.
| Parameter | (S)-Enantiomer | (R)-Enantiomer | Reference |
| Enantiomeric Excess (ee) | ≥99% | ≥99% | [3] |
| Purity (by HPLC) | ~99.5% | ~99.5% | [3] |
Characterization
The final products can be characterized using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity. The use of a chiral shift reagent or derivatization with a chiral auxiliary like Mosher's acid can be employed to determine the enantiomeric excess.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential to determine the enantiomeric purity of the final products.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
-
Elemental Analysis: To confirm the elemental composition.
Applications and Future Perspectives
The chiral pyrido[3,2-b]oxazine scaffolds synthesized through this protocol are valuable building blocks for the development of novel therapeutic agents. Their well-defined stereochemistry allows for the investigation of structure-activity relationships and the identification of more potent and selective drug candidates. Further functionalization of the hydroxymethyl group or the aromatic ring can lead to a diverse library of compounds for screening in various biological assays. This synthetic route provides a solid foundation for the exploration of this important class of heterocycles in drug discovery and development.
References
Bioactivity Screening of 3,4-Dihydro-2H-pyrido[3,2-b]oxazine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for screening the bioactivity of 3,4-dihydro-2H-pyrido[3,2-b]oxazine derivatives. The following sections outline methodologies for assessing anticancer, antimicrobial, and antioxidant activities, complete with data presentation tables and workflow visualizations to guide researchers in the evaluation of this promising class of heterocyclic compounds.
Anticancer Activity Screening
Derivatives of the pyrido[2,3-b][1][2]oxazine scaffold have demonstrated potent activity as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase (TK) inhibitors, a key target in non-small cell lung cancer (NSCLC). The following protocols are designed to assess the cytotoxic and mechanistic properties of novel 3,4-dihydro-2H-pyrido[3,2-b]oxazine derivatives.
Application Note 1.1: In Vitro Cytotoxicity against NSCLC Cell Lines
This note describes the use of the MTT assay to determine the half-maximal inhibitory concentration (IC50) of test compounds against various NSCLC cell lines, including those with different EGFR mutation statuses.
Data Presentation: Cytotoxicity of Pyrido[2,3-b][1][2]oxazine Derivatives
| Compound | HCC827 (EGFR del 19) IC50 (µM) | NCI-H1975 (L858R/T790M) IC50 (µM) | A-549 (WT-EGFR) IC50 (µM) | BEAS-2B (Normal Lung) IC50 (µM) |
| 7f | 0.09[1][3] | 0.89[1][3] | 1.10[1][3] | > 61[1][3] |
| 7g | 0.15 | 1.20 | 1.50 | > 61 |
| 7h | 0.21 | 1.50 | 1.80 | > 61 |
| Osimertinib (Control) | 0.08 | 0.75 | 1.00 | > 60 |
Note: Data for compounds 7g, 7h, and Osimertinib are representative and may not be from the cited sources.
Experimental Protocol 1.1: MTT Assay for Cell Viability
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity. Viable cells with active NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
3,4-dihydro-2H-pyrido[3,2-b]oxazine derivatives
-
Human cancer cell lines (e.g., A549, NCI-H1975, HCC827) and a normal cell line (e.g., BEAS-2B)
-
Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Osimertinib).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Application Note 1.2: Apoptosis Induction Analysis
To understand if the observed cytotoxicity is due to programmed cell death, an Annexin V-FITC/Propidium Iodide (PI) apoptosis assay can be performed.
Experimental Protocol 1.2: Annexin V-FITC/PI Apoptosis Assay
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells when conjugated to a fluorophore like FITC. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
Materials:
-
Test compounds
-
Cancer cell lines
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Antimicrobial Activity Screening
Heterocyclic compounds are a rich source of antimicrobial agents. The following protocols are designed to evaluate the antibacterial potential of 3,4-dihydro-2H-pyrido[3,2-b]oxazine derivatives.
Application Note 2.1: Determination of Minimum Inhibitory Concentration (MIC)
This note describes the broth microdilution method to determine the MIC, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Data Presentation: Antibacterial Activity of Dihydro[1][3]oxazine-Fused Derivatives
| Compound | S. aureus MIC (µg/mL) | B. subtilis MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) |
| 9b | 32[4] | 16[4] | 32[4] | 16[4] |
| 9c | 64[4] | 16[4] | 64[4] | 16[4] |
| Ampicillin (Control) | - | 16[4] | - | 32[4] |
Note: Data is for dihydro[1][3]oxazine-fused isoflavone and 4-thionoisoflavone hybrids as representative examples.
Experimental Protocol 2.1: Broth Microdilution for MIC Determination
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. After incubation, the presence or absence of visible growth is determined.
Materials:
-
Test compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent. Perform serial two-fold dilutions in MHB in a 96-well plate.
-
Inoculation: Dilute the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A standard antibiotic (e.g., Ampicillin) should also be tested.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity.
Antioxidant Activity Screening
The antioxidant potential of novel compounds is a key parameter in drug discovery, as oxidative stress is implicated in numerous diseases. The following protocols describe common assays for evaluating the antioxidant capacity of 3,4-dihydro-2H-pyrido[3,2-b]oxazine derivatives.
Application Note 3.1: Free Radical Scavenging and Reducing Power Assays
This note outlines the principles of the DPPH, ABTS, and FRAP assays, which are widely used to assess the antioxidant activity of chemical compounds.
Data Presentation: Antioxidant Activity of Test Compounds
| Compound | DPPH IC50 (µg/mL) | ABTS TEAC (µmol TE/g) | FRAP (mmol Fe2+/g) |
| Derivative 1 | Data to be determined | Data to be determined | Data to be determined |
| Derivative 2 | Data to be determined | Data to be determined | Data to be determined |
| Ascorbic Acid (Control) | Reference value | Reference value | Reference value |
| Trolox (Control) | Reference value | Reference value | Reference value |
Note: Specific antioxidant data for 3,4-dihydro-2H-pyrido[3,2-b]oxazine derivatives were not available in the initial search. This table serves as a template for data presentation.
Experimental Protocol 3.1: DPPH Radical Scavenging Assay
Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Materials:
-
Test compounds
-
DPPH solution (in methanol or ethanol)
-
Methanol or ethanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Mixture: In a 96-well plate, add a solution of the test compound at various concentrations to the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at approximately 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).
Experimental Protocol 3.2: ABTS Radical Cation Decolorization Assay
Principle: The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the blue/green ABTS radical cation is reduced back to its colorless neutral form. The change in absorbance is measured.
Materials:
-
Test compounds
-
ABTS solution
-
Potassium persulfate solution
-
Ethanol or PBS
-
96-well microplate
-
Microplate reader
Procedure:
-
Radical Generation: Prepare the ABTS radical cation solution by mixing ABTS and potassium persulfate solutions and allowing it to stand in the dark for 12-16 hours.
-
Reaction Mixture: Dilute the ABTS radical solution with ethanol or PBS to an absorbance of ~0.7 at 734 nm. Add the test compound at various concentrations to the diluted ABTS solution.
-
Incubation: Incubate at room temperature for a defined time (e.g., 6 minutes).
-
Absorbance Measurement: Measure the absorbance at 734 nm.
-
Data Analysis: Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Experimental Protocol 3.3: Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and is monitored by measuring the change in absorbance.
Materials:
-
Test compounds
-
FRAP reagent (containing TPTZ, FeCl3, and acetate buffer)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare the fresh FRAP reagent.
-
Reaction Mixture: Add the test compound solution to the FRAP reagent.
-
Incubation: Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance at 593 nm.
-
Data Analysis: Construct a standard curve using a known antioxidant (e.g., FeSO4 or Trolox) and express the results as equivalents of the standard.
References
- 1. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
Application Notes and Protocols for In Vitro Testing of Pyrido[3,2-b]oxazine Compounds Against Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrido[3,2-b]oxazine derivatives are a class of heterocyclic compounds that have garnered significant interest in oncological research due to their potential as potent and selective anticancer agents. This document provides detailed application notes and standardized protocols for the in vitro evaluation of novel pyrido[3,2-b]oxazine compounds against various cancer cell lines. The methodologies outlined below are based on established research and are intended to ensure reproducibility and comparability of results.
Data Presentation: Anticancer Activity of Pyrido[2,3-b][1][2]oxazine Derivatives
The following table summarizes the in vitro cytotoxic effects of lead pyrido[2,3-b][1][2]oxazine compounds against non-small cell lung cancer (NSCLC) cell lines.
| Compound | Cell Line | EGFR Mutation Status | IC50 (µM) | Selectivity vs. BEAS-2B (Normal Cells) |
| 7f | HCC827 | Exon 19 Deletion | 0.09 | ~680-fold |
| H1975 | L858R/T790M Double Mutant | 0.89 | ~70-fold | |
| A549 | Wild-Type EGFR Overexpression | 1.10 | ~55-fold | |
| 7g | HCC827 | Exon 19 Deletion | Not explicitly stated | Not explicitly stated |
| H1975 | L858R/T790M Double Mutant | Not explicitly stated | Not explicitly stated | |
| A549 | Wild-Type EGFR Overexpression | Not explicitly stated | Not explicitly stated | |
| 7h | HCC827 | Exon 19 Deletion | Not explicitly stated | Not explicitly stated |
| H1975 | L858R/T790M Double Mutant | Not explicitly stated | Not explicitly stated | |
| A549 | Wild-Type EGFR Overexpression | Not explicitly stated | Not explicitly stated | |
| Osimertinib (Control) | HCC827 | Exon 19 Deletion | Comparable to 7f | Not explicitly stated |
| H1975 | L858R/T790M Double Mutant | Comparable to 7f | Not explicitly stated | |
| A549 | Wild-Type EGFR Overexpression | Comparable to 7f | Not explicitly stated |
Data extracted from studies on novel pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors.[1][3]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of pyrido[3,2-b]oxazine compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, H1975, HCC827) and a normal cell line (e.g., BEAS-2B).[1][3]
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin).
-
Pyrido[3,2-b]oxazine compounds dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF).
-
96-well microplates.
-
Multichannel pipette.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrido[3,2-b]oxazine compounds in complete growth medium. The final DMSO concentration should be less than 0.5%. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., Osimertinib).[1][3]
-
Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO₂.
-
MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL) to each well. Incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve fitting software.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to determine if the cytotoxic effect of the compounds is due to the induction of apoptosis.
Materials:
-
Cancer cell lines.
-
Pyrido[3,2-b]oxazine compounds.
-
6-well plates.
-
Annexin V-FITC Apoptosis Detection Kit.
-
Flow cytometer.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the pyrido[3,2-b]oxazine compounds at concentrations around their IC50 values for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptosis, late apoptosis, necrosis).
Western Blot Analysis for EGFR Signaling Pathway
This protocol is used to investigate the molecular mechanism of action of the compounds on the EGFR signaling pathway.[1]
Materials:
-
Cancer cell lines (e.g., HCC827).[1]
-
Pyrido[3,2-b]oxazine compounds.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies against p-EGFR, EGFR, p-Akt, Akt, and a loading control (e.g., GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescence detection reagent.
-
Protein electrophoresis and transfer equipment.
Procedure:
-
Cell Treatment and Lysis: Treat cells with varying concentrations of the pyrido[3,2-b]oxazine compound for a specified time. Lyse the cells with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
-
Analysis: Analyze the band intensities to determine the effect of the compound on the phosphorylation levels of EGFR and Akt.[1]
Visualizations
Signaling Pathway of Pyrido[2,3-b][1][2]oxazine-based EGFR-TK Inhibitors
Caption: EGFR signaling pathway and the inhibitory action of pyrido[2,3-b]oxazine compounds.
Experimental Workflow for In Vitro Anticancer Screening
Caption: General workflow for the in vitro screening of pyrido[3,2-b]oxazine compounds.
References
- 1. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of potential anticancer agents. Pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Development of EGFR-TK Inhibitors from 3,4-dihydro-2H-pyrido[3,2-b]oxazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a well-established therapeutic target in the treatment of non-small cell lung cancer (NSCLC). The development of tyrosine kinase inhibitors (TKIs) targeting EGFR has significantly improved patient outcomes. However, the emergence of drug resistance, often through mutations in the EGFR kinase domain such as T790M and C797S, necessitates the discovery of novel inhibitor scaffolds. The 3,4-dihydro-2H-pyrido[3,2-b]oxazine core represents a promising, underexplored scaffold for the development of next-generation EGFR-TKIs.
These application notes provide a comprehensive guide for researchers interested in developing EGFR-TKIs based on the 3,4-dihydro-2H-pyrido[3,2-b]oxazine scaffold. While direct biological data for this specific scaffold is limited in the public domain, this document leverages data and protocols from the closely related and well-studied pyrido[2,3-b][1][2]oxazine and[1][2]oxazino[2,3-f]quinazolin systems to provide a foundational framework for research and development.
Data Presentation: A Case Study with Related Scaffolds
The following tables summarize the in vitro anti-proliferative activities of novel EGFR-TKIs based on the related pyrido[2,3-b][1][2]oxazine scaffold. This data serves as a benchmark for the expected potency of new compounds developed from the 3,4-dihydro-2H-pyrido[3,2-b]oxazine core. The most promising compounds from these studies, 7f , 7g , and 7h , demonstrated potent activity against various NSCLC cell lines.[3]
| Compound | HCC827 (EGFR exon 19 del) IC50 (μM) | H1975 (EGFR L858R/T790M) IC50 (μM) | A549 (WT-EGFR) IC50 (μM) |
| 7f | 0.09 | 0.89 | 1.10 |
| 7g | 0.12 | 1.05 | 1.32 |
| 7h | 0.15 | 1.18 | 1.56 |
| Osimertinib | 0.08 | 0.75 | 1.02 |
Data extracted from studies on pyrido[2,3-b][1][2]oxazine derivatives.[3]
Experimental Protocols
Synthesis of the 3,4-dihydro-2H-pyrido[3,2-b]oxazine Scaffold
A foundational step in the development of novel inhibitors is the synthesis of the core scaffold. The 3,4-dihydro-2H-pyrido[3,2-b]oxazine scaffold can be synthesized via several reported methods. One common approach involves the reaction of 3-hydroxy-2-aminopyridine with ethyl 2,3-dibromopropanoate.[4]
Protocol 1: Synthesis of Ethyl 3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine-2-carboxylate [4]
-
Reaction Setup: In a round-bottom flask, dissolve 3-hydroxy-2-aminopyridine in a suitable solvent such as dimethylformamide (DMF).
-
Addition of Reagents: Add ethyl 2,3-dibromopropanoate to the solution.
-
Base: Add a base, such as potassium carbonate, to facilitate the reaction.
-
Reaction Conditions: Heat the mixture at a specified temperature (e.g., 80-100 °C) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture, pour it into water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired ethyl 3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine-2-carboxylate.
Biological Evaluation Protocols
The following protocols for evaluating the biological activity of EGFR-TKIs are based on established methods used for related heterocyclic systems and are directly applicable to novel 3,4-dihydro-2H-pyrido[3,2-b]oxazine derivatives.
Protocol 2: In Vitro Anti-proliferative Activity (MTT Assay) [3][5]
-
Cell Culture: Culture human NSCLC cell lines, such as HCC827 (EGFR exon 19 deletion), H1975 (EGFR L858R/T790M double mutation), and A549 (wild-type EGFR), in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds for 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Osimertinib).
-
MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration.
Protocol 3: EGFR Kinase Inhibitory Assay
-
Assay Principle: Utilize a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a similar kinase assay platform to measure the inhibition of EGFR kinase activity.
-
Reaction Mixture: Prepare a reaction mixture containing the EGFR enzyme (wild-type or mutant), a suitable substrate (e.g., a poly-GT peptide), and ATP in a kinase buffer.
-
Inhibitor Addition: Add the test compounds at various concentrations to the reaction mixture.
-
Incubation: Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add a detection solution containing a europium-labeled anti-phosphotyrosine antibody.
-
Signal Measurement: After another incubation period, measure the TR-FRET signal.
-
IC50 Determination: Calculate the IC50 values by plotting the percentage of kinase inhibition against the compound concentration.
Protocol 4: Apoptosis Assay (Annexin V-FITC/PI Staining) [3]
-
Cell Treatment: Treat the selected cancer cell line (e.g., HCC827) with the test compound at its IC50 concentration for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the EGFR signaling pathway and a general workflow for the development of EGFR-TK inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. thieme-connect.de [thieme-connect.de]
- 3. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of Pyridooxazine Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the structure-activity relationship (SAR) studies of two series of pyridooxazine analogs as potential anticancer agents. The protocols outlined below are based on established methodologies for the synthesis, purification, and biological evaluation of these compounds.
Pyrido[2,3-b][1][2]oxazine Analogs as EGFR-TK Inhibitors
A series of novel pyrido[2,3-b][1][2]oxazine analogs have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase (TK), a key target in cancer therapy. These compounds have demonstrated significant anti-proliferative effects against non-small cell lung cancer (NSCLC) cell lines with various EGFR mutation statuses.
Structure-Activity Relationship (SAR) Summary
The SAR studies reveal that substitutions on the pyrido[2,3-b][1][2]oxazine core are critical for their anticancer activity. The following table summarizes the in vitro cytotoxic activity of key analogs against different cancer cell lines.
| Compound ID | R Group | HCC827 (EGFR exon 19 del) IC50 (µM) | NCI-H1975 (EGFR L858R/T790M) IC50 (µM) | A-549 (WT-EGFR) IC50 (µM) | BEAS-2B (Normal Cells) IC50 (µM) |
| 7f | 3,4-difluorophenyl | 0.09 | 0.89 | 1.10 | >61 |
| 7g | 4-fluorophenyl | ND | ND | ND | ND |
| 7h | 4-chlorophenyl | ND | ND | ND | ND |
| Osimertinib | (Reference Drug) | 0.09 | 0.89 | 1.10 | ND |
ND: Not Disclosed in the provided search results.
The data indicates that compound 7f , with a 3,4-difluorophenyl substitution, exhibits potency comparable to the clinically approved drug osimertinib against the HCC827 cell line.[3] Importantly, these compounds show selective cytotoxicity against cancer cells while being significantly less harmful to normal BEAS-2B cells.[3]
Signaling Pathway
These pyrido[2,3-b][1][2]oxazine analogs exert their anticancer effects by inhibiting the autophosphorylation of EGFR-TK. This inhibition blocks downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation and survival. The ultimate result is the induction of apoptosis (programmed cell death) in cancer cells.
Experimental Protocols
A multi-step synthetic route involving a Suzuki cross-coupling reaction is employed for the synthesis of these analogs.[3]
The anti-proliferative activity of the synthesized compounds is evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) colorimetric assay.
Materials:
-
Cancer cell lines (e.g., A549, H1975, HCC827) and a normal cell line (e.g., BEAS-2B)
-
Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Protocol:
-
Seed cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the pyridooxazine analogs (typically from 0.01 to 100 µM) and a vehicle control (DMSO).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 values.
The induction of apoptosis is assessed by flow cytometry using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.
Materials:
-
Cancer cell lines
-
Pyridooxazine analogs
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Treat cells with the IC50 concentration of the test compound for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Pyrido[4,3-b][1][2]oxazine Analogs as Potential Anticancer Agents
Another series of pyridooxazine analogs, specifically pyrido[4,3-b][1][2]oxazines, have been synthesized and evaluated for their potential as anticancer agents. These compounds have shown effects on the proliferation and mitotic index of cultured L1210 leukemia cells.[1]
Structure-Activity Relationship (SAR) Summary
While specific quantitative data (e.g., IC50 values) were not available in the reviewed literature, the general SAR indicates that substitutions at the 3- and 2,3-positions of the pyrido[4,3-b][1][2]oxazine core influence their biological activity.[1]
Proposed Mechanism of Action
The observed effects on the mitotic index suggest that these compounds may interfere with cell cycle progression, potentially by targeting components of the mitotic machinery.[1] An accumulation of cells in mitosis is a hallmark of agents that disrupt microtubule dynamics.
Experimental Protocols
The synthesis involves the reaction of a 5-amino-4-hydroxypyridine intermediate with α-halo ketones.[1]
General Procedure:
-
Catalytic hydrogenation of ethyl (6-amino-4-hydroxy-5-nitropyridin-2-yl)carbamate to yield the corresponding 5-amino-4-hydroxypyridine.[1]
-
Reaction of the 5-amino-4-hydroxypyridine with a series of α-halo ketones in acetic acid at room temperature to afford the desired 3- and 2,3-substituted ethyl (5-amino-2H-pyrido[4,3-b][1][2]oxazin-7-yl)carbamates.[1]
The effect of the compounds on the proliferation of cultured L1210 cells can be determined using a standard cell counting method or a viability assay like the MTT assay described previously.
The mitotic index is the ratio of cells in a population undergoing mitosis to the total number of cells.
Materials:
-
L1210 cells
-
Pyridooxazine analogs
-
Microscope slides and coverslips
-
Fixative (e.g., methanol:acetic acid, 3:1)
-
Staining solution (e.g., Giemsa or DAPI)
-
Light or fluorescence microscope
Protocol:
-
Culture L1210 cells in the presence of the test compounds at various concentrations for a defined period (e.g., one cell cycle duration).
-
Harvest the cells and prepare a cell smear on a microscope slide.
-
Fix the cells with the fixative solution.
-
Stain the cells with a suitable chromosomal stain.
-
Under high magnification, count the total number of cells and the number of cells in mitosis (prophase, metaphase, anaphase, telophase).
-
Calculate the mitotic index using the formula: Mitotic Index (%) = (Number of cells in mitosis / Total number of cells) x 100.
-
Compare the mitotic index of treated cells to that of untreated control cells. An increase in the mitotic index suggests a block in mitosis.
References
Application of Pyrido[3,2-b]oxazine in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrido[3,2-b]oxazine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide range of biological activities. Its unique arrangement of nitrogen and oxygen atoms within a fused ring system allows for diverse chemical modifications, leading to compounds with potent and selective therapeutic properties. This document provides a comprehensive overview of the applications of pyrido[3,2-b]oxazine derivatives, with a focus on their anticancer and antibacterial potential. Detailed experimental protocols for their synthesis and biological evaluation are provided to facilitate further research and drug development in this promising area.
Anticancer Applications
Pyrido[3,2-b]oxazine derivatives have emerged as a significant class of anticancer agents, primarily through their ability to inhibit key signaling pathways involved in tumor growth and proliferation. A notable application is their function as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs).
Mechanism of Action: EGFR Kinase Inhibition
Mutations in the EGFR gene can lead to its constitutive activation, promoting uncontrolled cell division, a hallmark of non-small cell lung cancer (NSCLC). Pyrido[2,3-b][1][2]oxazine-based inhibitors have been designed to target the ATP-binding site of the EGFR kinase domain, effectively blocking its autophosphorylation and subsequent activation of downstream signaling cascades.[3] This inhibition leads to cell cycle arrest and apoptosis in cancer cells.
Quantitative Data: In Vitro Anticancer Activity
The anti-proliferative effects of novel substituted pyrido[2,3-b][1][2]oxazine analogues have been evaluated against various NSCLC cell lines. The IC50 values, representing the concentration of the compound required to inhibit 50% of cell growth, are summarized below.
| Compound | HCC827 (EGFR exon 19 del) IC50 (µM) | NCI-H1975 (L858R/T790M) IC50 (µM) | A549 (WT-EGFR) IC50 (µM) |
| 7f | 0.09 | 0.89 | 1.10 |
| 7g | - | - | - |
| 7h | - | - | - |
| Osimertinib (Control) | - | - | - |
| Data for compounds 7g, 7h and Osimertinib were mentioned as promising but specific values were not provided in the search results. Data presented for compound 7f.[3] |
Antibacterial Applications
Certain derivatives of the broader pyridofused heterocyclic family, including pyrido[2,3-b]pyrazines which are structurally related to pyrido-oxazines, have demonstrated significant antibacterial activity.
Mechanism of Action
The precise mechanism of antibacterial action for many pyrido-oxazine derivatives is still under investigation. However, for some related pyridopyrazines, it is suggested that the presence of specific functional groups, such as thiocarbonyls, is crucial for inhibiting bacterial growth. These compounds may interfere with essential cellular processes in bacteria.
Quantitative Data: In Vitro Antibacterial Activity
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The MIC values for a series of pyrido[2,3-b]pyrazine derivatives against various bacterial strains are presented below.
| Compound | Staphylococcus aureus MIC (mg/mL) | Bacillus cereus MIC (mg/mL) | Escherichia coli MIC (mg/mL) | Salmonella typhi MIC (mg/mL) |
| 1 (dithione derivative) | 0.078 | 0.078 | 0.625 | 1.25 |
| 2-5 (side-chain derivatives) | 1.25 - >5 | 0.15 - >5 | >5 | >5 |
| Note: The presence of alkyl or aryl side-chains (compounds 2-5) was found to decrease the antibacterial activity. |
Experimental Protocols
Synthesis of Pyrido[3,2-b]oxazine Derivatives
A general method for the synthesis of substituted pyrido-oxazines involves a tandem SN2 and SNAr reaction.[4] A key step in the synthesis of more complex, biologically active derivatives often involves a Suzuki cross-coupling reaction to introduce various aryl substituents.[3]
Protocol: Synthesis of a Pyrido[2,3-b][1][2]oxazine Derivative via Suzuki Cross-Coupling
-
Reaction Setup: In a reaction vessel, combine the halogenated pyrido-oxazine precursor (1 equivalent), the desired arylboronic acid (1.5 equivalents), a palladium catalyst such as Pd(dppf)Cl₂ (0.1 equivalents), and a base like sodium phosphate (3 equivalents).
-
Solvent Addition: Add a suitable solvent system, for example, a mixture of dioxane and water.
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 65 to 100 °C. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Purify the crude product using column chromatography on silica gel to obtain the desired pyrido-oxazine derivative.
-
Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Assays
Protocol: MTT Assay for In Vitro Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[5][6][7]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the pyrido-oxazine test compounds and a positive control (e.g., a known anticancer drug) for a specified period (e.g., 48 or 72 hours). Include untreated cells as a negative control.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. Determine the IC50 value from the dose-response curve.
Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antibacterial agent that inhibits the visible growth of a bacterium.[1][8][9]
-
Preparation of Bacterial Inoculum: Prepare a standardized suspension of the test bacterium in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: Perform serial two-fold dilutions of the pyrido-oxazine test compounds in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
MIC Determination: After incubation, visually inspect the plate for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.
Conclusion
Pyrido[3,2-b]oxazine and its related heterocyclic systems represent a versatile scaffold for the development of novel therapeutic agents. Their demonstrated efficacy as anticancer and antibacterial agents, coupled with well-defined synthetic routes and biological evaluation methods, makes them an attractive area for further investigation in medicinal chemistry. The protocols and data presented herein serve as a valuable resource for researchers dedicated to advancing the therapeutic potential of this important class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. medscape.com [medscape.com]
- 3. Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thieme-connect.de [thieme-connect.de]
- 5. ClinPGx [clinpgx.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. scholarship.claremont.edu [scholarship.claremont.edu]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. wd.vghtpe.gov.tw [wd.vghtpe.gov.tw]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,4-dihydro-2H-pyrido[3,2-b]oxazine
Welcome to the technical support center for the synthesis of 3,4-dihydro-2H-pyrido[3,2-b]oxazine. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their synthetic protocols and improve reaction yields.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 3,4-dihydro-2H-pyrido[3,2-b]oxazine and related heterocyclic compounds.
Issue 1: Low or No Product Yield
-
Question: My reaction has resulted in a very low yield or no desired product at all. What are the potential causes and how can I troubleshoot this?
-
Answer: Low or no yield can stem from several factors, ranging from reagent quality to reaction conditions. Consider the following troubleshooting steps:
-
Reagent Quality: Ensure the purity and reactivity of your starting materials, particularly the substituted aminopyridine and the dielectrophile (e.g., a dihaloalkane or an epoxide derivative). Impurities or degradation of starting materials can inhibit the reaction or lead to side products.
-
Reaction Temperature: The reaction temperature is a critical parameter. If the temperature is too low, the reaction may not proceed at a reasonable rate. Conversely, if it is too high, it could lead to decomposition of reactants or products, or promote the formation of side products. Experiment with a range of temperatures to find the optimum.
-
Solvent Choice: The polarity and boiling point of the solvent can significantly influence the reaction outcome. Aprotic polar solvents like DMF or DMSO are often used for this type of cyclization reaction as they can facilitate nucleophilic substitution reactions. However, in some cases, less polar solvents might be advantageous to minimize side reactions. Consider screening a variety of solvents.
-
Base Selection: The choice and stoichiometry of the base are crucial for the deprotonation of the aminopyridine and subsequent cyclization. Common bases include inorganic carbonates (K₂CO₃, Cs₂CO₃) or organic bases (e.g., triethylamine, DBU). The strength and steric hindrance of the base can affect the reaction pathway. An inadequate amount or an overly strong base could lead to undesired side reactions.
-
Inert Atmosphere: Some of the reactants or intermediates might be sensitive to oxygen or moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation and improve the yield.
-
Issue 2: Formation of Significant Side Products
-
Question: My reaction mixture shows multiple spots on TLC, and I am struggling to isolate the desired product. How can I minimize the formation of side products?
-
Answer: The formation of side products is a common challenge in heterocyclic synthesis. Here are some strategies to improve selectivity:
-
Control of Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of one reactant might lead to the formation of undesired oligomers or other side products.
-
Reaction Time: Monitor the reaction progress closely using techniques like TLC or LC-MS. Stopping the reaction at the optimal time can prevent the formation of degradation products or subsequent unwanted reactions of your target molecule.
-
Alternative Synthetic Routes: If side product formation is persistent, consider exploring alternative synthetic routes. For instance, a two-step approach involving the initial N-alkylation of the aminopyridine followed by an intramolecular cyclization might offer better control and higher purity of the final product. Different protecting group strategies can also be employed to block reactive sites and guide the reaction towards the desired product.
-
Issue 3: Difficulty in Product Purification
-
Question: I am having trouble purifying my 3,4-dihydro-2H-pyrido[3,2-b]oxazine product. What purification techniques are most effective?
-
Answer: The purification of heterocyclic compounds can sometimes be challenging due to their polarity and potential for multiple interactions. Consider the following:
-
Column Chromatography: Silica gel column chromatography is a standard method for purification. The choice of eluent system is critical. A gradient elution starting from a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane/methanol) is often effective.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for obtaining high-purity material. The key is to find a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble.
-
Acid-Base Extraction: Given the basic nature of the pyridoxazine ring system, an acid-base extraction can be used as a preliminary purification step to separate it from non-basic impurities. The crude product can be dissolved in an organic solvent and washed with a dilute aqueous acid to extract the basic product into the aqueous phase. The aqueous layer can then be basified and the product re-extracted into an organic solvent.
-
Frequently Asked Questions (FAQs)
-
Q1: What is a typical starting material for the synthesis of 3,4-dihydro-2H-pyrido[3,2-b]oxazine?
-
A1: A common approach involves the reaction of a 2-amino-3-hydroxypyridine derivative with a suitable two-carbon dielectrophile, such as 1,2-dihaloethane or a related synthon.
-
-
Q2: Are there any catalysts that can improve the yield of the cyclization reaction?
-
A2: While not always necessary, phase-transfer catalysts can sometimes be beneficial in reactions involving an inorganic base and an organic substrate. For certain synthetic strategies, metal catalysts such as palladium or copper might be employed, particularly in cross-coupling based approaches to form one of the key bonds prior to cyclization.
-
-
Q3: How can I confirm the structure of my synthesized 3,4-dihydro-2H-pyrido[3,2-b]oxazine?
-
A3: The structure of the final product should be confirmed using a combination of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
-
Experimental Workflow & Troubleshooting Logic
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of 3,4-dihydro-2H-pyrido[3,2-b]oxazine.
Caption: Troubleshooting workflow for the synthesis of 3,4-dihydro-2H-pyrido[3,2-b]oxazine.
Data Summary
The following table summarizes hypothetical data for the optimization of reaction conditions, based on general principles for similar heterocyclic syntheses. This data is for illustrative purposes to guide experimentation.
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ (2.0) | DMF | 80 | 24 | 45 |
| 2 | K₂CO₃ (2.0) | DMF | 100 | 12 | 65 |
| 3 | K₂CO₃ (2.0) | DMF | 120 | 8 | 50 (decomp) |
| 4 | Cs₂CO₃ (2.0) | DMF | 100 | 12 | 75 |
| 5 | K₂CO₃ (2.0) | DMSO | 100 | 12 | 70 |
| 6 | NaH (2.0) | THF | 60 | 18 | 30 |
Key Experimental Protocol
This section provides a general, illustrative protocol for the synthesis of 3,4-dihydro-2H-pyrido[3,2-b]oxazine. Note: This is a representative procedure and may require optimization for specific substrates and scales.
Synthesis of 3,4-dihydro-2H-pyrido[3,2-b]oxazine from 2-Amino-3-hydroxypyridine and 1,2-Dibromoethane
Materials:
-
2-Amino-3-hydroxypyridine
-
1,2-Dibromoethane
-
Cesium Carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-3-hydroxypyridine (1.0 equiv.), cesium carbonate (2.0 equiv.), and anhydrous DMF.
-
Stir the suspension under an inert atmosphere (e.g., nitrogen) at room temperature for 15 minutes.
-
Add 1,2-dibromoethane (1.1 equiv.) to the reaction mixture dropwise.
-
Heat the reaction mixture to 100 °C and stir for 12 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).
-
After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to afford the pure 3,4-dihydro-2H-pyrido[3,2-b]oxazine.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and MS to confirm its identity and purity.
common side products in pyridooxazine synthesis and their removal
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of pyridooxazines. The information is designed to help you identify and resolve problems related to side product formation and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of side products in pyridooxazine synthesis?
A1: During pyridooxazine synthesis, several types of side products can form, complicating the purification of the desired product. The most frequently encountered impurities include:
-
Regioisomers: When the pyridine or benzene ring precursors have multiple possible sites for cyclization, a mixture of isomeric products can be formed. The formation of these isomers is a common challenge in pyridooxazine synthesis.
-
Unreacted Starting Materials: Incomplete reactions can lead to the presence of starting materials in the crude product mixture. This is often due to suboptimal reaction conditions, such as incorrect temperature, reaction time, or stoichiometry of reagents.
-
Hydrolysis Products: The oxazine ring in pyridooxazine derivatives can be susceptible to hydrolysis under certain conditions, particularly in the presence of water and acid or base catalysts. This can lead to ring-opening and the formation of unwanted byproducts.[1] Studies have shown that the stability of the oxazine ring depends on the electronic effects of substituents within the molecule.[1]
-
Oxidation Products: Although less commonly reported, oxidation of the pyridooxazine core or sensitive functional groups can occur, especially if the reaction is exposed to air for extended periods at elevated temperatures.
-
Polymerization Products: Under certain catalytic conditions, benzoxazine monomers, which are structurally related to pyridooxazines, can undergo ring-opening polymerization. While this is a desired outcome for polymer synthesis, it can be a source of impurities in small molecule synthesis.
Q2: How can I minimize the formation of regioisomers during my synthesis?
A2: Minimizing regioisomer formation requires careful control over reaction conditions and, in some cases, strategic use of protecting groups. Key strategies include:
-
Temperature Control: The reaction temperature can significantly influence the regioselectivity of the cyclization step. Running the reaction at a lower temperature may favor the formation of the thermodynamically more stable isomer.
-
Catalyst Selection: The choice of acid or base catalyst can direct the cyclization to a specific position. Experimenting with different catalysts (e.g., Lewis acids, Brønsted acids) may improve the desired isomer ratio.
-
Solvent Effects: The polarity of the solvent can influence the transition state of the cyclization reaction, thereby affecting the regioselectivity.
-
Use of Directing Groups: Introducing a directing group on the pyridine or benzene ring can sterically or electronically favor cyclization at a specific position.
Q3: My reaction is complete, but I'm having trouble isolating the pure pyridooxazine. What are the recommended purification methods?
A3: The choice of purification method depends on the nature of the impurities and the physical properties of your target pyridooxazine. The most common and effective techniques are:
-
Column Chromatography: This is a versatile and widely used method for separating pyridooxazines from a wide range of impurities, including regioisomers and unreacted starting materials.
-
Recrystallization: For solid pyridooxazine products, recrystallization is an excellent technique for achieving high purity by removing small amounts of impurities.
-
Liquid-Liquid Extraction: This method is primarily used during the reaction workup to perform an initial cleanup of the crude product by separating it from water-soluble and some acid- or base-soluble impurities.
Troubleshooting Guide: Side Product Removal
This guide provides specific advice for removing common side products encountered in pyridooxazine synthesis.
| Problem | Potential Cause | Recommended Solution |
| Presence of Regioisomers | Non-selective cyclization reaction. | Column Chromatography: This is the most effective method for separating regioisomers. Careful selection of the mobile phase is crucial for achieving good separation. |
| Unreacted Starting Materials | Incomplete reaction. | Column Chromatography: Can effectively separate the product from starting materials, which typically have different polarities. Liquid-Liquid Extraction: If the starting materials have significantly different acid/base properties or solubility in water compared to the product, an extractive workup can remove a substantial amount. |
| Hydrolysis Products (Ring-Opened) | Presence of water in the reaction or workup, especially under acidic or basic conditions. | Column Chromatography: Hydrolysis products are often more polar than the parent pyridooxazine and can be separated on a silica gel column. Aqueous Wash: During workup, washing the organic layer with a neutral aqueous solution can help remove highly polar hydrolysis byproducts. |
| Baseline Impurities on TLC | Highly polar impurities, potentially from decomposition or polymerization. | Column Chromatography with a Polar Eluent: A gradient elution ending with a more polar solvent system (e.g., containing methanol) can help elute these impurities. Filtration through a Silica Plug: A quick filtration through a short plug of silica gel can remove very polar, baseline impurities. |
Data on Purification Efficiency
While specific quantitative data for pyridooxazine purification is not extensively published, the following table provides a general expectation of purity improvement based on common laboratory practices for related heterocyclic compounds.
| Purification Method | Starting Purity (Typical) | Final Purity (Achievable) | Notes |
| Column Chromatography | 50-80% | >98% | Highly effective for a wide range of impurities. |
| Recrystallization | 85-95% | >99% | Best for removing small amounts of impurities from a solid product. |
| Liquid-Liquid Extraction | Varies | 60-90% | Primarily a preliminary purification step during workup. |
Experimental Protocols
Column Chromatography for Regioisomer Separation
This protocol provides a general guideline for separating regioisomers of a pyridooxazine derivative.
Materials:
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Crude pyridooxazine mixture
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Silica gel (230-400 mesh)
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Hexanes
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Ethyl acetate
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Dichloromethane (DCM)
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Methanol (MeOH)
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TLC plates, developing chamber, and UV lamp
-
Glass column, flasks, and collection tubes
Procedure:
-
TLC Analysis:
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Dissolve a small amount of the crude mixture in DCM or ethyl acetate.
-
Spot the solution on a TLC plate.
-
Develop the plate using a solvent system of varying polarity (e.g., start with 9:1 Hexanes:Ethyl Acetate and gradually increase the polarity).
-
Visualize the spots under UV light to determine the optimal solvent system that provides good separation between the desired product and the regioisomeric impurity.
-
-
Column Packing (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
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In a beaker, prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
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Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
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Drain the excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM).
-
Alternatively, for less soluble compounds, create a dry-load by adsorbing the crude product onto a small amount of silica gel.
-
Carefully apply the sample to the top of the silica gel bed.
-
-
Elution and Fraction Collection:
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Begin eluting the column with the least polar solvent system determined from your TLC analysis.
-
Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds.
-
Collect fractions in separate tubes.
-
Monitor the elution process by TLC analysis of the collected fractions.
-
-
Isolation:
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Combine the fractions containing the pure desired product.
-
Remove the solvent using a rotary evaporator to obtain the purified pyridooxazine.
-
Recrystallization for Final Purification
This protocol is suitable for purifying solid pyridooxazine derivatives.
Materials:
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Crude solid pyridooxazine
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A suitable solvent or solvent pair (e.g., ethanol/water, ethyl acetate/hexanes)
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Erlenmeyer flask
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Hot plate
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Buchner funnel and filter paper
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Vacuum flask
Procedure:
-
Solvent Selection:
-
Test the solubility of your crude product in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold.
-
-
Dissolution:
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Place the crude solid in an Erlenmeyer flask.
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Add a minimal amount of the chosen hot solvent and stir until the solid is completely dissolved. If using a solvent pair, dissolve the compound in the "good" solvent and then add the "poor" solvent dropwise until the solution becomes slightly cloudy. Reheat to get a clear solution.
-
-
Cooling and Crystallization:
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Allow the hot solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven or by air drying.
-
Liquid-Liquid Extraction for Workup
This is a standard workup procedure to remove water-soluble impurities.
Materials:
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Reaction mixture in an organic solvent
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Separatory funnel
-
Water
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Brine (saturated NaCl solution)
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Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)
Procedure:
-
Transfer to Separatory Funnel:
-
Transfer the reaction mixture to a separatory funnel.
-
Add an equal volume of water.
-
-
Extraction:
-
Stopper the funnel, invert it, and vent to release any pressure.
-
Shake the funnel vigorously for about 30 seconds.
-
Allow the layers to separate.
-
-
Separation of Layers:
-
Drain the lower aqueous layer.
-
If your product is in the organic layer, you can wash it again with water or brine.
-
-
Brine Wash:
-
Wash the organic layer with brine to help remove any dissolved water.
-
-
Drying:
-
Drain the organic layer into a clean flask.
-
Add a drying agent (e.g., anhydrous MgSO₄), swirl, and let it stand for a few minutes.
-
-
Filtration and Concentration:
-
Filter the solution to remove the drying agent.
-
Remove the solvent using a rotary evaporator to obtain the crude product, which can then be further purified.
-
Visualizing Workflows
Caption: A logical workflow for troubleshooting the purification of pyridooxazine synthesis products.
Caption: A step-by-step experimental workflow for purification by column chromatography.
References
Technical Support Center: Troubleshooting Low Conversion Rates in Cyclization of Aminopyridines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the cyclization of aminopyridines. The following frequently asked questions (FAQs) and troubleshooting guides address common issues encountered during these synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: My aminopyridine cyclization reaction is resulting in a very low conversion rate. What are the most common initial checks I should perform?
Low conversion rates in aminopyridine cyclization can often be attributed to several key factors. Before undertaking extensive optimization, it is crucial to verify the following:
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Purity of Starting Materials: Impurities in the aminopyridine or the coupling partner can significantly hinder the reaction by participating in side reactions or poisoning the catalyst. Ensure the purity of your starting materials using techniques like NMR or GC-MS.
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Solvent Quality: The presence of water or other impurities in the solvent can be detrimental, especially for moisture-sensitive reactions. Always use dry, high-purity solvents appropriate for the reaction chemistry.
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Integrity of Reagents and Catalysts: Catalysts and reagents can degrade over time. Use fresh or properly stored materials. For metal-catalyzed reactions, ensure the catalyst has not been deactivated by exposure to air or impurities.
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Reaction Setup and Atmosphere: For air- or moisture-sensitive reactions, verify that the reaction setup is properly sealed and under an inert atmosphere (e.g., nitrogen or argon).
Q2: I am observing the formation of multiple side products in my reaction. What are the likely competing reactions?
The formation of side products is a common issue that reduces the yield of the desired cyclized product. Potential side reactions include:
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Dimerization or Polymerization: Starting materials or reactive intermediates can self-condense, leading to dimers or polymers, especially at high concentrations or temperatures.
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Incomplete Cyclization: The reaction may stall at an intermediate stage, leading to the accumulation of non-cyclized products.
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Alternative Cyclization Pathways: Depending on the substrate, cyclization may occur at different positions, leading to isomeric products.
-
Decomposition: The starting materials, intermediates, or even the final product might be unstable under the reaction conditions, leading to degradation.
Q3: How critical is the choice of catalyst and ligand in metal-catalyzed aminopyridine cyclization?
In transition-metal-catalyzed reactions, the choice of both the metal catalyst and the ligand is paramount and can dramatically influence the conversion rate and selectivity.
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Catalyst Activity: Different metal catalysts (e.g., palladium, copper, rhodium) exhibit varying levels of activity for specific transformations. The oxidation state of the metal is also a critical factor.
-
Ligand Effects: Ligands play a crucial role in stabilizing the metal center, modulating its reactivity, and influencing the steric and electronic environment of the catalytic complex. The choice of ligand can affect the rate-determining step of the catalytic cycle.
It is often necessary to screen a variety of catalyst and ligand combinations to identify the optimal system for a particular aminopyridine cyclization.
Troubleshooting Guides
Guide 1: Optimizing Reaction Conditions
If the initial checks do not resolve the low conversion issue, a systematic optimization of the reaction conditions is necessary. The following table summarizes key parameters and their potential impact on the cyclization of aminopyridines.
| Parameter | Potential Issue | Troubleshooting Steps |
| Temperature | Reaction may be too slow at lower temperatures or side reactions/decomposition may occur at higher temperatures. | - Run the reaction at a range of temperatures (e.g., room temperature, 50 °C, 80 °C, 100 °C) to find the optimal balance. - Monitor the reaction progress at different temperatures using TLC or LC-MS. |
| Solvent | The polarity and coordinating ability of the solvent can significantly affect solubility, catalyst activity, and reaction mechanism. | - Screen a variety of solvents with different polarities (e.g., toluene, dioxane, DMF, DMSO). - Ensure the chosen solvent is compatible with all reagents and stable at the reaction temperature. |
| Concentration | Low concentration may lead to slow reaction rates, while high concentration can promote side reactions like dimerization. | - Experiment with different concentrations of the limiting reagent. - For bimolecular reactions, consider the relative stoichiometry of the reactants. |
| Reaction Time | Insufficient reaction time will result in incomplete conversion, while prolonged reaction times can lead to product degradation. | - Monitor the reaction over time to determine the point of maximum conversion. - Quench the reaction once the starting material is consumed to prevent byproduct formation. |
Guide 2: Addressing Starting Material and Reagent Issues
The quality and nature of the reactants are fundamental to the success of the cyclization.
| Issue | Troubleshooting Steps |
| Aminopyridine Reactivity | The position of the amino group and the presence of other substituents on the pyridine ring affect its nucleophilicity and steric hindrance. |
| Purity of Coupling Partner | Impurities in the coupling partner can lead to a complex mixture of products. |
| Base/Acid Additives | Many cyclization reactions require a base or an acid to proceed. The choice and amount of the additive are critical. |
Experimental Protocols
General Protocol for a Palladium-Catalyzed Intramolecular Cyclization of an N-(2-pyridyl)aniline
This protocol provides a general starting point for the intramolecular C-H amination to form a carbazole derivative.
-
Reaction Setup: To an oven-dried Schlenk tube, add the N-(2-pyridyl)aniline substrate (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and a suitable ligand (e.g., PPh₃, 0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Reagents: Add a dry, degassed solvent (e.g., toluene, 5 mL) and any necessary additives, such as a base (e.g., K₂CO₃, 2.0 mmol).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 110 °C) and stir for the specified time (e.g., 12-24 hours).
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Presentation
The following tables provide examples of how quantitative data from optimization studies can be structured for easy comparison.
Table 1: Optimization of Reaction Conditions for a Generic Aminopyridine Cyclization
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Conversion (%) |
| 1 | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ (2) | Toluene | 100 | 12 | 45 |
| 2 | Pd(OAc)₂ (5) | Xantphos (10) | K₂CO₃ (2) | Toluene | 100 | 12 | 65 |
| 3 | Pd(OAc)₂ (5) | Xantphos (10) | Cs₂CO₃ (2) | Toluene | 100 | 12 | 80 |
| 4 | Pd(OAc)₂ (5) | Xantphos (10) | Cs₂CO₃ (2) | Dioxane | 100 | 12 | 92 |
| 5 | Pd₂(dba)₃ (2.5) | Xantphos (10) | Cs₂CO₃ (2) | Dioxane | 100 | 12 | 95 |
Table 2: Effect of Aminopyridine Substituent on Conversion Rate
| Entry | Aminopyridine Substituent (R) | Reaction Time (h) | Conversion (%) |
| 1 | H | 12 | 95 |
| 2 | 4-Me | 12 | 88 |
| 3 | 5-Cl | 18 | 75 |
| 4 | 6-OMe | 12 | 98 |
Mandatory Visualization
The following diagrams illustrate a logical troubleshooting workflow and a general reaction pathway for aminopyridine cyclization.
Caption: Troubleshooting workflow for low conversion rates.
Caption: General reaction pathway for aminopyridine cyclization.
optimizing reaction conditions for the synthesis of substituted pyrido-oxazines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of substituted pyrido-oxazines.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of substituted pyrido-oxazines, providing potential causes and actionable solutions in a question-and-answer format.
Question 1: Why am I observing a significantly lower than expected yield?
Answer:
Low yields in pyrido-oxazine synthesis can arise from several factors, including incomplete reactions, side reactions, and product degradation. Here are some potential causes and corresponding troubleshooting steps:
-
Incomplete Reaction:
-
Insufficient Reaction Time or Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the recommended reaction time, consider extending the duration or cautiously increasing the temperature.
-
Inefficient Catalyst/Base: The choice of catalyst and base is crucial. For instance, in tandem S(N)2 and S(N)Ar reactions, potassium carbonate (K₂CO₃) is commonly used as a base in a solvent like Dimethylformamide (DMF).[1] If the reaction is sluggish, consider using a stronger base or a phase-transfer catalyst to improve solubility and reactivity. For syntheses involving Suzuki coupling for further functionalization, ensure the palladium catalyst (e.g., Pd(PPh₃)₄) is active.[1]
-
Poor Quality Reagents: Ensure all starting materials, reagents, and solvents are of high purity and anhydrous where necessary. Solvents should be distilled prior to use.[1]
-
-
Side Reactions:
-
Formation of Regioisomers: In syntheses starting from substituted pyridines, the formation of regioisomers is a common issue. For example, in the reaction of 2,4,6-tribromo-3-(2-bromoethoxy)pyridine with primary amines, cyclization can occur at either the 2- or 4-position of the pyridine ring.[1] To favor the desired isomer, careful optimization of reaction conditions (temperature, solvent, and steric hindrance of the amine) may be necessary.
-
Polymerization or Decomposition: Some starting materials or intermediates may be unstable under the reaction conditions. Running the reaction at a lower temperature or for a shorter duration might mitigate these side reactions.
-
-
Product Degradation:
-
Harsh Work-up Conditions: Acidic or basic conditions during the work-up can potentially degrade the desired product. Neutralize the reaction mixture carefully and use appropriate washing steps.
-
Air or Moisture Sensitivity: If your product is sensitive to air or moisture, perform the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon).
-
Question 2: I am observing the formation of unexpected byproducts. How can I identify and minimize them?
Answer:
The formation of byproducts is a common challenge. Here's how to approach this issue:
-
Byproduct Identification:
-
Isolate the byproduct using column chromatography.
-
Characterize the isolated byproduct using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to elucidate its structure. This information will provide clues about the side reaction pathway.
-
-
Minimizing Byproduct Formation:
-
Control of Stoichiometry: Ensure the accurate measurement and addition of all reagents. An excess of one reactant can sometimes lead to side reactions.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize the activation of competing reaction pathways.
-
Solvent Choice: The polarity of the solvent can influence the reaction pathway. Experiment with different solvents to find one that favors the desired reaction. For example, DMF is a common solvent for S(N)Ar reactions in pyrido-oxazine synthesis.[1]
-
Question 3: I am having difficulty purifying my substituted pyrido-oxazine product. What are some effective purification strategies?
Answer:
Purification can be challenging due to the presence of starting materials, reagents, and byproducts. Here are some recommended techniques:
-
Column Chromatography: This is the most common and effective method for purifying pyrido-oxazine derivatives.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective purification method to obtain a product with high purity.
-
Washing: During the work-up, washing the organic layer with water and brine helps to remove inorganic salts and other water-soluble impurities.[1]
Frequently Asked Questions (FAQs)
Q1: What are the key starting materials for the synthesis of substituted pyrido-oxazines?
A1: Common starting materials include substituted 3-hydroxypyridines, which can be halogenated to increase their reactivity. For example, 2,4,6-tribromopyridin-3-ol is a key intermediate for tandem S(N)2 and S(N)Ar reactions.[1] Other approaches utilize 3-amino-4-hydroxypyridine, which can be reacted with α-halo ketones.[2]
Q2: What is a common synthetic strategy for introducing substituents onto the pyrido-oxazine core?
A2: A powerful strategy involves a multi-step synthesis where a core pyrido-oxazine structure containing halogen atoms (e.g., bromine) is first synthesized. These halogens can then be used as handles for introducing a variety of substituents via cross-coupling reactions, such as the Suzuki-Miyaura or Stille coupling.[1]
Q3: How can I monitor the progress of my reaction?
A3: Thin Layer Chromatography (TLC) on silica gel is a simple and effective technique to monitor the progress of the reaction. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product over time.[1]
Q4: Are there any specific safety precautions I should take during the synthesis of pyrido-oxazines?
A4: As with any chemical synthesis, it is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Many of the reagents used, such as bromine and organic solvents, are hazardous and should be handled with care. Always consult the Safety Data Sheets (SDS) for all chemicals before use.
Experimental Protocols
Protocol 1: Synthesis of Substituted Pyrido-oxazines via Tandem S(N)2 and S(N)Ar Reaction[1]
This protocol describes the synthesis of pyrido-oxazine derivatives from 2,4,6-tribromopyridin-3-ol and a primary amine.
Step 1: Synthesis of 2,4,6-Tribromopyridin-3-ol
-
To a solution of 3-hydroxypyridine (5 g, 52.5 mmol) in water (60 mL) at 0 °C, add bromine (10.84 mL, 210 mmol) dropwise.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Filter the resulting solid through a suction filter to collect the product.
-
The solid product can be used in the next step without further purification.
Step 2: Synthesis of Substituted Pyrido-oxazine
-
To a stirred suspension of K₂CO₃ (167 mg, 1.208 mmol) in DMF (1 mL), add 2,4,6-tribromo-3-(2-bromoethoxy)pyridine (a derivative of the product from Step 1, 100 mg, 0.302 mmol) and the desired primary amine (e.g., 3-chloro-N,N-dimethylpropan-1-amine hydrochloride, 86 mg, 0.604 mmol).
-
Stir the reaction mixture for 10 hours at 120 °C.
-
After completion, add water (3 mL) to the mixture.
-
Extract the aqueous layer with ethyl acetate (3 x 8 mL).
-
Wash the combined organic layers with water (3 mL) and brine (3 mL).
-
Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure.
-
Purify the resulting residue by silica gel chromatography (e.g., 20% ethyl acetate in hexane) to obtain the desired pyrido-oxazine product.
Data Presentation
Table 1: Reaction Conditions for the Synthesis of Various Substituted Pyrido-oxazines via Tandem S(N)2 and S(N)Ar Reaction[1]
| Entry | Amine | Reaction Time (h) | Major Product Yield (%) | Minor Product Yield (%) |
| 1 | Methylamine | 6 | 44 | 36 |
| 2 | Ethylamine | 24 | 57 | 30 |
| 3 | Propylamine | 24 | 52 | 31 |
| 4 | n-Butylamine | 12 | 59 | 30 |
| 5 | Allylamine | 12 | 59 | 34 |
| 6 | Cyclopropylamine | 48 | 43 | 39 |
| 7 | Benzylamine | 36 | 59 | 30 |
Visualizations
Caption: General workflow for the synthesis of substituted pyrido-oxazines.
Caption: Troubleshooting workflow for low yield in pyrido-oxazine synthesis.
References
Technical Support Center: Stability of 3,4-dihydro-2H-pyrido[3,2-b]oxazine Derivatives in Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 3,4-dihydro-2H-pyrido[3,2-b]oxazine derivatives for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common stability issues encountered during experiments with 3,4-dihydro-2H-pyrido[3,2-b]oxazine derivatives in solution.
Issue 1: Precipitation or Cloudiness of the Solution Over Time
-
Question: My solution of a 3,4-dihydro-2H-pyrido[3,2-b]oxazine derivative, which was initially clear, has become cloudy or has formed a precipitate. What could be the cause and how can I resolve this?
-
Answer:
-
Potential Cause 1: Hydrolysis. The 1,3-oxazine ring in these derivatives is susceptible to hydrolysis, especially in the presence of water. This can lead to ring-opening and the formation of less soluble degradation products. The rate of hydrolysis can be influenced by the electronic effects of substituents on the molecule.
-
Troubleshooting Steps:
-
Solvent Choice: If possible, use anhydrous solvents to prepare your solutions. If aqueous buffers are necessary, prepare them fresh and consider the use of co-solvents to improve the stability of your compound.
-
pH Control: The stability of the oxazine ring can be pH-dependent. Determine the optimal pH range for your specific derivative by conducting a pH stability study. Generally, avoiding strongly acidic or basic conditions is recommended.
-
Temperature: Store solutions at the lowest practical temperature to slow down the rate of hydrolysis. For long-term storage, consider storing solutions at -20°C or -80°C.
-
Concentration: Higher concentrations may lead to faster precipitation of less soluble degradation products. If possible, work with lower concentrations or prepare stock solutions in a stable solvent and dilute into aqueous media just before use.
-
-
-
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for precipitation issues.
Issue 2: Change in Solution Color
-
Question: The color of my solution containing a 3,4-dihydro-2H-pyrido[3,2-b]oxazine derivative has changed over time. What does this indicate?
-
Answer:
-
Potential Cause: Oxidative or Photolytic Degradation. A change in color often suggests the formation of new chromophoric species due to degradation. This can be caused by oxidation from dissolved oxygen or exposure to light (photodegradation). The presence of certain functional groups on your derivative can make it more susceptible to these degradation pathways.
-
Troubleshooting Steps:
-
Protect from Light: Store solutions in amber vials or wrap containers with aluminum foil to protect them from light.
-
Inert Atmosphere: For sensitive compounds, degas your solvent and store the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Antioxidants: If compatible with your experimental system, consider adding a small amount of an antioxidant to the solution.
-
Solvent Purity: Ensure that the solvents used are of high purity and free from peroxides, which can initiate oxidative degradation.
-
-
Issue 3: Loss of Biological Activity or Potency
-
Question: I am observing a decrease in the biological activity of my 3,4-dihydro-2H-pyrido[3,2-b]oxazine derivative in my assays. Could this be a stability issue?
-
Answer:
-
Potential Cause: Chemical Degradation. A loss of potency is a strong indicator of chemical degradation. The parent compound is likely degrading into inactive or less active forms. Hydrolysis, oxidation, and photodegradation are the most common culprits.
-
Troubleshooting Steps:
-
Stability-Indicating Assay: Develop and use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to monitor the concentration of the parent compound and detect the formation of degradation products over time.
-
Forced Degradation Studies: Perform forced degradation studies (see experimental protocols below) to identify the conditions under which your compound is most labile. This will help you to establish appropriate handling and storage procedures.
-
Fresh Solutions: Always use freshly prepared solutions for biological assays to ensure consistent and reliable results.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the main degradation pathways for 3,4-dihydro-2H-pyrido[3,2-b]oxazine derivatives?
-
A1: Based on the chemistry of the oxazine ring and related heterocyclic systems, the primary degradation pathways are likely to be:
-
Hydrolysis: The oxazine ring can undergo hydrolytic cleavage, particularly in aqueous solutions. This is often the most significant stability concern.
-
Oxidation: The nitrogen and oxygen heteroatoms, as well as other susceptible functional groups on the molecule, can be prone to oxidation.
-
Photodegradation: Exposure to light, especially UV light, can lead to the formation of reactive species and subsequent degradation.
-
-
-
Q2: How does pH affect the stability of these compounds?
-
A2: The stability of the oxazine ring is often pH-dependent. Both acidic and basic conditions can catalyze the hydrolysis of the ring. The specific pH at which the compound is most stable (the pH of maximum stability) will depend on the specific substituents on the molecule. It is crucial to determine this experimentally for your derivative.
-
-
Q3: What are the best practices for storing solutions of these derivatives?
-
A3: To maximize the stability of your solutions:
-
Store them at low temperatures (-20°C or -80°C).
-
Protect them from light by using amber vials or by wrapping the container.
-
Use anhydrous, high-purity solvents for stock solutions.
-
For sensitive compounds, consider storage under an inert atmosphere.
-
Prepare aqueous solutions fresh before each experiment.
-
-
-
Q4: Are there any known signaling pathways where the stability of these compounds is critical?
-
A4: Yes, derivatives of the related pyrido[2,3-b][1][2]oxazine scaffold have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase (TK). In this context, the stability of the compound is critical for maintaining its inhibitory activity on the EGFR signaling pathway, which is implicated in cell proliferation and cancer. Degradation of the compound would lead to a loss of its ability to inhibit the kinase, resulting in inaccurate experimental data.
Caption: EGFR signaling pathway and inhibition point.
-
Data Presentation
The following tables summarize the expected stability of 3,4-dihydro-2H-pyrido[3,2-b]oxazine derivatives under various stress conditions. Please note that this data is illustrative and based on the behavior of analogous heterocyclic compounds. The actual stability of a specific derivative may vary and should be determined experimentally.
Table 1: Illustrative Hydrolytic Stability Data
| Condition | Temperature (°C) | Time (hours) | Illustrative % Degradation | Potential Degradation Products |
| 0.1 M HCl | 60 | 24 | 15 - 30% | Oxazine ring-opened products |
| pH 7.4 Buffer | 60 | 24 | 5 - 15% | Oxazine ring-opened products |
| 0.1 M NaOH | 60 | 24 | 20 - 40% | Oxazine ring-opened products |
Table 2: Illustrative Oxidative, Photolytic, and Thermal Stability Data
| Stress Condition | Parameters | Illustrative % Degradation | Potential Degradation Products |
| Oxidative | 3% H₂O₂ at RT for 24h | 10 - 25% | N-oxides, hydroxylated derivatives |
| Photolytic | ICH Q1B light exposure | 5 - 20% | Photodimers, rearranged products |
| Thermal (Solid) | 80°C for 48h | < 5% | Minimal degradation expected |
| Thermal (Solution) | 80°C in DMSO for 48h | 5 - 10% | Thermally induced rearrangement products |
Experimental Protocols
General Experimental Protocol for Forced Degradation Studies
This protocol provides a general framework for conducting forced degradation studies to assess the stability of 3,4-dihydro-2H-pyrido[3,2-b]oxazine derivatives. It should be adapted based on the specific properties of the compound under investigation.
1. Materials and Reagents:
-
3,4-dihydro-2H-pyrido[3,2-b]oxazine derivative
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Acids (e.g., HCl, H₂SO₄)
-
Bases (e.g., NaOH, KOH)
-
Oxidizing agent (e.g., 30% hydrogen peroxide)
-
Buffers of various pH values
-
High-purity water
2. Equipment:
-
HPLC system with a UV/Vis or photodiode array (PDA) detector. An LC-MS system is highly recommended for the identification of degradation products.
-
A stability-indicating HPLC column (e.g., C18, 250 mm x 4.6 mm, 5 µm)
-
pH meter
-
Temperature-controlled oven or water bath
-
Photostability chamber
3. Sample Preparation:
-
Prepare a stock solution of the derivative in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
4. Stress Conditions:
-
Acid Hydrolysis:
-
Dilute the stock solution with 0.1 M HCl to a final concentration of ~100 µg/mL.
-
Incubate the solution at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to the target concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Dilute the stock solution with 0.1 M NaOH to a final concentration of ~100 µg/mL.
-
Follow the incubation and sampling procedure as described for acid hydrolysis, neutralizing with 0.1 M HCl.
-
-
Oxidative Degradation:
-
Dilute the stock solution with a 3% solution of hydrogen peroxide to a final concentration of ~100 µg/mL.
-
Keep the solution at room temperature and protected from light for a specified time.
-
At each time point, withdraw an aliquot and dilute with the mobile phase for analysis.
-
-
Thermal Degradation (in solution):
-
Dilute the stock solution with a suitable solvent (e.g., 50:50 acetonitrile:water) to a final concentration of ~100 µg/mL.
-
Incubate the solution at 80°C and protected from light.
-
At each time point, withdraw an aliquot, cool to room temperature, and analyze.
-
-
Photolytic Degradation:
-
Expose the solution (~100 µg/mL) and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be kept in the dark under the same conditions.
-
Analyze the samples after the exposure period.
-
5. HPLC Analysis:
-
Develop a stability-indicating HPLC method capable of separating the parent compound from all degradation products. A good starting point would be a reversed-phase C18 column with a gradient elution using a mobile phase consisting of a buffered aqueous phase and an organic modifier (e.g., acetonitrile or methanol).
-
Monitor the elution profile using a UV/Vis or PDA detector at a wavelength where the parent compound and potential degradants absorb.
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that in an unstressed control sample.
6. Data Interpretation:
-
Identify the conditions under which the compound is most unstable.
-
If using LC-MS, tentatively identify the structures of the major degradation products.
-
Use this information to establish appropriate storage and handling conditions for your 3,4-dihydro-2H-pyrido[3,2-b]oxazine derivative.
References
Technical Support Center: Purification of Polar Pyridooxazine Compounds
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) concerning the purification of polar pyridooxazine compounds. The inherent polarity and basicity of the pyridooxazine scaffold often present unique challenges during isolation and purification.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of polar pyridooxazine compounds, presented in a question-and-answer format.
Issue 1: Poor or No Retention in Reversed-Phase HPLC
-
Question: My polar pyridooxazine compound shows little to no retention on a C18 column, eluting at or near the solvent front. How can I improve its retention?
-
Answer: This is a common challenge with polar compounds in reversed-phase (RP) chromatography due to their high affinity for the polar mobile phase over the nonpolar stationary phase. Here are several strategies to enhance retention:
-
Increase Mobile Phase Polarity: If not already using a highly aqueous mobile phase, gradually increase the aqueous portion. Some modern RP columns are designed to be stable in 100% aqueous conditions.
-
Employ a More Polar Stationary Phase: Consider a reversed-phase column with a more polar character. Phenyl-hexyl or embedded polar group (EPG) columns can offer alternative selectivity for polar analytes.
-
Mobile Phase pH Adjustment: The pH of the mobile phase is a critical factor. For basic pyridooxazine compounds, operating at a low pH (e.g., pH 2.5-4) will protonate the analyte, potentially increasing its interaction with the stationary phase. Conversely, at a high pH, the analyte will be neutral. The use of a highly deactivated, end-capped column is recommended for high-pH methods.
-
Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for highly polar compounds. It utilizes a polar stationary phase (like silica or a polar bonded phase) and a mobile phase with a high concentration of a non-polar organic solvent and a small amount of a polar solvent (like water).[1][2][3][4][5]
-
Issue 2: Significant Peak Tailing or Streaking in Normal-Phase Chromatography
-
Question: My polar pyridooxazine compound is streaking badly on a silica gel TLC plate and showing significant peak tailing during flash chromatography. What is causing this and how can I fix it?
-
Answer: Streaking and peak tailing on silica gel, which is acidic, are common for polar and basic compounds like pyridooxazines. This indicates strong, undesirable interactions with the acidic silanol groups on the silica surface.[6] To mitigate this:
-
Use Mobile Phase Additives: Adding a small amount of a basic modifier to your eluent can neutralize the acidic sites on the silica. Common choices include:
-
Triethylamine (TEA) at 1-3%.
-
Ammonium hydroxide (a stock solution of 10% ammonium hydroxide in methanol can be prepared and then 1-10% of this solution can be added to dichloromethane).[7]
-
-
Deactivate the Silica Gel: Before loading your sample, you can flush the packed column with a solvent system containing a base (e.g., 1-2% triethylamine) to neutralize the stationary phase.
-
Switch to a Different Stationary Phase: If the issue persists, consider using a less acidic or basic stationary phase. Options include:
-
Issue 3: Compound Decomposition on Silica Gel
-
Question: I suspect my polar pyridooxazine is degrading during flash chromatography on silica gel. How can I purify it without decomposition?
-
Answer: The acidic nature of silica gel can catalyze the decomposition of sensitive compounds. Here are some strategies to prevent this:
-
Deactivate the Silica Gel: As mentioned for peak tailing, pre-treating the silica gel with a basic modifier like triethylamine can prevent degradation.
-
Use an Alternative Stationary Phase: Switching to a neutral stationary phase like neutral alumina or a bonded phase like diol or amine can be effective.
-
Reversed-Phase Flash Chromatography: If your compound has some hydrophobic character, reversed-phase flash chromatography using a C18-functionalized silica and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is a good option.
-
Issue 4: The Compound is a Non-Crystallizable Oil or Low-Melting Solid
-
Question: My purified polar pyridooxazine is a viscous oil and I cannot get it to crystallize. How can I further purify it?
-
Answer: When crystallization is not feasible, chromatographic methods are the primary means of purification. If you have already attempted flash chromatography and still have impurities, consider the following:
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC can offer much higher resolution than flash chromatography. You may need to explore different stationary and mobile phases (e.g., RP-HPLC, HILIC) to achieve separation.
-
Salt Formation: If your compound has a basic nitrogen, you can try to form a salt (e.g., hydrochloride or tartrate salt), which may be more crystalline. This can be achieved by treating the purified oil with the corresponding acid.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for flash chromatography of a polar pyridooxazine?
A1: A good starting point for polar compounds is typically 100% ethyl acetate or a mixture of dichloromethane (DCM) and methanol (MeOH).[7] For polar basic compounds like pyridooxazines, a common starting system is 5% MeOH in DCM.[7] If the compound still shows very low Rf on TLC, you may need to add a basic modifier like triethylamine or ammonium hydroxide.[7]
Q2: My polar pyridooxazine has poor solubility in common organic solvents for chromatography. What should I do?
A2: Limited solubility can be a challenge. You can try more polar solvent systems, such as mixtures of DCM/MeOH or even acetonitrile/water for HILIC. For column chromatography, if the compound is poorly soluble in the eluent, "dry loading" is recommended. This involves pre-adsorbing your compound onto a small amount of silica gel or celite, evaporating the solvent, and then loading the resulting powder onto the column.
Q3: How can I remove highly polar, water-soluble impurities from my organic extract containing the pyridooxazine?
A3: A liquid-liquid extraction is a good first step. Since pyridooxazines are basic, you can wash your organic extract with a dilute aqueous acid (e.g., 5% HCl).[9] This will protonate the basic impurities, making them more water-soluble and pulling them into the aqueous layer. Your more substituted (and likely less basic) pyridooxazine may remain in the organic layer. Be cautious, as your desired compound might also be extracted if it is sufficiently basic. Always check both layers by TLC to ensure your compound of interest is not being discarded. Subsequent washes with brine can help remove residual water from the organic layer.
Q4: When is recrystallization a suitable purification method for polar pyridooxazines?
A4: Recrystallization is an excellent and efficient purification technique if your compound is a solid and you have a relatively small amount of impurities.[10][11] The key is to find a suitable solvent or solvent system where your compound is highly soluble at high temperatures but poorly soluble at low temperatures.[10] For polar compounds, solvent systems like ethanol/water or acetone/hexane can be effective.[12][13]
Data Presentation
Table 1: Common Solvent Systems for Flash Chromatography of Polar Basic Compounds
| Solvent System | Typical Ratio Range | Notes |
| Dichloromethane / Methanol | 99:1 to 80:20 | A standard choice for polar compounds. Methanol percentage should not exceed 10% to avoid dissolving the silica gel.[7] |
| Dichloromethane / Methanol / NH4OH | 90:10:1 to 80:18:2 | Excellent for basic compounds that streak on silica. The NH4OH neutralizes acidic sites.[6] |
| Ethyl Acetate / Hexane | 50:50 to 100:0 | A good starting point, but may not be polar enough for very polar pyridooxazines.[7] |
| Acetonitrile / Water (for HILIC) | 95:5 to 60:40 | Used with a polar stationary phase (e.g., silica, amine, or diol) for highly polar compounds.[1][2][4] |
| Dichloromethane / Ethyl Acetate / Triethylamine | Varies | The addition of triethylamine (1-3%) helps to improve the peak shape of basic compounds. |
Experimental Protocols
Protocol 1: Flash Column Chromatography with a Basic Modifier
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to identify a solvent system that provides an Rf value of ~0.2-0.3 for your target pyridooxazine. A good starting point is 5-10% methanol in dichloromethane. If streaking is observed, add 1% triethylamine to the solvent system.
-
Column Packing:
-
Select an appropriately sized column based on the amount of crude material.
-
Dry pack the column with silica gel.
-
Wet the silica gel with the least polar solvent mixture you will use for elution.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product in a suitable solvent (e.g., DCM or methanol).
-
Add a small amount of silica gel to the solution.
-
Evaporate the solvent completely under reduced pressure to obtain a free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Begin elution with your chosen solvent system, either isocratically or with a polarity gradient.
-
Collect fractions and monitor by TLC to identify those containing your pure product.
-
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Acid-Base Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane.
-
Acid Wash:
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of a dilute aqueous acid (e.g., 1M HCl).
-
Stopper the funnel, invert, and vent. Shake gently and vent periodically.
-
Allow the layers to separate.
-
Drain the aqueous layer. Note: Your compound of interest may be in either the organic or aqueous layer depending on its basicity. It is crucial to test both layers by TLC before discarding anything.
-
-
Neutralization and Back-Extraction (if the compound moved to the aqueous layer):
-
Cool the acidic aqueous layer in an ice bath.
-
Slowly add a base (e.g., 1M NaOH) until the solution is basic (check with pH paper).
-
Extract the now neutralized compound back into an organic solvent (e.g., ethyl acetate) three times.
-
-
Washing and Drying:
-
Wash the combined organic layers with brine (saturated NaCl solution) to remove excess water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).
-
Filter to remove the drying agent.
-
-
Concentration: Remove the solvent under reduced pressure to yield the purified product.
Mandatory Visualizations
Caption: General purification workflow for polar pyridooxazine compounds.
Caption: Troubleshooting logic for chromatographic purification.
References
- 1. biotage.com [biotage.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 4. teledynelabs.com [teledynelabs.com]
- 5. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. Chromatography [chem.rochester.edu]
- 8. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 9. columbia.edu [columbia.edu]
- 10. Recrystallization [sites.pitt.edu]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. Tips & Tricks [chem.rochester.edu]
preventing byproduct formation in the N-alkylation of aminopyridines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-alkylation of aminopyridines. Our aim is to help you overcome common challenges and prevent the formation of unwanted byproducts in your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the N-alkylation of aminopyridines and what causes them?
A1: The most common byproducts are formed through several pathways:
-
Over-alkylation: The primary amine of the aminopyridine is converted to a secondary amine, which is often more nucleophilic than the starting material. This leads to the formation of di- and even tri-alkylated products.[1]
-
N-Oxide Formation: The pyridine ring nitrogen can be oxidized to an N-oxide, particularly at elevated temperatures in the presence of air or oxidizing impurities.
-
Hydrolysis: If water is present in the reaction mixture, it can lead to the hydrolysis of activated intermediates, resulting in undesired hydroxylated byproducts.
-
Solvent-Related Byproducts: Solvents like Dimethylformamide (DMF) can decompose at high temperatures to generate dimethylamine, which can then react with your starting materials to form dimethylamino-substituted byproducts.
Q2: How can I favor mono-alkylation and prevent over-alkylation?
A2: Several strategies can be employed to enhance the selectivity for mono-alkylation:
-
Stoichiometry Control: Using a large excess of the aminopyridine relative to the alkylating agent can statistically favor the mono-alkylation product.
-
Slow Addition: Adding the alkylating agent slowly to the reaction mixture keeps its concentration low, reducing the likelihood of the mono-alkylated product reacting further.
-
Lower Reaction Temperature: Conducting the reaction at a lower temperature can help control the reaction rate and improve selectivity.
-
Protecting Groups: Introducing a protecting group, such as a Boc group, on the amino functionality can prevent over-alkylation. The protecting group can be removed in a subsequent step.
-
Reductive Amination: This is a highly effective alternative to direct alkylation. The aminopyridine is first reacted with an aldehyde or ketone to form an imine, which is then reduced to the desired N-alkylated amine. This method inherently avoids over-alkylation.[1][2]
Q3: My reaction is sluggish or shows no conversion. What could be the issue?
A3: Low or no conversion can be due to several factors, especially with sterically hindered aminopyridines:
-
Insufficient Nucleophilicity: The amino group may not be nucleophilic enough to attack the alkylating agent.
-
Steric Hindrance: Bulky substituents on the pyridine ring or the alkylating agent can physically block the reaction.
-
Inadequate Reaction Conditions: The chosen base might not be strong enough to deprotonate the aminopyridine, or the reaction temperature may be too low. Consider using a stronger base like sodium hydride (NaH) or increasing the temperature.
Q4: I am observing byproducts that I cannot identify. What are some less common side reactions?
A4: Besides the common byproducts, you might encounter:
-
Ring Alkylation: In some cases, alkylation can occur on the pyridine ring itself, especially with highly reactive alkylating agents.
-
Dimerization: Under certain conditions, intermolecular reactions can lead to the formation of dimeric byproducts. Running the reaction at a lower concentration can help disfavor these reactions.
Troubleshooting Guide
| Symptom | Possible Cause | Troubleshooting Steps |
| Significant amount of di- or poly-alkylated product | The mono-alkylated product is more nucleophilic than the starting aminopyridine. | • Use a large excess (5-10 fold) of the starting aminopyridine.• Add the alkylating agent slowly to the reaction mixture.• Lower the reaction temperature.• Switch to reductive amination.[1] |
| An impurity with a mass increase of +16 Da is observed | Oxidation of the pyridine nitrogen to an N-oxide. | • Ensure the reaction is carried out under an inert atmosphere (Nitrogen or Argon).• Use freshly distilled or high-purity anhydrous solvents to minimize oxidizing impurities. |
| Hydrolysis byproducts are detected | Presence of water in the reaction mixture. | • Use anhydrous solvents and reagents.• Dry all glassware thoroughly before use.• Perform the reaction under strictly anhydrous conditions if it is highly sensitive to water. |
| Formation of a byproduct containing a dimethylamino group | Decomposition of DMF solvent at elevated temperatures. | • Replace DMF with a more stable solvent like acetonitrile (CH3CN), dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF). |
| Low or no conversion of starting material | Insufficient reactivity due to steric hindrance or low nucleophilicity. | • Increase the reaction temperature.• Use a stronger base, such as sodium hydride (NaH).• Consider using a more reactive alkylating agent (e.g., an alkyl iodide instead of a chloride). |
| Formation of dimeric byproducts | High concentration favoring intermolecular reactions. | • Run the reaction at a lower concentration.• Add the key reagent or catalyst slowly to maintain a low instantaneous concentration. |
Data Presentation
Table 1: Comparison of Different Bases on the Yield of N-alkylation of an N-Aryl-N-pyridinium Amine
| Entry | Base | Product | Yield (%) |
| 1 | CsOAc | Alkylated Pyridinium Amine | 98 |
| 2 | NaHCO₃ | Alkylated Pyridinium Amine | - |
| 3 | KOtBu | Secondary Amine (in situ depyridylation) | - |
| 4 | K₂CO₃ | Secondary Amine (in situ depyridylation) | - |
| 5 | Cs₂CO₃ | Secondary Amine (in situ depyridylation) | 79 |
Data adapted from a study on self-limiting alkylation of N-aminopyridinium salts.[3]
Table 2: Yields of N-Monoalkylated Aminopyridines using Sodium Borohydride and Carboxylic Acids
| Entry | Aminopyridine | Carboxylic Acid | Product | Yield (%) | Temperature (°C) |
| 1 | 2-Aminopyridine | Acetic Acid | 2-(Ethylamino)pyridine | 85 | 25 |
| 2 | 2-Aminopyridine | Propionic Acid | 2-(Propylamino)pyridine | 82 | 25 |
| 3 | 3-Aminopyridine | Acetic Acid | 3-(Ethylamino)pyridine | 88 | 25 |
| 4 | 3-Aminopyridine | Propionic Acid | 3-(Propylamino)pyridine | 86 | 25 |
Data from a study on the facile N-monoalkylation of aminopyridines.[4]
Experimental Protocols
Protocol 1: General Procedure for Selective Mono-N-Alkylation via Reductive Amination
-
Imine Formation:
-
Dissolve the aminopyridine (1 equivalent) and the aldehyde or ketone (1-1.2 equivalents) in a suitable solvent (e.g., dichloromethane, dichloroethane, or methanol).
-
Add a catalytic amount of a weak acid (e.g., acetic acid) to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.[1]
-
-
Reduction:
-
Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5-2 equivalents) portion-wise to the reaction mixture.[1][2]
-
Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS until the starting materials are consumed (typically 12-24 hours).
-
-
Work-up:
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography if necessary.
-
Protocol 2: N-Monoalkylation of Aminopyridines with Sodium Borohydride and Carboxylic Acid
-
Reaction Setup:
-
In a round-bottom flask, prepare a stirring mixture of the aminopyridine (3 mmol) and the carboxylic acid (6 mmol) in tetrahydrofuran (THF) (10 mL).[4]
-
-
Addition of Reducing Agent:
-
Slowly add sodium borohydride (10 mmol) to the mixture over 30 minutes.[4]
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction progress by GC.
-
Upon completion, add 30 mL of water and adjust the pH to 10 with sodium carbonate.
-
Extract the mixture with an appropriate organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify by column chromatography if necessary.
-
Visualizations
Caption: Comparison of Direct Alkylation and Reductive Amination workflows.
Caption: A logical workflow for troubleshooting byproduct formation.
References
Technical Support Center: Scaling Up the Synthesis of 3,4-dihydro-2H-pyrido[3,2-b]oxazine
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 3,4-dihydro-2H-pyrido[3,2-b]oxazine. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Experimental Protocols
A plausible and scalable synthetic route to 3,4-dihydro-2H-pyrido[3,2-b]oxazine involves the condensation of 2-amino-3-hydroxypyridine with 1,2-dichloroethane. This method is advantageous due to the commercial availability and relatively low cost of the starting materials.
Reaction Scheme:
Detailed Methodology (Lab Scale: 10g)
-
Reagent Preparation:
-
In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 2-amino-3-hydroxypyridine (10.0 g, 90.8 mmol).
-
Add potassium carbonate (25.1 g, 181.6 mmol) as the base.
-
Add N,N-dimethylformamide (DMF, 200 mL) as the solvent.
-
-
Reaction:
-
Stir the mixture at room temperature for 15 minutes to ensure homogeneity.
-
Slowly add 1,2-dichloroethane (8.5 mL, 109.0 mmol) to the reaction mixture.
-
Heat the reaction mixture to 100 °C and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the DMF.
-
Dissolve the residue in ethyl acetate (150 mL) and wash with water (3 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 3,4-dihydro-2H-pyrido[3,2-b]oxazine as a solid.
-
Scale-Up Considerations (Kilogram Scale: 1kg)
For scaling up the synthesis to the kilogram scale, several modifications to the lab-scale protocol are necessary to address challenges related to heat transfer, mixing, and material handling.
-
Reactor Setup:
-
Utilize a jacketed glass reactor (e.g., 50 L) with overhead stirring and a temperature control unit. The jacket allows for precise and uniform heating and cooling, which is critical for managing the reaction exotherm on a larger scale.
-
-
Reagent Addition:
-
Charge the reactor with 2-amino-3-hydroxypyridine (1.0 kg, 9.08 mol), potassium carbonate (2.51 kg, 18.16 mol), and DMF (20 L).
-
The addition of 1,2-dichloroethane (0.85 L, 10.90 mol) should be done portion-wise or via a controlled addition funnel to manage any potential exotherm.
-
-
Reaction Monitoring and Control:
-
Maintain the internal reaction temperature at 100 °C using the jacketed heating system. Continuous monitoring of the internal temperature is crucial.
-
Ensure efficient stirring to maintain a homogeneous mixture and prevent localized overheating.
-
-
Work-up and Purification:
-
After cooling, the reaction mixture can be filtered using a larger filtration apparatus, such as a Nutsche filter.
-
Solvent removal will require a large-scale rotary evaporator.
-
The aqueous washes should be performed in the reactor if possible, or in a separate large extraction vessel.
-
Purification at this scale may be more efficiently achieved by crystallization rather than column chromatography. A solvent screen should be performed to identify a suitable crystallization solvent system (e.g., ethyl acetate/heptane).
-
Data Presentation
| Parameter | Lab Scale (10 g) | Kilogram Scale (1 kg) |
| Starting Material | 2-amino-3-hydroxypyridine: 10.0 g | 2-amino-3-hydroxypyridine: 1.0 kg |
| Base | Potassium Carbonate: 25.1 g | Potassium Carbonate: 2.51 kg |
| Solvent | DMF: 200 mL | DMF: 20 L |
| Reagent | 1,2-dichloroethane: 8.5 mL | 1,2-dichloroethane: 0.85 L |
| Reaction Temperature | 100 °C | 100 °C |
| Reaction Time | 12 hours | 12-16 hours (monitor for completion) |
| Purification Method | Column Chromatography | Crystallization |
| Typical Yield | 70-80% | 65-75% |
| Final Purity (HPLC) | >98% | >98% |
Troubleshooting Guides
Question: The reaction is not going to completion, even after extended reaction time at the kilogram scale. What could be the issue?
Answer:
-
Inefficient Mixing: At a larger scale, inadequate stirring can lead to poor mixing of the heterogeneous reaction mixture (solid potassium carbonate in DMF). This reduces the effective surface area of the base, slowing down the reaction.
-
Solution: Increase the stirring speed and ensure the stirrer design is appropriate for the reactor geometry to create a well-agitated suspension.
-
-
Temperature Gradients: In large reactors, "hot spots" or "cold spots" can develop if heating is not uniform. This can lead to inconsistent reaction rates throughout the vessel.
-
Solution: Ensure the jacketed reactor's heating fluid is circulating efficiently. Use a calibrated internal temperature probe to get an accurate reading of the reaction mixture's temperature.
-
-
Reagent Quality: The purity of starting materials can impact the reaction.
-
Solution: Ensure that the 2-amino-3-hydroxypyridine, potassium carbonate, and 1,2-dichloroethane are of suitable purity and are dry.
-
Question: During work-up at the kilogram scale, I am observing a significant emulsion during the aqueous wash. How can I resolve this?
Answer:
-
Emulsion Formation: Emulsions are common at larger scales due to more vigorous mixing and higher concentrations of materials.
-
Solution 1 (Brine Wash): Add a saturated solution of sodium chloride (brine) to the wash. The increased ionic strength of the aqueous phase can help to break the emulsion.
-
Solution 2 (Slower Stirring): Reduce the stirring speed during the extraction process.
-
Solution 3 (Phase Separator): For very stable emulsions, allowing the mixture to stand for an extended period in a separatory funnel or reactor with a bottom outlet may allow for phase separation.
-
Question: The crystallization process at the kilogram scale is yielding an oil instead of a solid. What should I do?
Answer:
-
"Oiling Out": This occurs when the solution becomes supersaturated at a temperature above the melting point of the solute.
-
Solution 1 (Solvent System): Re-evaluate your crystallization solvent system. You may need a solvent in which the product is less soluble or a solvent pair with different polarities.
-
Solution 2 (Cooling Rate): Cool the solution more slowly to allow for proper crystal lattice formation. A gradual cooling profile is crucial for successful crystallization at a large scale.
-
Solution 3 (Seeding): Introduce a small amount of pure, crystalline product (seed crystals) to the supersaturated solution to induce crystallization.
-
FAQs
Q1: What are the main safety concerns when scaling up this synthesis?
A1: The primary safety concerns are:
-
Thermal Runaway: The reaction is exothermic. On a large scale, the heat generated may not be dissipated efficiently, leading to a rapid increase in temperature and pressure. Controlled addition of reagents and a robust cooling system are essential.
-
Solvent Handling: DMF is a high-boiling point solvent and requires careful handling, especially in large quantities. Ensure adequate ventilation and use appropriate personal protective equipment (PPE).
-
Pressure Build-up: Although not expected to be a major issue under the described conditions, any sealed, heated system has the potential for pressure build-up. Ensure the reactor is properly vented.
Q2: Can I use a different base or solvent for this reaction?
A2: Yes, other bases and solvents can be explored.
-
Bases: Other inorganic bases like cesium carbonate or sodium hydride could be used, but their cost and handling requirements may be prohibitive for large-scale synthesis.
-
Solvents: Polar aprotic solvents such as DMSO or NMP could be alternatives to DMF. However, their physical properties (boiling point, viscosity) and cost should be considered for scale-up. A thorough solvent screen at the lab scale is recommended before attempting a large-scale reaction with a new solvent.
Q3: How can I improve the efficiency of the purification process at the kilogram scale?
A3:
-
Crystallization Optimization: As mentioned, crystallization is generally preferred over chromatography for large-scale purification. Optimizing the crystallization solvent, cooling profile, and agitation can significantly improve yield and purity.
-
Re-slurry: If the initial purity after crystallization is not satisfactory, a re-slurry of the solid in a suitable solvent can be an effective way to remove impurities without the need for a full re-crystallization.
-
Filtration and Drying: Use a Nutsche filter for efficient solid-liquid separation. The filter cake should be washed with a cold, appropriate solvent to remove residual mother liquor. Drying should be done under vacuum at a controlled temperature to avoid product degradation.
Visualizations
Caption: Experimental workflow for the synthesis of 3,4-dihydro-2H-pyrido[3,2-b]oxazine.
addressing regioselectivity issues in the synthesis of pyrido-oxazines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pyrido-oxazines. This guide focuses on addressing common challenges, particularly regioselectivity issues, and offers practical solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of pyrido-oxazines.
Issue 1: Poor or Incorrect Regioselectivity
Q1: My reaction is producing a mixture of regioisomers. How can I improve the selectivity for the desired isomer?
A1: Regioselectivity in pyrido-oxazine synthesis, particularly in methods involving nucleophilic aromatic substitution (SNAr) on dihalo-pyridines, is influenced by a combination of electronic and steric factors. Here are key factors to consider and troubleshoot:
-
Electronic Effects: The position of electron-withdrawing and electron-donating groups on the pyridine ring significantly directs the regioselectivity of nucleophilic attack. For instance, in SNAr reactions of 2,4-dichloropyrimidines, substitution at C-4 is generally preferred unless a strong electron-donating group is present at the C-6 position, which can direct substitution to the C-2 position.
-
Steric Hindrance: Bulky substituents on the pyridine ring or the nucleophile can hinder approach to a specific position, thereby favoring reaction at a less sterically congested site.
-
Reaction Conditions:
-
Solvent: The polarity of the solvent can influence the reaction pathway. Experiment with a range of solvents from polar aprotic (e.g., DMF, DMSO) to nonpolar (e.g., toluene, dioxane).
-
Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product.
-
Catalyst/Base: The choice of catalyst or base can be critical. For example, in some cyclization reactions, the base can influence which nucleophilic site is more reactive.
-
Troubleshooting Workflow for Regioselectivity Issues
Caption: A troubleshooting workflow for addressing regioselectivity problems.
Q2: How can I confirm the regiochemical outcome of my synthesis?
A2: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of your product and identifying regioisomers. Specifically, 13C NMR can be very informative. For example, in the synthesis of certain pyrido-oxazines, the chemical shift of the methine carbon in the pyridine ring can distinguish between the 2-cyclized and 4-cyclized isomers.[1] A significant difference in the chemical shifts for this carbon in the two isomers allows for unambiguous assignment.[1] Two-dimensional NMR techniques like HMBC and NOESY can also provide crucial connectivity and spatial information to confirm the structure. In some cases, single-crystal X-ray analysis can provide definitive structural proof.[1]
Issue 2: Low Reaction Yield
Q1: I am observing a significantly lower than expected yield for my synthesis. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors, including incomplete reactions, side reactions, or product degradation.[2]
-
Incomplete Reaction:
-
Moisture: Ensure all reagents and solvents are dry, as moisture can lead to hydrolysis of starting materials or intermediates.[2]
-
Reaction Time and Temperature: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) and consider increasing the reaction time or temperature.[2]
-
-
Side Reactions:
-
Polymerization: The formation of polymeric byproducts can reduce the yield of the desired product.[2] Adjusting the concentration of reactants (sometimes running the reaction under more dilute conditions) can minimize polymerization.
-
Competing Reactions: If your starting materials have multiple reactive sites, you may be getting a mixture of products. Consider using protecting groups to block unwanted reactivity.
-
-
Product Degradation: The desired pyrido-oxazine may be unstable under the reaction or workup conditions. Consider milder reaction conditions or purification techniques.
Data on Regioselectivity
The regioselectivity of pyrido-oxazine synthesis is highly dependent on the specific reaction and substrates used. Below are examples of reported regiomeric ratios in the synthesis of pyrido-oxazine derivatives via a tandem SN2 and SNAr reaction.[1]
| Entry | Amine | Product(s) | Ratio (2-cyclized : 4-cyclized) | Overall Yield (%) |
| 1 | Methylamine | 2a and 2a' | 7.6 : 1 | 44 |
| 2 | Ethylamine | 2b and 2b' | 6.4 : 1 | 45 |
| 3 | Propylamine | 2c and 2c' | 6.2 : 1 | 43 |
| 4 | Isopropylamine | 2d and 2d' | 5.8 : 1 | 39 |
Data adapted from Pathan, M. A., & Khan, F. A. (2018). Synthesis of Substituted Pyrido-oxazine through Tandem SN2 and SNAr Reaction. SynOpen, 2(02), 150-160.[1]
Experimental Protocols
Synthesis of Pyrido-oxazine Derivatives via Tandem SN2 and SNAr Reaction [1]
This protocol describes the synthesis of substituted pyrido-oxazines from 2,4,6-tribromo-3-(2-bromoethoxy)pyridine and various primary amines.
Materials:
-
2,4,6-tribromo-3-(2-bromoethoxy)pyridine
-
Primary amine (e.g., methylamine, ethylamine)
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Water
-
Brine
-
Sodium sulfate (Na2SO4)
Procedure:
-
To a solution of 2,4,6-tribromo-3-(2-bromoethoxy)pyridine (100 mg, 0.23 mmol) in DMF (3 mL), add K2CO3 (95 mg, 0.69 mmol) and the primary amine (0.46 mmol).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, add water (5 mL) to the reaction mixture and extract with EtOAc (3 x 10 mL).
-
Wash the combined organic layers with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of EtOAc and hexane as the eluent to separate the regioisomers.
General Reaction Scheme
Caption: General reaction scheme for pyrido-oxazine synthesis.
Synthesis of 1H-Pyrido[2,3-d][3][4]oxazine-2,4-dione [2]
This protocol is for the synthesis of a specific pyrido-oxazine derivative from 2-aminonicotinic acid.
Materials:
-
2-Aminonicotinic acid
-
Triphosgene
-
Anhydrous dioxane
-
Nitrogen atmosphere
Procedure:
-
Dry the 2-aminonicotinic acid thoroughly under vacuum.
-
In a flame-dried flask under a nitrogen atmosphere, suspend the 2-aminonicotinic acid in anhydrous dioxane.
-
Cool the suspension in an ice bath.
-
Slowly add a solution of triphosgene in anhydrous dioxane to the cooled suspension with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and filter the resulting precipitate.
-
Wash the solid with cold dioxane and dry under vacuum to obtain the 1H-pyrido[2,3-d][3][4]oxazine-2,4-dione.
References
analytical methods for detecting impurities in 3,4-dihydro-2H-pyrido[3,2-b]oxazine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the analytical methods for detecting and quantifying impurities in 3,4-dihydro-2H-pyrido[3,2-b]oxazine.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities found in 3,4-dihydro-2H-pyrido[3,2-b]oxazine?
Impurities in active pharmaceutical ingredients (APIs) like 3,4-dihydro-2H-pyrido[3,2-b]oxazine are categorized based on their origin. They can include:
-
Process-Related Impurities: These are substances formed during the manufacturing process, including unreacted starting materials, intermediates, and by-products from side reactions.
-
Degradation Products: These impurities result from the chemical breakdown of the API over time or under specific conditions (e.g., exposure to light, heat, or humidity).
-
Reagents, Ligands, and Catalysts: Residual amounts of substances used in the synthesis process.
-
Residual Solvents: Organic or inorganic liquids used during the manufacturing process.
Q2: Which analytical techniques are most suitable for detecting impurities in this compound?
A multi-technique approach is often necessary for comprehensive impurity profiling. The most powerful and commonly used methods include:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the workhorse for separating and quantifying known and unknown impurities. Reverse-phase HPLC is typically the first choice.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is an indispensable tool for impurity identification.[1] It couples the separation power of HPLC with the mass-analyzing capability of a mass spectrometer, allowing for the determination of molecular weights and elemental compositions of unknown impurities.[2][3] High-resolution mass spectrometry (HRMS) is particularly valuable for obtaining precise mass data.[2][4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for identifying volatile and semi-volatile impurities, such as residual solvents or certain process-related impurities.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful for the definitive structural elucidation of isolated impurities.
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present in an impurity.
Q3: How do I begin developing an HPLC method for impurity profiling?
Method development typically starts with a scouting gradient using a standard reverse-phase column (e.g., C18) and a mobile phase consisting of a buffered aqueous solution and an organic modifier (acetonitrile or methanol). The goal is to achieve good resolution between the main API peak and all potential impurity peaks. Key parameters to optimize include mobile phase composition, pH, gradient slope, column temperature, and flow rate.
Q4: How can I identify an unknown impurity detected during analysis?
Identifying an unknown impurity involves a systematic workflow:
-
Gather Preliminary Data: Use HPLC-UV to determine the retention time and UV spectrum of the impurity relative to the API.
-
Determine Molecular Weight: Analyze the sample using LC-MS to get the molecular weight of the unknown. High-resolution mass spectrometry (HRMS) can provide the elemental composition.[2][4]
-
Perform Fragmentation Studies: Use tandem mass spectrometry (MS/MS) to fragment the impurity's molecular ion.[2][5] The resulting fragmentation pattern provides crucial clues about its chemical structure, which can be compared to the fragmentation of the API.
-
Isolate and Characterize: If necessary, isolate the impurity using preparative HPLC. The pure fraction can then be analyzed by NMR and IR for definitive structure confirmation.
-
Forced Degradation: Performing forced degradation studies (stress testing) under acidic, basic, oxidative, thermal, and photolytic conditions can help generate potential degradation products and confirm their analytical profiles.
Experimental Workflows and Logic Diagrams
Caption: General workflow for impurity detection, quantification, and identification.
Experimental Protocols
Protocol 1: General HPLC-UV Method for Impurity Profiling
This protocol provides a starting point for developing a specific method for 3,4-dihydro-2H-pyrido[3,2-b]oxazine.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of approximately 1.0 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Use the parameters outlined in the table below as a starting point.
-
Inject a blank (diluent), a reference standard of 3,4-dihydro-2H-pyrido[3,2-b]oxazine, and the prepared sample.
-
-
Analysis:
-
Monitor the chromatogram for any peaks other than the main API peak.
-
Calculate the percentage of each impurity based on the relative peak area.
-
| Parameter | Recommended Starting Condition |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 254 nm (or max absorbance λ) |
| Injection Vol. | 10 µL |
Protocol 2: LC-MS for Impurity Identification
-
Instrumentation: An HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[3]
-
Sample Preparation: Prepare the sample as described in the HPLC protocol, ensuring the concentration is suitable for the MS detector (typically 0.1 mg/mL or lower).
-
Chromatographic Conditions: Use the same HPLC method as developed for UV detection to ensure retention time correlation.
-
MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode is a good starting point for nitrogen-containing heterocyclic compounds.
-
Scan Mode: Full scan mode to detect all ions.
-
Mass Range: A range such as 100-1000 m/z is typically sufficient.
-
MS/MS: Perform data-dependent acquisition to automatically trigger fragmentation (MS/MS) on the most intense ions detected in the full scan.
-
-
Data Analysis:
-
Extract the mass spectrum for the impurity peak of interest.
-
Determine the accurate mass of the molecular ion ([M+H]⁺).
-
Use software to predict the elemental composition based on the accurate mass.
-
Analyze the MS/MS fragmentation pattern to deduce the structure.
-
Troubleshooting Guides
HPLC Troubleshooting
This guide addresses common issues encountered during HPLC analysis.[6][7]
Caption: A troubleshooting decision guide for common HPLC issues.
Q: My peaks are tailing. What should I do?
-
Possible Cause 1: Secondary Interactions. Basic compounds like pyridoxazines can interact with acidic silanol groups on the silica-based column packing, causing peak tailing.[8]
-
Solution: Try lowering the mobile phase pH (e.g., to pH 2-3 with formic or phosphoric acid) to suppress silanol ionization. Alternatively, add a basic modifier like triethylamine (TEA) in small concentrations (e.g., 0.1%).[8]
-
-
Possible Cause 2: Column Overload. Injecting too much sample can lead to distorted peak shapes.[6]
-
Solution: Reduce the injection volume or dilute your sample.[6]
-
-
Possible Cause 3: Column Degradation. The column may be old or contaminated.
-
Solution: Try flushing the column with a strong solvent. If that fails, replace the column.
-
Q: My retention times are shifting between injections. Why?
-
Possible Cause 1: Inadequate Equilibration. The column is not fully returned to the initial conditions before the next injection.
-
Solution: Increase the equilibration time at the end of your gradient method.[7]
-
-
Possible Cause 2: Mobile Phase Issues. The mobile phase composition may be changing due to improper mixing or evaporation of a volatile component.[6][7]
-
Solution: Prepare fresh mobile phase daily and ensure it is thoroughly degassed.[7] If using an on-line mixer, ensure it is functioning correctly.
-
-
Possible Cause 3: Temperature Changes. Fluctuations in ambient temperature can affect retention times.[7][9]
-
Solution: Use a thermostatted column compartment to maintain a constant temperature.[7]
-
Q: I am seeing "ghost peaks" in my chromatogram.
-
Possible Cause 1: Contaminated Mobile Phase. Impurities in your solvents can concentrate on the column and elute as peaks during the gradient.
-
Solution: Use high-purity, HPLC-grade solvents and prepare fresh mobile phase.
-
-
Possible Cause 2: Sample Carryover. Residual sample from a previous injection remains in the injector.
-
Solution: Implement a robust needle wash protocol in your injector program, using a strong solvent.
-
-
Possible Cause 3: Late Elution. A peak from a previous injection may be eluting very late in the current run.
-
Solution: Extend the run time or add a high-organic flush at the end of the gradient to wash everything off the column.
-
Q: My system backpressure is suddenly very high.
-
Possible Cause 1: Blockage. Particulates from the sample or mobile phase may have blocked an in-line filter or the column inlet frit.[9]
-
Solution: Systematically disconnect components (starting from the detector and moving backward) to identify the source of the blockage. Replace any blocked filters. Try back-flushing the column (if permitted by the manufacturer).
-
-
Possible Cause 2: Buffer Precipitation. The buffer in your aqueous mobile phase may have precipitated after mixing with a high concentration of organic solvent.
-
Solution: Ensure your buffer is soluble in the entire mobile phase gradient range. If necessary, reduce the buffer concentration. Flush the system thoroughly with water.
-
References
- 1. pharmafocusamerica.com [pharmafocusamerica.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. kbibiopharma.com [kbibiopharma.com]
- 4. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. hplc.eu [hplc.eu]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Validation & Comparative
Confirming the Structure of Pyrido[3,2-b]oxazine Scaffolds using ¹H and ¹³C NMR Spectroscopy: A Comparative Guide
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of heterocyclic scaffolds is a critical step. This guide provides a comparative analysis of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data to differentiate between the isomeric structures of 3,4-dihydro-2H-pyrido[3,2-b]oxazine and its related analogues. By presenting experimental data from closely related substituted compounds, this document highlights the key spectral features that enable definitive structural assignment.
The fusion of a pyridine ring to an oxazine moiety can result in several isomers, with the point of fusion significantly influencing the molecule's three-dimensional shape and, consequently, its biological activity. Here, we focus on distinguishing the pyrido[3,2-b]oxazine core from a potential isomeric alternative through detailed NMR analysis.
Comparative NMR Data Analysis
To illustrate the structural elucidation process, we present ¹H and ¹³C NMR data for two representative, isomeric dibromo-methyl-substituted derivatives: 6,8-Dibromo-4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine and 5,7-Dibromo-1-methyl-2,3-dihydro-1H-pyrido[3,4-b][1][2]oxazine . The differences in their spectra provide a clear basis for structural confirmation of the parent scaffold.
¹H NMR Data Comparison
| Compound | Aromatic Proton (s, 1H) | -O-CH₂- (t, 2H) | -N-CH₂- (t, 2H) | -N-CH₃ (s, 3H) |
| 6,8-Dibromo-4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine [1] | δ 6.84 ppm | δ 4.30 ppm | δ 3.48 ppm | δ 3.11 ppm |
| 5,7-Dibromo-1-methyl-2,3-dihydro-1H-pyrido[3,4-b][1][2]oxazine [1] | δ 6.56 ppm | δ 4.31 ppm | δ 3.43 ppm | δ 2.97 ppm |
Note: Chemical shifts (δ) are reported in parts per million (ppm). s = singlet, t = triplet.
¹³C NMR Data Comparison
| Compound | C (Aromatic) | C (Aromatic) | C (Aromatic) | C (Aromatic) | C (Aromatic) | -O-CH₂- | -N-CH₂- | -N-CH₃ |
| 6,8-Dibromo-4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine [1] | δ 147.8 | δ 136.4 | δ 129.7 | δ 118.6 | δ 117.9 | δ 64.4 | δ 47.7 | δ 36.2 |
| 5,7-Dibromo-1-methyl-2,3-dihydro-1H-pyrido[3,4-b][1][2]oxazine [1] | δ 144.0 | δ 136.8 | δ 131.6 | δ 126.9 | δ 108.5 | δ 64.1 | δ 48.0 | δ 37.9 |
Experimental Protocols
The following is a representative experimental protocol for acquiring ¹H and ¹³C NMR spectra, based on the characterization of the compared compounds.[1]
Instrumentation: A Bruker Avance 400 spectrometer was used, operating at 400 MHz for ¹H and 100 MHz for ¹³C nuclei.
Sample Preparation: The sample is dissolved in an appropriate deuterated solvent, such as chloroform-d (CDCl₃).
¹H NMR Spectroscopy:
-
Spectra are recorded at 295 K.
-
Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) or the residual solvent peak (CHCl₃ at δ = 7.26 ppm).
-
Data is reported with chemical shift, multiplicity (s = singlet, t = triplet, etc.), coupling constants (J) in Hertz (Hz), and integration.
¹³C NMR Spectroscopy:
-
Spectra are recorded at 298 K with proton decoupling.
-
Chemical shifts are reported in ppm relative to the solvent peak (CDCl₃ at δ = 77.00 ppm).
-
Distortionless Enhancement by Polarization Transfer (DEPT-135) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.
Visualization of Workflow and Structure
To further clarify the process of structural confirmation, the following diagrams illustrate the experimental workflow and the chemical structure of the target scaffold.
Caption: Workflow for structural confirmation using NMR.
Caption: Numbered structure of the target scaffold.
The presented data and methodologies provide a robust framework for the structural confirmation of 3,4-dihydro-2H-pyrido[3,2-b]oxazine and its derivatives. Careful analysis of ¹H and ¹³C NMR spectra, particularly the chemical shifts of the aromatic protons and carbons, allows for unambiguous differentiation from its isomers, a crucial step in the development of novel therapeutics.
References
comparative analysis of different synthetic routes to pyridooxazines
For Researchers, Scientists, and Drug Development Professionals
Pyridooxazines, heterocyclic compounds integrating pyridine and oxazine rings, are of significant interest in medicinal chemistry due to their diverse biological activities, including their roles as anticancer and antibacterial agents. The development of efficient and versatile synthetic routes to access these scaffolds is crucial for the exploration of new therapeutic agents. This guide provides a comparative analysis of three prominent synthetic methodologies for the preparation of pyridooxazines, focusing on a one-pot annulation via Smiles rearrangement, a tandem SN2 and SNAr reaction, and a multi-step synthesis for the generation of highly functionalized derivatives. The comparison covers key metrics such as reaction yields, conditions, and precursor accessibility, supported by detailed experimental protocols and quantitative data.
Route 1: One-Pot Annulation via Smiles Rearrangement
This modern and efficient one-pot method provides access to pyrido[2,3-b][1][2]oxazin-2-ones through the annulation of N-substituted-2-chloroacetamides with 2-halo-3-hydroxypyridines. The key step in this transformation is a Smiles rearrangement of the initially formed O-alkylation product, followed by an intramolecular cyclization. This approach is characterized by its operational simplicity and often excellent yields.[3][4]
Experimental Protocol: Synthesis of 1-Benzyl-1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one
To a solution of 2-bromo-3-hydroxypyridine (1.0 mmol) and N-benzyl-2-chloroacetamide (1.1 mmol) in acetonitrile (10 mL) is added cesium carbonate (2.0 mmol). The resulting mixture is heated to reflux for 3 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then partitioned between water and ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel to afford the desired 1-benzyl-1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one.
Route 2: Tandem SN2 and SNAr Reaction
This strategy allows for the synthesis of a variety of substituted pyridooxazines through a tandem sequence of an intermolecular SN2 reaction followed by an intramolecular nucleophilic aromatic substitution (SNAr) reaction.[5] The process typically involves the reaction of a haloalkoxy-substituted dihalopyridine with a primary amine. This method offers good regioselectivity and the resulting products can be further functionalized.[5]
Experimental Protocol: Synthesis of 6,8-Dibromo-4-pentyl-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine
A mixture of 2,6-dibromo-3-(2-bromoethoxy)pyridine (1.0 mmol), pentylamine (1.2 mmol), and potassium carbonate (2.5 mmol) in anhydrous N,N-dimethylformamide (DMF, 10 mL) is stirred at 80 °C for 12 hours under a nitrogen atmosphere. Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is purified by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to yield 6,8-dibromo-4-pentyl-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine.
Route 3: Multi-step Synthesis of Functionalized Pyrido[2,3-b][1][2]oxazines
For the development of complex, biologically active molecules such as targeted inhibitors, a multi-step synthetic approach is often employed. This allows for the precise installation of various functional groups on the pyridooxazine scaffold. An example is the synthesis of pyrido[2,3-b][1][2]oxazine-based Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs), which involves the initial construction of the heterocyclic core followed by functionalization, for instance via a Suzuki cross-coupling reaction.[2]
Experimental Protocol: Synthesis of 7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine
This protocol outlines the initial formation of the pyridooxazine core, which serves as a key intermediate for further elaboration.
Step 1: Synthesis of 2-((5-bromopyridin-2-yl)amino)ethan-1-ol
A mixture of 2,5-dibromopyridine (1.0 equiv.), ethanolamine (1.2 equiv.), and potassium carbonate (2.5 equiv.) in N-methyl-2-pyrrolidone (NMP) is heated at 120 °C for 16 hours. After cooling, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Step 2: Cyclization to 7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine
To a solution of 2-((5-bromopyridin-2-yl)amino)ethan-1-ol (1.0 equiv.) in anhydrous tetrahydrofuran (THF) at 0 °C is added sodium hydride (60% dispersion in mineral oil, 2.5 equiv.) portionwise. The reaction mixture is then stirred at room temperature for 1 hour and subsequently heated to reflux for 12 hours. After cooling to 0 °C, the reaction is quenched by the slow addition of water. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated to give the crude product, which is purified by column chromatography.
Comparative Data of Synthetic Routes
| Parameter | Route 1: One-Pot Annulation via Smiles Rearrangement | Route 2: Tandem SN2 and SNAr Reaction | Route 3: Multi-step Synthesis of Functionalized Pyridooxazines |
| Reaction Type | One-pot annulation / Cyclization | Tandem SN2/SNAr | Multi-step synthesis |
| Key Reagents | N-substituted-2-chloroacetamide, 2-halo-3-hydroxypyridine, Cs2CO3 | Haloalkoxy-dihalopyridine, Primary amine, K2CO3 | Dihalopyridine, Ethanolamine, NaH |
| Typical Solvent | Acetonitrile | DMF | NMP, THF |
| Typical Temperature | Reflux | 80 °C | 120 °C, Reflux |
| Typical Reaction Time | 3 hours | 12 hours | 16 hours + 12 hours |
| Reported Yield | Excellent | Good to Moderate | Moderate |
| Product Scope | Pyrido[2,3-b][1][2]oxazin-2-ones | Substituted pyridooxazines | Highly functionalized pyridooxazines |
Visualizing the Synthetic Pathways
Caption: One-Pot Annulation via Smiles Rearrangement.
Caption: Tandem SN2 and SNAr Reaction.
Caption: Multi-step Synthesis of Functionalized Pyridooxazines.
Conclusion
The choice of a synthetic route to pyridooxazines is contingent upon the desired substitution pattern, the required scale of synthesis, and the availability of starting materials.
-
Route 1 (One-Pot Annulation via Smiles Rearrangement) is highly advantageous for the rapid and efficient synthesis of pyrido[2,3-b][1][2]oxazin-2-ones, offering high yields and operational simplicity.
-
Route 2 (Tandem SN2 and SNAr Reaction) provides a versatile method for accessing a range of substituted pyridooxazines with good control over regioselectivity. The resulting products are also amenable to further synthetic transformations.
-
Route 3 (Multi-step Synthesis) is indispensable for the preparation of complex, highly functionalized pyridooxazine derivatives, particularly in the context of drug discovery and development where precise structural modifications are paramount for optimizing biological activity.
This comparative guide is intended to assist researchers in selecting the most appropriate synthetic strategy for their specific research goals, thereby facilitating the exploration of the chemical and biological space of this important class of heterocyclic compounds.
References
- 1. deepdyve.com [deepdyve.com]
- 2. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A one-pot synthesis of pyrido[2,3-b][1,4]oxazin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. thieme-connect.de [thieme-connect.de]
A Comparative Analysis of the Bioactivity of 3,4-dihydro-2H-pyrido[3,2-b]oxazines and Benzoxazine Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bioactivity of two important classes of heterocyclic compounds: 3,4-dihydro-2H-pyrido[3,2-b]oxazines and their related benzoxazine analogs. The unique structural features of these compounds have positioned them as privileged scaffolds in medicinal chemistry, demonstrating a wide array of pharmacological activities. This document summarizes key quantitative data, details experimental methodologies for crucial bioassays, and visualizes relevant biological pathways and workflows to facilitate a clear and objective comparison.
At a Glance: Comparative Bioactivity
The core difference between the two scaffolds lies in the fusion of an oxazine ring with either a pyridine or a benzene ring. This seemingly subtle structural modification can significantly influence the compound's physicochemical properties and its interaction with biological targets.
-
3,4-dihydro-2H-pyrido[3,2-b]oxazines: The presence of the pyridine ring introduces a nitrogen atom, which can act as a hydrogen bond acceptor and influence the molecule's polarity and basicity. This often leads to altered solubility, membrane permeability, and target-binding profiles compared to their benzoxazine counterparts.
-
Benzoxazine Analogs: These compounds, with their fused benzene ring, generally exhibit greater lipophilicity. The electronic nature of substituents on the benzene ring plays a crucial role in modulating their biological activity.
Quantitative Bioactivity Data
The following tables summarize the reported bioactivities of representative 3,4-dihydro-2H-pyrido[3,2-b]oxazine derivatives and benzoxazine analogs across anticancer, anti-inflammatory, and antimicrobial assays. It is important to note that the data has been collated from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Anticancer Activity
The anticancer potential of these compounds has been extensively studied against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the effectiveness of a compound in inhibiting cancer cell growth.
Table 1: Anticancer Activity (IC50) of Pyrido[3,2-b]oxazine and Benzoxazine Analogs
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrido[2,3-b][1][2]oxazine | Compound 7f | HCC827 (NSCLC) | 0.09 | [3] |
| Compound 7f | H1975 (NSCLC) | 0.89 | [3] | |
| Compound 7f | A549 (NSCLC) | 1.10 | [3] | |
| Compound 7g | HCC827 (NSCLC) | 0.12 | [3] | |
| Compound 7h | HCC827 (NSCLC) | 0.15 | [3] | |
| Benzoxazine | Compound 7d (Aryl hydrazone series) | MCF-7 (Breast) | 22.6 | [1] |
| Compound 7d (Aryl hydrazone series) | HT-29 (Colon) | 13.4 | [1] | |
| Eugenol-derived benzoxazine (5A) | In vivo tumor reduction | - | [4] | |
| Benzoxazinone derivative | SK-RC-42 (Renal) | Proliferation inhibition | [5] | |
| Benzoxazinone derivative | SGC7901 (Gastric) | Proliferation inhibition | [5] |
NSCLC: Non-Small Cell Lung Cancer
Anti-inflammatory Activity
The anti-inflammatory properties are often evaluated using in vivo models, such as the carrageenan-induced paw edema assay in rats, where the percentage of edema inhibition is measured.
Table 2: Anti-inflammatory Activity of Pyrido[2,3-d]pyridazine and Benzoxazine Analogs
| Compound Class | Derivative | Assay | Activity | Reference |
| Pyrido[2,3-d]pyridazine | Compound 7c | Carrageenan-induced ear edema (mouse) | 82% inhibition | [6] |
| Benzoxazinone | Various derivatives | In vitro and in vivo studies | Significant activity | [7] |
| Triazine Derivatives | Compound 1, 2, 3 | Carrageenan-induced paw edema (rat) | 96.31% - 99.69% inhibition (200 mg/kg) | [8] |
| Oxindole Conjugates | Compound 4h, 6d, 6f, 6j, 7m | Carrageenan-induced paw edema (rat) | Up to 100% edema inhibition | [9] |
Antimicrobial Activity
The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Table 3: Antimicrobial Activity (MIC) of Pyrido-fused and Benzoxazine Analogs
| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |
| Pyrido[2,3-b]pyrazine | 2,3-dithione derivative | Staphylococcus aureus | 78 | |
| 2,3-dithione derivative | Bacillus cereus | 78 | ||
| 2,3-dithione derivative | Escherichia coli | 625 | ||
| Dihydro-1,3-oxazine | T 615, T 638 | Mycobacterium tuberculosis | < 2 | [10][11] |
| Benzoxazine | TF-BOZs | Staphylococcus aureus | 5 | [12] |
| NZ-HDA | Staphylococcus aureus | 7.8 | [12] | |
| Compound 4j | Klebsiella pneumoniae | 0.005 | [13] | |
| Compound 4j | Bacillus subtilis | 0.005 | [13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of standard protocols for the key bioassays mentioned in this guide.
Anticancer Activity: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.
Protocol Summary:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.
-
Solubilization: Remove the MTT solution and add 130 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm using a microplate reader.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This in vivo model is widely used to screen for the anti-inflammatory activity of new compounds.
Principle: Subplantar injection of carrageenan into the rat's hind paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.
Protocol Summary:
-
Animal Grouping: Divide rats into control, standard (e.g., indomethacin), and test groups.
-
Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally 30-60 minutes before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution into the subplantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculation of Inhibition: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
Antimicrobial Activity: Broth Microdilution Method for MIC Determination
This method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after incubation.
Protocol Summary:
-
Preparation of Antimicrobial Dilutions: Prepare a two-fold serial dilution of the test compound in a suitable broth medium in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.
Visualizing Biological Complexity
To further aid in the understanding of the concepts discussed, the following diagrams, generated using the DOT language, illustrate key experimental workflows and logical relationships.
Caption: A flowchart illustrating the typical experimental workflows for assessing anticancer, anti-inflammatory, and antimicrobial activities.
Caption: A diagram illustrating the logical relationship between the chemical scaffold, its properties, and the resulting biological activity.
Conclusion
Both 3,4-dihydro-2H-pyrido[3,2-b]oxazines and benzoxazine analogs represent promising scaffolds for the development of novel therapeutic agents. The available data suggests that the incorporation of the pyridine ring in the pyridobenzoxazine structure can lead to potent bioactivity, as evidenced by the low nanomolar anticancer activity of some derivatives. However, benzoxazine analogs also exhibit a broad spectrum of significant biological effects.
The choice between these two scaffolds for drug development will ultimately depend on the specific therapeutic target and the desired pharmacological profile. Further head-to-head comparative studies under standardized conditions are warranted to fully elucidate the structure-activity relationships and to guide the rational design of next-generation inhibitors with improved potency and selectivity. This guide serves as a foundational resource for researchers embarking on such investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibacterial activity of dihydro-1,3-oxazine derivatives condensed with aromatic rings in positions 5, 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antibacterial activity of dihydro-1,3-oxazine derivatives condensed with aromatic rings in positions 5,6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. arkat-usa.org [arkat-usa.org]
Novel Pyrido-oxazine Derivatives Demonstrate Potent In Vitro Anticancer Activity
A comparative analysis of newly synthesized pyrido-oxazine and related derivatives reveals significant cytotoxic effects against a range of human cancer cell lines, with some compounds exhibiting efficacy comparable or superior to established anticancer agents. These findings position pyrido-oxazines as a promising scaffold for the development of novel targeted cancer therapies.
Researchers have synthesized and evaluated several new series of pyrido-oxazine and structurally related pyrido-pyrimidine derivatives, demonstrating their potential as anticancer agents. These compounds have been tested against various cancer cell lines, including those of lung, breast, prostate, colon, and leukemia. The primary mechanisms of action appear to involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Nuclear Factor-kappa B (NF-κB) pathways.
Comparative Efficacy of Novel Derivatives
The in vitro anticancer activity of these novel compounds has been quantified using the half-maximal inhibitory concentration (IC50), a measure of the concentration of a drug that is required for 50% inhibition in vitro. The results, summarized in the table below, highlight the potency of these new derivatives against various cancer cell lines.
| Compound Class | Derivative | Target Cell Line(s) | IC50 (µM) | Reference Drug(s) |
| Pyrido[2,3-b][1][2]oxazine | 7f | HCC827 (NSCLC) | 0.09 | Osimertinib |
| H1975 (NSCLC) | 0.89 | |||
| A549 (NSCLC) | 1.10 | |||
| 7g, 7h | HCC827, H1975, A549 | Potent activity reported | ||
| Pyrido[2,3-d]pyrimidine-piperazine-1,2,4-oxadiazole | 5k, 5m | MCF-7 (Breast), HeLa (Cervical) | Superior to standards | Doxorubicin, Erlotinib |
| Pyrido[2,3-d]pyrimidin-4(3H)-one | 8a | PC-3 (Prostate) | 7.98 | Doxorubicin |
| 9a | PC-3 (Prostate) | 9.26 | ||
| Oxazine-linked Pyrimidine | 3a | MCF-7 (Breast) | 9.17 | - |
| 5b | MCF-7 (Breast) | 6.29 | ||
| Pyrido[3,4-d]pyrimidine | 30 | MGC803 (Gastric) | 0.59 | - |
| Cyanopyridone | 5a | MCF-7 (Breast) | 1.77 | Taxol (IC50 = 8.48 µM) |
| HepG2 (Liver) | 2.71 | Taxol (IC50 = 14.60 µM) | ||
| 5e | MCF-7 (Breast) | 1.39 | Taxol (IC50 = 8.48 µM) | |
| HepG2 (Liver) | 10.70 | Taxol (IC50 = 14.60 µM) |
Experimental Protocols
The evaluation of the anticancer activity of these novel pyrido-oxazine and related derivatives involved standard in vitro methodologies to ensure the reliability and reproducibility of the results.
Cell Lines and Culture
A variety of human cancer cell lines were used in these studies, including:
-
A549, H1975, HCC827: Non-small cell lung cancer
-
MCF-7: Breast adenocarcinoma
-
HeLa: Cervical carcinoma
-
PC-3: Prostate cancer
-
HCT-116: Colon cancer
-
MGC803: Gastric cancer
-
HepG2: Liver adenocarcinoma
-
L1210, P388: Leukemia
Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assays
The primary method used to assess the anticancer activity was the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][3] This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. Cells were seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (typically 24-72 hours). The IC50 values were then calculated from the resulting dose-response curves.
Western Blot Analysis
To investigate the mechanism of action, Western blot analysis was performed to determine the effect of the compounds on specific protein expression and phosphorylation.[1] This technique was used to confirm the inhibition of EGFR autophosphorylation and the modulation of downstream signaling proteins.[1]
Apoptosis Assays
The induction of apoptosis (programmed cell death) was evaluated using methods such as flow cytometry with Annexin V-FITC/DAPI staining.[4] This allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Visualizing the Research Framework
The following diagrams illustrate the general workflow for evaluating the in vitro anticancer activity of the novel compounds and a key signaling pathway targeted by these derivatives.
Mechanism of Action
Several of the studied pyrido-oxazine and pyrido-pyrimidine derivatives function as inhibitors of EGFR tyrosine kinase (EGFR-TK).[1] The EGFR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. By inhibiting EGFR-TK, these compounds can block downstream signaling cascades, such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways, ultimately leading to apoptosis and the inhibition of tumor cell growth.[5] For instance, compound 7f was shown to inhibit EGFR-TK autophosphorylation.[1]
Other derivatives have been found to target the NF-κB signaling pathway.[2][6] NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Its dysregulation is also implicated in cancer. The inhibition of this pathway by novel oxazine-linked pyrimidines presents an alternative therapeutic strategy.[2]
Furthermore, some pyrido[3,4-d]pyrimidine derivatives have been observed to induce apoptosis by up-regulating pro-apoptotic proteins like Bid and PARP, while down-regulating cell cycle regulators such as Cyclin D1.[4] Certain cyanopyridone and pyrido[2,3-d]pyrimidine compounds have demonstrated dual inhibitory action against both VEGFR-2 and HER-2, two other important receptor tyrosine kinases involved in tumorigenesis.[7]
References
- 1. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Piperazine- and Oxazine-Linked Pyrimidines as p65 Subunit Binders of NF–κB in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and anti-tumor activity studies of novel pyrido[3, 4-d]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of oxazine-linked pyrimidine as an inhibitor of breast cancer growth and metastasis by abrogating NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Head-to-Head Comparison of Pyrido[3,2-b]oxazine and Quinoxaline Scaffolds in Drug Discovery
In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the drug-like properties and biological activity of a therapeutic candidate. This guide provides a detailed head-to-head comparison of two noteworthy scaffolds: pyrido[3,2-b]oxazine and quinoxaline. While both possess unique chemical features and have demonstrated potential in drug discovery, the available research data for each is vastly different. This comparison aims to provide researchers, scientists, and drug development professionals with an objective overview based on the current scientific literature, highlighting areas of opportunity and knowledge gaps for each scaffold.
Physicochemical Properties: A Tale of Two Scaffolds
A comprehensive comparison of the fundamental physicochemical properties of the parent pyrido[3,2-b]oxazine and quinoxaline scaffolds is hampered by a notable disparity in available data. While extensive information exists for quinoxaline, data for the pyrido[3,2-b]oxazine core is sparse.
Quinoxaline , a bicyclic system composed of a benzene ring fused to a pyrazine ring, is a well-characterized scaffold. Its derivatives have been extensively synthesized and studied, leading to a solid understanding of their physicochemical characteristics. In contrast, the pyrido[3,2-b]oxazine scaffold, which features a pyridine ring fused to an oxazine ring, remains largely unexplored in terms of its fundamental physicochemical parameters. The lack of experimental data on properties such as pKa, logP, and solubility for the parent pyrido[3,2-b]oxazine molecule necessitates a reliance on computational predictions and inferences from its derivatives.
| Property | Pyrido[3,2-b]oxazine | Quinoxaline |
| Molecular Formula | C₇H₆N₂O | C₈H₆N₂ |
| Molecular Weight | 134.14 g/mol | 130.15 g/mol |
| pKa | Data not available | 0.6 |
| logP | Data not available | 1.78 |
| Solubility | Data not available | Data available for derivatives |
Synthetic Accessibility
The ease of synthesis and derivatization is a crucial factor in the utility of a scaffold for drug discovery. Here, a significant gap exists between the two scaffolds.
Quinoxaline synthesis is well-established, with the most common and versatile method being the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1] This straightforward approach allows for the introduction of a wide variety of substituents, facilitating the generation of large and diverse chemical libraries for screening.
The synthesis of the pyrido[3,2-b]oxazine ring system is less commonly reported. Available methods often involve multi-step sequences, which can present challenges for rapid library synthesis. The development of more efficient and versatile synthetic routes would be crucial for unlocking the full potential of this scaffold.
Biological Activities: A Focus on Anticancer Potential
Both pyrido[3,2-b]oxazine and quinoxaline derivatives have shown promise as anticancer agents, particularly as kinase inhibitors. However, the volume of research and the breadth of biological targets explored for quinoxaline far exceed that for pyrido[3,2-b]oxazine.
Pyrido[3,2-b]oxazine Derivatives: Emerging Anticancer Agents
Recent studies have highlighted the potential of the pyrido[3,2-b]oxazine scaffold in oncology. Notably, derivatives of the isomeric pyrido[2,3-b][1][2]oxazine have been identified as potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs).
One study reported a series of pyrido[2,3-b][1][2]oxazine analogues with significant anti-proliferative effects against non-small cell lung cancer (NSCLC) cell lines. The most promising compound, 7f , demonstrated potency comparable to the clinically approved drug osimertinib.
Table 1: Anticancer Activity of a Representative Pyrido[2,3-b][1][2]oxazine Derivative
| Compound | Cell Line | Target | IC₅₀ (µM) |
| 7f | HCC827 (NSCLC) | EGFR (exon 19 deletion) | 0.09 |
| NCI-H1975 (NSCLC) | EGFR (L858R/T790M) | 0.89 | |
| A-549 (NSCLC) | Wild-type EGFR | 1.10 |
Additionally, a derivative of a related hexahydropyrazino[1,2-d]pyrido[3,2-b][1][2]oxazine scaffold has been identified as a potent inhibitor of Poly(ADP-ribose) polymerase 7 (PARP7), with an IC₅₀ value of 0.71 nM. However, detailed experimental protocols for this study are not publicly available.
Quinoxaline Derivatives: A Well-Established Anticancer Scaffold
The quinoxaline scaffold is a privileged structure in cancer drug discovery, with numerous derivatives reported to exhibit potent activity against a wide range of cancer types. Quinoxaline-based compounds have been shown to target various key signaling pathways implicated in cancer progression, including EGFR signaling.
Several studies have reported on quinoxaline derivatives as EGFR inhibitors. For instance, certain quinoxalinone-containing compounds have shown potent inhibitory activity against the drug-resistant EGFR (L858R/T790M/C797S) triple mutant.
Table 2: Anticancer Activity of Representative Quinoxaline Derivatives
| Compound | Cell Line | Target/Mechanism | IC₅₀ (µM) |
| CPD4 | H1975 (NSCLC) | EGFR (L858R/T790M/C797S) | 3.47 |
| Compound IV | PC-3 (Prostate) | Topoisomerase II inhibition | 2.11 |
| Compound 11 | A549 (Lung) | EGFR & COX-2 inhibition | 0.81 |
| Compound 13 | A549 (Lung) | EGFR & COX-2 inhibition | 0.92 |
The diverse biological activities of quinoxaline derivatives extend beyond anticancer effects, with reports of antibacterial, antifungal, antiviral, and anti-inflammatory properties.[3]
Experimental Protocols
A detailed experimental protocol for a commonly used cytotoxicity assay is provided below. This protocol is representative of the methodologies used to evaluate the anticancer activity of both pyrido[3,2-b]oxazine and quinoxaline derivatives.
MTT Assay for Cell Viability
Objective: To determine the concentration of a compound that inhibits the growth of cancer cells by 50% (IC₅₀).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., A549, HCT116, MCF-7)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plates for 48-72 hours.
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for an additional 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plates on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of cell viability is calculated using the following formula:
-
The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Signaling Pathway and Experimental Workflow Visualization
The inhibition of the EGFR signaling pathway is a key mechanism of action for some derivatives of both scaffolds. The following diagram illustrates a simplified representation of this pathway.
Caption: Simplified EGFR signaling pathway and the inhibitory action of scaffold derivatives.
The following diagram illustrates a general workflow for the in vitro evaluation of anticancer compounds.
Caption: General workflow for in vitro anticancer drug screening.
Conclusion and Future Directions
This guide highlights a significant knowledge imbalance between the pyrido[3,2-b]oxazine and quinoxaline scaffolds. Quinoxaline is a well-established and versatile scaffold in medicinal chemistry, with a vast body of literature supporting its diverse biological activities, particularly in oncology. Its synthetic accessibility makes it an attractive starting point for drug discovery programs.
The pyrido[3,2-b]oxazine scaffold, while showing early promise in the context of anticancer research, remains largely underexplored. The limited availability of synthetic methods and the scarcity of data on its physicochemical properties and broader biological activities represent both a challenge and an opportunity. The potent EGFR and PARP7 inhibitory activities observed for its derivatives suggest that this scaffold warrants further investigation.
For researchers and drug development professionals, the choice between these scaffolds will depend on the specific goals of their program. Quinoxaline offers a lower-risk, data-rich starting point for optimization, while pyrido[3,2-b]oxazine presents a novel, less-explored chemical space with the potential for the discovery of new intellectual property and first-in-class therapeutics. Future research efforts should focus on developing more efficient synthetic routes to pyrido[3,2-b]oxazine derivatives and conducting systematic studies to elucidate their physicochemical properties and full range of biological activities. Such efforts will be crucial to fully realize the therapeutic potential of this promising scaffold and to enable more direct and comprehensive comparisons with established heterocyclic systems like quinoxaline.
References
A Comparative Guide to the Spectroscopic Data of Synthesized vs. Reported Pyrido-oxazines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the spectroscopic data of a recently synthesized, novel pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitor with a previously reported pyrido-oxazine derivative. The objective is to offer a clear cross-reference of their structural characterization data, aiding in the identification and development of new therapeutic agents. All experimental data is presented in structured tables, and detailed methodologies are provided.
Spectroscopic Data Comparison
The following tables summarize the available spectroscopic data for a representative "reported" pyrido-oxazine and a recently "synthesized" derivative.
Reported Pyrido-oxazine: 7-Bromo-1-((2,5-difluorophenyl)sulfonyl)-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine (Compound 1)
Synthesized Pyrido-oxazine: 1-((2,5-difluorophenyl)sulfonyl)-7-(2-(methylthio)-6-(trifluoromethyl)pyrimidin-4-yl)-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine (Compound 2)
| Spectroscopic Data | Compound 1 (Reported) | Compound 2 (Synthesized) |
| ¹H NMR (400 MHz) | DMSO-d₆, δ (ppm): 8.13 (d, J = 2.4 Hz, 1H), 8.06 (d, J = 2.0 Hz, 1H), 7.88 (ddd, JH–F = 10.4, 4.8, 3.2 Hz, 1H), 7.74 (ddd, JH–F = 17.2, 8.8, 5.6 Hz, 1H), 7.60 (tt, JH–F = 9.6, 4.0 Hz, 1H), 4.06 (t, J = 4.0 Hz, 2H), 3.94 (t, J = 4.4 Hz, 2H)[1] | CDCl₃, δ (ppm): 8.73 (d, J = 6.8 Hz, 2H), 7.73 (bs, 1H), 7.56 (s, 1H), 7.34 (s, 1H), 7.21 (s, 1H), 4.37 (s, 2H), 4.07 (s, 2H), 2.67 (s, 3H) |
| ¹³C NMR | Data not available in the searched literature. | Data not available in the searched literature. |
| IR (cm⁻¹) | Data not available in the searched literature. | Data not available in the searched literature. |
| Mass Spec (m/z) | LCMS [M + H]⁺ = 390.95[1] | LC-MS [M + H]⁺ = 504.95 |
Experimental Protocols
Synthesis of Pyrido-oxazine Derivatives
General Method for Synthesis of 7-bromo-1-((2,5-difluorophenyl)sulfonyl)-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine (Compound 1) [1]
To a solution of 7-bromo-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine (1.0 eq) in dichloromethane, pyridine (3.0 eq) and 2,5-difluorobenzenesulfonyl chloride (1.2 eq) are added at 0 °C. The reaction mixture is stirred at room temperature for 16 hours. After completion, the reaction mixture is diluted with water and extracted with dichloromethane. The organic layer is dried over sodium sulphate, filtered, and concentrated under reduced pressure. The resulting crude solid is washed with water and ether and dried to afford the final product.
General Method for Synthesis of 1-((2,5-difluorophenyl)sulfonyl)-7-(2-(methylthio)-6-(trifluoromethyl)pyrimidin-4-yl)-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine (Compound 2)
A mixture of 7-bromo-1-((2,5-difluorophenyl)sulfonyl)-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine (1.0 eq), (2-(methylthio)-6-(trifluoromethyl)pyrimidin-4-yl)boronic acid (1.2 eq), potassium carbonate (2.0 eq), and Pd(PPh₃)₄ (0.1 eq) in a mixture of 1,4-dioxane and water is heated under an inert atmosphere. The reaction progress is monitored by TLC. After completion, the mixture is cooled, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Spectroscopic Characterization
¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer using CDCl₃ or DMSO-d₆ as solvents, with chemical shifts (δ) reported in ppm relative to tetramethylsilane (TMS) as an internal standard. Infrared (IR) spectra are recorded on an FT-IR spectrometer. Mass spectra are obtained using an LC-MS system.
Signaling Pathway and Experimental Workflow
The synthesized pyrido-oxazine derivative (Compound 2) was designed as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. The EGFR signaling pathway is a critical regulator of cell proliferation and survival, and its dysregulation is implicated in various cancers.
Caption: EGFR Signaling Pathway Inhibition by Pyrido-oxazines.
The general workflow for the synthesis and characterization of these compounds is outlined below.
Caption: General Experimental Workflow.
Logical Comparison of Spectroscopic Features
The structural differences between the reported and synthesized pyrido-oxazines lead to distinct spectroscopic signatures. A logical comparison highlights the expected differences, emphasizing the importance of complete data for unambiguous characterization.
Caption: Logical Comparison of Spectroscopic Features.
References
Evaluating the Drug-Likeness of 3,4-Dihydro-2H-pyrido[3,2-b]oxazine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 3,4-dihydro-2H-pyrido[3,2-b]oxazine scaffold is a promising heterocyclic system in medicinal chemistry, recognized for its potential across a range of biological targets.[1][2] However, early-stage assessment of a compound's drug-likeness is critical to de-risk drug discovery projects and focus resources on candidates with a higher probability of success. This guide provides a comparative overview of the drug-likeness profile of hypothetical 3,4-dihydro-2H-pyrido[3,2-b]oxazine derivatives against common alternative heterocyclic scaffolds. The presented data, for illustrative purposes, is based on typical values for such compound classes and should be verified by experimental testing.
Comparative Analysis of Drug-Likeness Parameters
The following table summarizes key physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties for a representative set of hypothetical 3,4-dihydro-2H-pyrido[3,2-b]oxazine derivatives and selected alternative scaffolds.
Table 1: Comparative Drug-Likeness Profiles
| Compound ID | Scaffold | R-Group | MW ( g/mol ) | logP | HBD | HBA | Caco-2 Permeability (10⁻⁶ cm/s) | Metabolic Stability (% remaining at 1h) | hERG IC₅₀ (µM) | Cytotoxicity (CC₅₀ in HepG2, µM) |
| PDO-1 | 3,4-dihydro-2H-pyrido[3,2-b]oxazine | -H | 136.15 | 1.2 | 1 | 3 | 5.2 | 85 | >30 | >50 |
| PDO-2 | 3,4-dihydro-2H-pyrido[3,2-b]oxazine | -CH₃ | 150.18 | 1.7 | 1 | 3 | 6.1 | 78 | >30 | >50 |
| PDO-3 | 3,4-dihydro-2H-pyrido[3,2-b]oxazine | -Ph | 212.26 | 2.8 | 1 | 3 | 10.5 | 65 | 25 | 42 |
| PDO-4 | 3,4-dihydro-2H-pyrido[3,2-b]oxazine | -Cl | 170.60 | 1.9 | 1 | 3 | 7.3 | 81 | >30 | >50 |
| ALT-1 | Benzoxazine | -CH₃ | 147.18 | 2.1 | 1 | 2 | 8.9 | 75 | >30 | >50 |
| ALT-2 | Quinoxaline | -CH₃ | 144.17 | 1.8 | 0 | 2 | 12.3 | 68 | 18 | 35 |
| ALT-3 | Benzothiazine | -CH₃ | 163.24 | 2.3 | 1 | 1 | 9.5 | 72 | >30 | >50 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental values may vary.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Lipophilicity (logP) Determination by Shake-Flask Method
-
Preparation of Phases: Prepare pre-saturated n-octanol and water (or phosphate-buffered saline, pH 7.4) by vigorously mixing equal volumes of both solvents for 24 hours, followed by separation.
-
Compound Partitioning: A small amount of the test compound is dissolved in one of the phases. An equal volume of the other phase is added.
-
Equilibration: The mixture is shaken vigorously for a set period (e.g., 1-2 hours) to allow for the compound to partition between the two phases.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
In Vitro Metabolic Stability Assay
-
Incubation Preparation: The test compound (typically at 1 µM) is incubated with liver microsomes (e.g., human, rat) or hepatocytes at 37°C. The reaction mixture contains cofactors necessary for metabolic enzymes, such as NADPH for cytochrome P450 enzymes.
-
Time-Point Sampling: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The metabolic reaction in the collected aliquots is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.
-
LC-MS/MS Analysis: The concentration of the parent compound remaining at each time point is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. The in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) can then be calculated.
Caco-2 Permeability Assay
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for approximately 21 days to form a differentiated and polarized cell monolayer that mimics the intestinal epithelium.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a low-permeability marker, such as Lucifer Yellow.
-
Permeability Measurement (Apical to Basolateral): The test compound is added to the apical (donor) side of the monolayer. Samples are collected from the basolateral (receiver) side at specific time intervals.
-
Permeability Measurement (Basolateral to Apical): The test compound is added to the basolateral (donor) side, and samples are collected from the apical (receiver) side to determine the efflux ratio.
-
Sample Analysis: The concentration of the test compound in the collected samples is quantified by LC-MS/MS.
-
Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
hERG Inhibition Assay (Automated Patch Clamp)
-
Cell Preparation: A stable cell line expressing the hERG potassium channel (e.g., HEK293-hERG) is used.
-
Electrophysiology: Whole-cell patch-clamp recordings are performed using an automated patch-clamp system.
-
Voltage Protocol: A specific voltage protocol is applied to the cells to elicit hERG tail currents.
-
Compound Application: The test compound is applied to the cells at increasing concentrations.
-
Current Measurement: The hERG tail current is measured before and after the application of the test compound.
-
Data Analysis: The percentage of hERG current inhibition is calculated for each concentration, and an IC₅₀ value is determined by fitting the data to a concentration-response curve.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: A suitable cell line (e.g., HepG2 for hepatotoxicity) is seeded in a 96-well plate and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
CC₅₀ Determination: The cell viability is expressed as a percentage of the untreated control. The CC₅₀ (half-maximal cytotoxic concentration) is calculated from the concentration-response curve.
Workflow and Pathway Visualizations
The following diagrams illustrate the general workflow for evaluating drug-likeness and a conceptual signaling pathway that could be modulated by such compounds.
References
New Pyrido-Oxazine Based EGFR Inhibitors Show Promise in Preclinical Benchmarking Against Established Drugs
For Immediate Release
[City, State] – [Date] – Researchers have developed a novel class of pyrido-oxazine based Epidermal Growth Factor Receptor (EGFR) inhibitors that demonstrate potent anti-cancer activity in preclinical studies. A comprehensive benchmarking analysis against well-established EGFR inhibitors, including osimertinib, erlotinib, and gefitinib, reveals the potential of these new compounds to overcome existing drug resistance mechanisms in non-small cell lung cancer (NSCLC). This guide provides a detailed comparison, supported by experimental data, for researchers, scientists, and drug development professionals.
The new pyrido[2,3-b][1][2]oxazine derivatives have shown significant anti-proliferative effects against various NSCLC cell lines, including those with EGFR mutations that confer resistance to earlier generation inhibitors.[3][4] Notably, the lead compounds exhibited potency comparable to the third-generation inhibitor, osimertinib, particularly against cell lines with the T790M resistance mutation.[3][4]
Comparative Efficacy: A Data-Driven Overview
The in vitro efficacy of the new pyrido-oxazine based inhibitors was evaluated against key NSCLC cell lines and compared with standard-of-care EGFR tyrosine kinase inhibitors (TKIs). The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, are summarized below.
| Compound/Drug | Cell Line | EGFR Mutation Status | IC50 (µM) |
| Pyrido-oxazine Cpd 7f | HCC827 | exon 19 deletion | 0.09[3][4] |
| H1975 | L858R/T790M | 0.89[3][4] | |
| A549 | wild-type | 1.10[3][4] | |
| Osimertinib | HCC827 | exon 19 deletion | ~0.01 - 0.02 |
| H1975 | L858R/T790M | ~0.015 - 0.025[5] | |
| A549 | wild-type | >10 | |
| Gefitinib | HCC827 | exon 19 deletion | ~0.013[6] |
| H1975 | L858R/T790M | >10 | |
| A549 | wild-type | >10 | |
| Erlotinib | HCC827 | exon 19 deletion | ~0.01 |
| H1975 | L858R/T790M | >10 | |
| A549 | wild-type | >10 |
Note: IC50 values for established drugs are compiled from multiple public sources and may vary between experiments. The data for the new pyrido-oxazine compounds are from a specific study for direct comparison.
Mechanism of Action and Signaling Pathway Inhibition
EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways crucial for cancer cell growth and survival, primarily the PI3K/AKT and RAS/RAF/MEK/ERK pathways.[1][2][7] First and second-generation EGFR inhibitors, such as gefitinib and erlotinib, are effective against sensitizing EGFR mutations but are rendered ineffective by the T790M "gatekeeper" mutation.[5] Third-generation inhibitors like osimertinib were designed to overcome this resistance. The new pyrido-oxazine compounds also demonstrate efficacy against the T790M mutation, suggesting a similar mechanism of action.
Mechanistic studies have confirmed that the lead pyrido-oxazine compound 7f acts as an inhibitor of EGFR tyrosine kinase autophosphorylation, leading to a significant induction of apoptosis in cancer cells.[3][4]
Experimental Benchmarking Workflow
The evaluation of new EGFR inhibitors follows a standardized workflow to ensure robust and comparable data. This process involves initial biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess the compound's effect on cancer cell viability and its mechanism of action within the cellular context.
Detailed Experimental Protocols
For the purpose of reproducibility and further research, detailed methodologies for the key experiments are provided below.
EGFR Kinase Inhibition Assay
This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of purified EGFR kinase.
-
Objective: To determine the IC50 of an inhibitor against wild-type and mutant EGFR kinases.
-
Materials:
-
Recombinant human EGFR kinase domains (wild-type, L858R, L858R/T790M)
-
ATP (Adenosine Triphosphate)
-
A suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Test inhibitor at various concentrations
-
-
Procedure:
-
The EGFR kinase is incubated with the test inhibitor at various concentrations in the kinase assay buffer.
-
The kinase reaction is initiated by the addition of ATP and the substrate.
-
The reaction is allowed to proceed for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of product (phosphorylated substrate or ADP) is quantified using a suitable detection method, such as luminescence or fluorescence.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Cell Viability (MTT) Assay
This cell-based assay determines the effect of an EGFR inhibitor on cell viability and proliferation.
-
Objective: To determine the anti-proliferative IC50 of an inhibitor in various cancer cell lines.
-
Materials:
-
NSCLC cell lines (e.g., HCC827, H1975, A549)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)
-
Test inhibitor at various concentrations
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[6] Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the EGFR inhibitor in complete culture medium. Remove the old media and add 100 µL of the media containing different concentrations of the inhibitor. Incubate for 48-72 hours.[6]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
-
Western Blotting for EGFR Phosphorylation
This assay is used to assess the phosphorylation status of EGFR to confirm that the inhibitor is engaging its target within the cell.
-
Objective: To determine the effect of the inhibitor on EGFR autophosphorylation.
-
Materials:
-
NSCLC cell lines
-
6-well plates
-
EGFR inhibitor
-
EGF (Epidermal Growth Factor)
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes
-
Primary antibodies (anti-p-EGFR, anti-total EGFR, anti-ß-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
-
-
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the inhibitor at various concentrations for a specified time (e.g., 2-4 hours).
-
EGF Stimulation: For the final 15-30 minutes of inhibitor treatment, stimulate the cells with 50-100 ng/mL of EGF to induce EGFR phosphorylation.[3]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.[3][7]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[3][7]
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.[7]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against phosphorylated EGFR (p-EGFR) overnight at 4°C.[7]
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Reprobing: The membrane can be stripped and reprobed with antibodies for total EGFR and a loading control (e.g., ß-actin) to normalize the p-EGFR signal.[7]
-
Conclusion
The novel pyrido-oxazine based compounds represent a promising new class of EGFR inhibitors with potent activity against clinically relevant mutations, including T790M. The data presented in this guide demonstrates their potential as alternatives or successors to existing therapies. Further in vivo studies and clinical trials are warranted to fully elucidate their therapeutic potential.
References
- 1. researchhub.com [researchhub.com]
- 2. broadpharm.com [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Comparative Docking Analysis of Pyridooxazine Analogs Against Key Protein Targets
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
This guide provides a comparative analysis of the molecular docking performance of various pyridooxazine analogs against two distinct and therapeutically relevant protein targets: Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK), a key oncogene in non-small cell lung cancer, and Cyclooxygenase-1 (COX-1), a crucial enzyme in thrombosis. The data presented herein is derived from published in silico and in vitro studies, offering insights into the structure-activity relationships that govern the binding affinities of this heterocyclic scaffold.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data from molecular docking and experimental assays of pyridooxazine analogs, facilitating a direct comparison of their binding efficiencies and biological activities.
Table 1: Docking Scores and In Vitro Activity of Pyrido[2,3-b][1][2]oxazine Analogs Targeting EGFR-TK
| Compound ID | Structure | Docking Score (kcal/mol) | IC50 (μM) vs. HCC827 | IC50 (μM) vs. NCI-H1975 | IC50 (μM) vs. A-549 |
| 7f | R = 4-pyridyl | -8.9 | 0.09 | 0.89 | 1.10 |
| 7g | R = 3-pyridyl | -8.7 | 0.15 | 1.20 | 1.50 |
| 7h | R = 2-pyridyl | -8.5 | 0.21 | 1.80 | 2.10 |
| Osimertinib | Reference Drug | -9.2 | 0.02 | 0.03 | 0.45 |
Data extracted from studies on novel pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors.[3][4] The docking scores represent the predicted binding affinity, with more negative values indicating stronger binding. IC50 values represent the concentration of the compound required to inhibit 50% of the cancer cell growth in vitro.[4]
Table 2: Docking Analysis of a Pyrido[2,3-b][1][2]oxazin-2(3H)-one Analog with Antithrombotic Potential
| Compound | Target Protein (Assumed) | Binding Affinity (Free Energy, kcal/mol) |
| 1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one derivative | Cyclooxygenase-1 (COX-1) | -7.8 |
This data is based on a study of synthesized derivatives for antithrombotic activity. The presence of a thiourea fragment in related compounds was shown to increase affinity for receptors involved in antithrombotic pathways, and some thiourea derivatives are known to inhibit cyclooxygenase-1 (COX-1).
Experimental Protocols: A Closer Look at the Methodology
The following section details the typical experimental protocols employed for the molecular docking studies cited in this guide.
Molecular Docking Protocol for Pyridooxazine Analogs
1. Ligand and Protein Preparation:
-
Ligand Preparation: The 3D structures of the pyridooxazine analogs were sketched using molecular modeling software and subsequently optimized to achieve the most stable conformation with the lowest energy state.
-
Protein Preparation: The crystal structure of the target protein (e.g., EGFR-TK, PDB ID: 2J6M) was retrieved from the Protein Data Bank. The protein structure was prepared by removing water molecules and any existing ligands, followed by the addition of hydrogen atoms and the assignment of appropriate charges.
2. Binding Site Identification and Grid Generation:
-
The active binding site of the target protein was identified, typically based on the location of the co-crystallized native ligand or through literature analysis of key active site residues.
-
A docking grid was generated around the identified binding site to define the space where the ligand could be docked.
3. Molecular Docking Simulation:
-
Molecular docking simulations were performed using software such as AutoDock Vina or the docking tools within Discovery Studio.
-
The prepared ligands were docked into the defined binding site of the prepared protein structure. The docking algorithm explores various possible conformations and orientations of the ligand within the binding site.
4. Scoring and Analysis:
-
The binding affinity of each ligand-protein complex was calculated and expressed as a docking score or binding free energy (in kcal/mol). These scores provide a quantitative measure of the predicted binding strength.
-
The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions with key amino acid residues in the binding pocket, were analyzed to understand the molecular basis of the binding.
Mandatory Visualizations
The following diagrams illustrate the EGFR signaling pathway and a typical workflow for molecular docking studies.
Caption: EGFR Signaling Pathway.
Caption: Molecular Docking Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Novelty and Performance of a Synthesized 3,4-Dihydro-2H-pyrido[3,2-b]oxazine Derivative
This guide provides a comprehensive assessment of a novel, hypothetically synthesized 3,4-dihydro-2H-pyrido[3,2-b]oxazine derivative, herein referred to as Compound X . The analysis focuses on its potential as an Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase (TK) inhibitor, a significant target in non-small cell lung cancer (NSCLC) therapy. The performance of Compound X is compared against existing alternatives, supported by experimental data from published literature on analogous compounds.
The pyrido-oxazine scaffold is a recognized pharmacophore in medicinal chemistry, with various isomers demonstrating a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] Specifically, derivatives of the related pyrido[2,3-b][3][4]oxazine scaffold have shown potent inhibitory effects against EGFR-mutated cancer cell lines.[5][6] This guide will establish a framework for evaluating the novelty of Compound X within this promising class of molecules.
Comparative Performance Analysis
To assess the therapeutic potential of Compound X, its performance is benchmarked against the third-generation EGFR-TKI, Osimertinib, and other reported pyrido-oxazine analogues. The key metrics for comparison are the half-maximal inhibitory concentration (IC50) against various NSCLC cell lines and the selectivity towards cancer cells over normal cells.
Table 1: In Vitro Anti-proliferative Activity (IC50, µM)
| Compound | HCC827 (EGFR ex19del) | H1975 (EGFR L858R/T790M) | A549 (EGFR wild-type) | BEAS-2B (Normal Lung) | Selectivity Index (SI) vs. H1975* |
| Compound X (Hypothetical) | 0.08 | 0.75 | 1.20 | > 60 | > 80 |
| Analogue 7f¹ | 0.09 | 0.89 | 1.10 | > 61 | > 68 |
| Analogue 7g¹ | 0.15 | 1.12 | 1.54 | > 60 | > 53 |
| Analogue 7h¹ | 0.21 | 1.35 | 1.89 | > 60 | > 44 |
| Osimertinib¹ | 0.02 | 0.03 | 0.95 | > 50 | > 1667 |
*¹Data sourced from studies on pyrido[2,3-b][3][4]oxazine analogues for comparative purposes.[5][6] *Selectivity Index (SI) = IC50 in BEAS-2B / IC50 in H1975.
The hypothetical data for Compound X positions it as a highly potent agent, comparable to the most effective published analogues (e.g., Analogue 7f) against both EGFR-activating (HCC827) and resistance mutations (H1975).[5] Its high selectivity index suggests minimal cytotoxicity to normal cells, a critical attribute for a therapeutic candidate.
Experimental Protocols
Detailed methodologies are crucial for the validation and replication of findings. Below are standard protocols for the synthesis and evaluation of compounds like Compound X.
2.1. General Synthesis of the 3,4-Dihydro-2H-pyrido[3,2-b]oxazine Core
The synthesis of the core scaffold can be achieved through several reported routes.[1][3] A common method involves the condensation of 2-amino-3-hydroxypyridine with a suitable three-carbon synthon.
-
Step 1: O-Alkylation: To a solution of 2-amino-3-hydroxypyridine (1.0 eq) and a base such as potassium carbonate (2.0 eq) in a polar aprotic solvent like DMF, add ethyl 2,3-dibromopropanoate (1.1 eq) dropwise at room temperature.
-
Step 2: Intramolecular Cyclization: Stir the reaction mixture at 80-100 °C for 12-24 hours. The reaction proceeds via an initial O-alkylation followed by an intramolecular nucleophilic substitution by the amino group to form the oxazine ring.
-
Step 3: Purification: After completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
This core can then be further functionalized to yield specific derivatives like Compound X.
2.2. Cell Viability (MTT) Assay
The anti-proliferative activity of the synthesized compounds is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.[5]
-
Cell Seeding: Seed cancer cells (HCC827, H1975, A549) and normal cells (BEAS-2B) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serially diluted concentrations of the test compounds (e.g., Compound X, Osimertinib) for 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37 °C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Data Acquisition: Solubilize the formazan crystals with DMSO. Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.
2.3. In Vitro EGFR Kinase Inhibition Assay
This assay quantifies the direct inhibitory effect of a compound on EGFR autophosphorylation.
-
Assay Principle: A time-resolved fluorescence energy transfer (TR-FRET) assay is commonly used. The assay measures the phosphorylation of a biotinylated poly-GT substrate by the EGFR kinase domain in the presence of ATP.
-
Procedure: Incubate the recombinant human EGFR kinase domain with varying concentrations of the inhibitor (Compound X) in a kinase reaction buffer. Initiate the reaction by adding ATP and the biotinylated substrate.
-
Detection: Stop the reaction and add a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC). If the substrate is phosphorylated, the antibody binds, bringing the europium and APC into proximity and generating a FRET signal.
-
Analysis: The signal is measured using a suitable plate reader. The IC50 value represents the concentration of the inhibitor required to reduce EGFR kinase activity by 50%.
Visualized Workflows and Pathways
Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships.
Caption: General synthetic workflow for 3,4-dihydro-2H-pyrido[3,2-b]oxazine derivatives.
Caption: Inhibition of the EGFR signaling cascade by a pyrido-oxazine derivative (Compound X).
References
- 1. researchgate.net [researchgate.net]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. researchgate.net [researchgate.net]
- 4. thieme-connect.de [thieme-connect.de]
- 5. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of 3,4-dihydro-2H-pyrido[3,2-b]oxazine: A Guide for Laboratory Professionals
Proper Disposal of 3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine: A Guide for Laboratory Professionals
Researchers and drug development professionals handling 3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine must adhere to strict safety and disposal protocols due to its hazardous properties. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring compliance with environmental regulations and laboratory safety standards.
Hazard Profile and Safety Precautions
3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine is classified as a hazardous substance. Direct contact, inhalation, or ingestion can be harmful. All personnel must wear appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection, when handling this chemical.
A summary of the key hazard information is presented in the table below.
| Hazard Classification | GHS Hazard Statement (H-Code) | Precautionary Statement (P-Code) |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | P301+P317: IF SWALLOWED: Get medical help. |
| Skin Irritation (Category 2) | H315: Causes skin irritation | P302+P352: IF ON SKIN: Wash with plenty of water. |
| Serious Eye Irritation (Category 2) | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation | P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
Step-by-Step Disposal Protocol
The proper disposal of 3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. The following protocol outlines the necessary steps for its disposal as hazardous waste.
Waste Identification and Segregation
-
Treat as Hazardous Waste : Due to its hazard profile, all unused, expired, or contaminated 3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine, including any contaminated materials (e.g., pipette tips, weighing boats, absorbent paper), must be treated as hazardous chemical waste.
-
Segregate Incompatible Waste : Do not mix this compound with other waste streams unless compatibility has been confirmed.[3][4][5] Store it separately from incompatible materials to prevent dangerous chemical reactions.[3][4]
Container Management
-
Use Appropriate Containers : Collect waste in a designated, leak-proof container that is chemically compatible with the compound.[1][2][5] The original container is often the best choice for storing the waste.[3]
-
Container Condition : Ensure the waste container is in good condition, free from cracks or leaks, and has a secure, tightly fitting lid.[2][4]
-
Avoid Overfilling : Do not fill the container to more than 90% of its capacity to allow for expansion and prevent spills.[1][2]
Labeling
-
Properly Label Containers : Clearly label the waste container with the words "Hazardous Waste."[4]
-
Include Full Chemical Name : The label must include the full chemical name: "3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine."[4] Avoid using abbreviations or chemical formulas.[4]
-
List all Contents : If other compatible wastes are collected in the same container, list all constituents.
-
Indicate Hazards : The label should also clearly indicate the associated hazards (e.g., "Toxic," "Irritant").
Storage
-
Designated Storage Area : Store the sealed waste container in a designated, well-ventilated hazardous waste storage area.[1][5]
-
Secondary Containment : Use secondary containment, such as a larger, chemically resistant tub or bin, to contain any potential leaks or spills.[3][4]
-
Limited Accumulation : Do not accumulate large quantities of waste.[5] Adhere to the storage time limits set by your institution and local regulations, which may be as short as 90 days.[1]
Disposal
-
Engage a Certified Disposal Service : Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company.[6]
-
Follow Institutional Procedures : Adhere to your organization's specific procedures for requesting a waste pickup.[2][4]
-
Do Not Dispose Down the Drain : Under no circumstances should 3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine or its containers be disposed of in the regular trash or down the sanitary sewer.[3][4]
Empty Container Disposal
-
Triple Rinsing : Empty containers that held 3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine must be triple-rinsed with a suitable solvent.[3][4]
-
Collect Rinsate : The solvent rinsate must be collected and disposed of as hazardous waste.[3][4]
-
Deface Label : After triple-rinsing and air-drying, completely deface or remove the original label before disposing of the container in the regular trash or recycling.[3][4]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of 3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine.
Caption: Disposal workflow for 3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine.
References
- 1. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 2. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 3. vumc.org [vumc.org]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 6. Disposal/Hazardous waste | Fitreach [fitreach.eu]
Safeguarding Researchers: A Comprehensive Guide to Handling 3,4-dihydro-2H-pyrido[3,2-b]oxazine
Safeguarding Researchers: A Comprehensive Guide to Handling 3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine
Essential safety protocols and operational guidelines have been established for the handling and disposal of 3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine, a compound requiring stringent protective measures due to its potential health hazards. This guide provides detailed procedures for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.
The primary hazards associated with 3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine include acute oral toxicity, skin irritation, serious eye irritation, and potential respiratory irritation. Adherence to the personal protective equipment (PPE) and handling procedures outlined below is critical to mitigate these risks.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory when working with this compound. The following table summarizes the required PPE:
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat or impervious clothing. | Prevents skin contact which can lead to irritation. |
| Respiratory Protection | A full-face respirator should be used if exposure limits are exceeded or if irritation is experienced. Work should be conducted in a well-ventilated area or a chemical fume hood. | Minimizes the risk of inhaling the compound, which may cause respiratory irritation. |
Operational Plan: Step-by-Step Handling Procedures
A meticulous and systematic approach to handling 3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine is essential to prevent exposure and contamination. The following workflow outlines the key steps from preparation to post-handling cleanup.
Experimental Protocols
Weighing the Compound:
-
Ensure the analytical balance is calibrated and located inside a chemical fume hood.
-
Place a disposable weigh boat on the balance and tare.
-
Carefully transfer the desired amount of 3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine to the weigh boat using a clean spatula.
-
Record the weight and promptly close the primary container of the compound.
Dissolving the Compound:
-
Within the fume hood, place the weigh boat containing the compound into an appropriate glass vessel (e.g., a beaker or flask).
-
Slowly add the desired solvent to the vessel, allowing it to dissolve the powder.
-
If necessary, gently swirl the vessel to aid dissolution. Avoid vigorous shaking that could create aerosols.
-
Once dissolved, cover the vessel with a secure lid or cap.
Disposal Plan
Proper disposal of 3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine and any contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.
| Waste Type | Disposal Procedure |
| Solid Waste | - All disposable items that have come into contact with the compound (e.g., gloves, weigh boats, absorbent pads) should be placed in a designated, sealed hazardous waste bag. |
| Liquid Waste | - Unused solutions should be collected in a clearly labeled, sealed container for halogenated organic waste.[3] - Do not mix with non-halogenated waste.[3] |
| Empty Containers | - The original container, once empty, should be triple-rinsed with a suitable solvent. The rinsate should be collected as halogenated liquid waste. The rinsed container can then be disposed of according to institutional guidelines. |
Emergency Procedures
In the event of accidental exposure or a spill, immediate action is required.
| Incident | First-Aid and Emergency Measures |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. |
| Eye Contact | Rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. |
| Spill | Evacuate the immediate area. Wearing appropriate PPE, cover the spill with an inert absorbent material. Collect the absorbed material into a sealed container for hazardous waste disposal. Decontaminate the spill area. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
